1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)8-4-7-2-3-10-9(7)11-5-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVUYPVQGPCIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640142 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944937-14-8 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone: Properties and Applications
Introduction: The Significance of the 7-Azaindole Scaffold
In the landscape of modern medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures in drug discovery is relentless. Among these, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a cornerstone for the development of targeted therapeutics. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a sought-after framework for the design of potent and selective enzyme inhibitors. This guide focuses on a key derivative of this scaffold, 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone, a versatile building block in the synthesis of advanced pharmaceutical agents. This document will provide a comprehensive overview of its chemical and physical properties, synthetic methodologies, and its crucial role in the development of targeted therapies, particularly kinase inhibitors.
Core Chemical and Physical Properties
This compound is a solid organic compound that serves as a pivotal intermediate in multi-step organic syntheses.[1] A summary of its fundamental properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 944937-14-8 | [1] |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | NKVUYPVQGPCIJO-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)c1cnc2[nH]ccc2c1 | [1] |
Table 1: Fundamental Properties of this compound
Synthesis and Characterization: A Strategic Approach
The synthesis of this compound is not explicitly detailed in a single comprehensive public-domain source. However, leveraging established methodologies for the functionalization of the 7-azaindole core, a robust synthetic strategy can be devised. The most plausible and industrially scalable approach involves a palladium-catalyzed cross-coupling reaction.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
A logical and efficient route to this compound is through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and functional group tolerance. The proposed reaction scheme is outlined below:
Caption: Proposed Suzuki-Miyaura coupling for synthesis.
Experimental Protocol (Hypothetical):
-
Step 1: Suzuki-Miyaura Coupling. To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added (1-ethoxyvinyl)boronic acid pinacol ester (1.2 eq) and a base such as sodium carbonate (2.0 eq). The mixture is degassed with an inert gas (e.g., argon or nitrogen). A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), is then added, and the reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
Step 2: Hydrolysis. Upon completion of the coupling reaction, the mixture is cooled to room temperature. An aqueous solution of a strong acid, such as hydrochloric acid (e.g., 2 M HCl), is added, and the mixture is stirred at room temperature. This step hydrolyzes the enol ether intermediate to the desired ketone.
-
Step 3: Work-up and Purification. The reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(0) complexes are highly effective in catalyzing the Suzuki-Miyaura reaction by facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
-
Base: The base is crucial for the activation of the boronic acid derivative, forming a boronate complex that readily undergoes transmetalation with the palladium center.
-
Solvent System: A mixture of organic solvents and water is often used to ensure the solubility of both the organic reactants and the inorganic base.
-
Acidic Hydrolysis: The enol ether intermediate formed during the coupling is stable under neutral and basic conditions. Acidic workup is a standard and efficient method to hydrolyze the enol ether to the corresponding ketone.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrolopyridine core, a singlet for the acetyl methyl group, and a broad singlet for the N-H proton of the pyrrole ring. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the acetyl group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all nine carbon atoms. The carbonyl carbon of the acetyl group will appear at a characteristic downfield shift (typically >190 ppm). The aromatic carbons will resonate in the range of approximately 100-150 ppm.
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the region of 1670-1690 cm⁻¹. The N-H stretching vibration of the pyrrole ring will appear as a broad band around 3200-3400 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (160.17 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group.
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a key intermediate for the synthesis of highly specific and potent kinase inhibitors. The 7-azaindole scaffold is a bioisostere of indole and purine, allowing it to mimic the interactions of these endogenous ligands with the ATP-binding site of kinases. The acetyl group at the 5-position provides a convenient handle for further chemical modifications to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the final drug candidates.
Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[2] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory diseases. The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of several approved and investigational JAK inhibitors, such as Tofacitinib.[3][4]
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
This compound can be utilized in the synthesis of JAK inhibitors through various chemical transformations. The acetyl group can be a precursor to other functional groups or can be involved in condensation reactions to build more complex side chains that enhance binding affinity and selectivity for specific JAK isoforms.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis.[5] Aberrant FGFR signaling is a key driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the design of potent FGFR inhibitors.[5][6]
Caption: Simplified FGFR signaling pathway and the role of FGFR inhibitors.
The acetyl group of this compound can be modified to introduce moieties that interact with specific residues in the ATP-binding pocket of FGFRs, thereby conferring selectivity and potency. For instance, the ketone can undergo reductive amination to introduce various amine-containing side chains, which can form crucial interactions within the receptor.
Conclusion and Future Perspectives
This compound is a strategically important building block in medicinal chemistry. Its 7-azaindole core provides a privileged scaffold for kinase inhibition, while the acetyl group at the 5-position offers a versatile handle for synthetic elaboration. The continued exploration of derivatives synthesized from this intermediate is expected to yield novel and improved therapeutics for a range of diseases, from autoimmune disorders to cancer. As our understanding of kinase signaling pathways deepens, the demand for such versatile and well-characterized intermediates will undoubtedly grow, solidifying the importance of this compound in the drug discovery and development pipeline.
References
- 1. 915415-16-6|1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Tofacitinib [cjph.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone: Structure, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone, a heterocyclic ketone of significant interest to the pharmaceutical and medicinal chemistry sectors. Commonly known as 5-acetyl-7-azaindole, this compound is built upon the 7-azaindole scaffold, a privileged structure renowned for its role in the development of targeted therapeutics, particularly kinase inhibitors.[1][2][3][4][5] This document details the molecule's structural and physicochemical properties, outlines a robust synthetic methodology, predicts its analytical characterization, and discusses its strategic importance as a versatile building block in modern drug discovery.
Molecular Overview and Physicochemical Properties
IUPAC Nomenclature and Synonyms
The formal IUPAC name for the compound is This compound .[6] Due to the common name of its core structure, it is frequently referred to in literature and commercial catalogs by synonyms such as:
-
5-Acetyl-7-azaindole
-
Ethanone, 1-(1H-pyrrolo[2,3-b]pyridin-5-yl)-
The core bicyclic system, 1H-Pyrrolo[2,3-b]pyridine, is widely known as 7-azaindole . This nomenclature is critical for understanding its chemical context and relevance in drug design.
Structural Analysis
The molecule consists of a fused pyrrole and pyridine ring system (7-azaindole) with an acetyl group (–C(O)CH₃) substituted at the C5 position of the pyridine ring. The 7-azaindole nucleus is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This substitution significantly alters the electronic properties, pKa, and hydrogen bonding capabilities of the molecule, making it a highly valuable scaffold in medicinal chemistry.[3]
Caption: Chemical structure of this compound.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 944937-14-8 | [6] |
| Molecular Formula | C₉H₈N₂O | ChemicalBook[6] |
| Molecular Weight | 160.17 g/mol | ChemicalBook[6] |
| Appearance | Solid (Predicted) | N/A |
| InChI Key | NKVUYPVQGPCIJO-UHFFFAOYSA-N | Sigma-Aldrich |
The 7-Azaindole Scaffold: A Privileged Structure in Drug Discovery
The 7-azaindole core is considered a "privileged scaffold" because it is a recurring motif in a multitude of biologically active compounds.[3][4] Its significance stems from its unique ability to mimic the purine structure, allowing it to interact with the ATP-binding sites of many enzymes, particularly protein kinases.
Key Attributes:
-
Hinge-Binding Motif: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H group (N1) serves as a hydrogen bond donor. This arrangement allows for the formation of two crucial hydrogen bonds with the "hinge region" of a kinase's ATP-binding pocket, a common feature of many kinase inhibitors.[1][2][5]
-
Vectors for Substitution: The scaffold offers five positions (C2, C3, C4, C5, C6) for chemical modification, enabling the fine-tuning of properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).[2]
-
Proven Clinical Success: The scaffold is present in several FDA-approved drugs, most notably Vemurafenib , a BRAF kinase inhibitor for treating melanoma.[2][5] This success validates the scaffold's utility and has spurred extensive research into new derivatives.[5]
The functionalization at the C5 position, as seen in this compound, is a key strategy for developing ligands for various targets, including melatoninergic receptors and JNK inhibitors.[7] Furthermore, the related 5-hydroxy-7-azaindole is a crucial intermediate in the synthesis of the BCL-2 inhibitor Venetoclax .
Synthesis and Mechanistic Rationale
While multiple synthetic routes to substituted 7-azaindoles exist, a direct and reliable method for introducing the C5-acetyl group onto the pre-formed 7-azaindole nucleus is the Friedel-Crafts Acylation .[8][9]
Retrosynthetic Analysis
The most logical disconnection is at the bond between the C5 carbon of the azaindole ring and the carbonyl carbon of the acetyl group. This points to an electrophilic aromatic substitution reaction, with 7-azaindole acting as the nucleophile and an acetyl cation equivalent (acylium ion) as the electrophile.
Caption: Retrosynthetic approach for 5-acetyl-7-azaindole.
Proposed Synthetic Protocol: Friedel-Crafts Acylation
This protocol describes a self-validating system where the successful synthesis of the target molecule can be confirmed through standard analytical techniques outlined in Section 4.
Causality: The Friedel-Crafts acylation is chosen for its efficiency in forming aryl ketones. A strong Lewis acid (e.g., AlCl₃) is required to generate the highly reactive acylium ion from a stable precursor like acetyl chloride or acetic anhydride.[10] The reaction is typically run in an inert solvent to prevent side reactions. The electron-rich nature of the 7-azaindole ring facilitates electrophilic substitution; however, regioselectivity can be a challenge. Substitution at C3 is often favored, but C5 functionalization is achievable, sometimes requiring specific conditions or protecting group strategies.[7]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a reflux condenser, add anhydrous 1,2-dichloroethane (solvent).
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully add aluminum trichloride (AlCl₃, ~2.5 equivalents) portion-wise. Rationale: A stoichiometric excess of the Lewis acid is often necessary as it complexes with both the nitrogen atoms of the substrate and the carbonyl oxygen of the product.[9]
-
Acylating Agent Addition: Slowly add acetyl chloride (CH₃COCl, ~1.2 equivalents) dropwise to the suspension while maintaining the temperature at 0 °C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Dissolve 7-azaindole (1.0 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane and add it slowly to the reaction mixture.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture back to 0 °C and quench it by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid. Rationale: This hydrolyzes the aluminum complexes and protonates the basic nitrogens, aiding in the separation of organic and inorganic materials.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product Isolation: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford pure this compound.
Spectroscopic and Analytical Characterization
Validation of the synthesized product's identity and purity is achieved through a combination of spectroscopic methods. The following data are predicted based on the known structure and typical values for related compounds.[11][12]
| Technique | Predicted Observations |
| ¹H NMR | δ (ppm): ~11.0-12.0 (s, 1H, N1-H ), ~8.5 (s, 1H, Ar-H ), ~8.2 (s, 1H, Ar-H ), ~7.5 (d, 1H, Ar-H ), ~6.5 (d, 1H, Ar-H ), ~2.6 (s, 3H, -C(O)CH₃ ). Signals correspond to the pyrrole NH, aromatic protons on both rings, and the acetyl methyl group. |
| ¹³C NMR | δ (ppm): ~197.0 (C=O), ~150.0-120.0 (multiple signals, Ar-C), ~100.0 (Ar-C), ~26.0 (-CH₃). Key signals include the downfield carbonyl carbon and the aliphatic methyl carbon. |
| IR (cm⁻¹) | ~3300-3100 (N-H stretch, broad), ~3100-3000 (Ar C-H stretch), ~1670 (C=O stretch, strong), ~1600-1450 (C=C and C=N aromatic stretches). The strong carbonyl absorption is a definitive feature.[12] |
| HRMS (ESI+) | m/z: Calculated for C₉H₉N₂O⁺ [M+H]⁺: 161.0715. Found: 161.071x. High-resolution mass spectrometry confirms the elemental composition. |
Reactivity and Application in Medicinal Chemistry
This compound is not typically an end-product but rather a versatile synthetic intermediate. Its chemical handles—the acetyl group and the azaindole core—allow for diverse subsequent modifications.
-
Modification of the Acetyl Group: The ketone functionality can be readily transformed. For example, it can be reduced to a secondary alcohol, which can then be used in ether or ester linkages. It can also be converted into an oxime or used as a handle for building larger side chains via aldol or similar condensation reactions.
-
Derivatization of the Azaindole Core: The N1-H of the pyrrole ring can be alkylated or arylated to modulate lipophilicity and introduce new interaction points for biological targets.
This intermediate is a valuable starting point for synthesizing libraries of compounds for screening. Research has shown that 3,5-disubstituted 1H-pyrrolo[2,3-b]pyridines are potent inhibitors of kinases like IGF-1R.[13] Similarly, derivatives have been developed as potent inhibitors of FGFR, TNIK, and influenza virus PB2 protein, demonstrating the broad applicability of this scaffold in targeting diverse diseases.[14][15][16]
Conclusion
This compound, or 5-acetyl-7-azaindole, is a strategically important molecule in modern medicinal chemistry. Its value is derived from its core 7-azaindole scaffold, a proven hinge-binding motif for kinases and a privileged structure in numerous therapeutic areas. The presence of a reactive acetyl group at the C5 position provides a key synthetic handle for elaboration into more complex and potent drug candidates. The synthetic accessibility and well-defined analytical profile of this compound make it an essential building block for researchers and scientists engaged in the design and development of next-generation targeted therapies.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(1H-PYRROLO[2,3-B]PYRIDIN-5-YL)-ETHANONE | 944937-14-8 [chemicalbook.com]
- 7. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents [patents.google.com]
- 8. Azaindole synthesis [organic-chemistry.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
CAS number 944937-14-8 physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone (CAS Number: 944937-14-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, registered under CAS number 944937-14-8, is a heterocyclic ketone built upon the 7-azaindole scaffold. This core structure, a fusion of a pyrrole and a pyridine ring, is a prominent feature in numerous biologically active compounds and pharmaceutical agents. The strategic placement of an acetyl group on this framework presents a versatile chemical handle for further synthetic modifications, making it a valuable building block in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, and potential applications, offering a critical resource for researchers engaged in the development of novel therapeutics. The pyrrolopyridine nucleus, in general, is of significant interest due to its presence in compounds targeting a range of biological pathways, including kinase inhibition.[1][2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its behavior in various chemical and biological systems, influencing factors such as solubility, reactivity, and bioavailability.
Identity and Structure
The unambiguous identification of this compound is crucial. Initial database searches can sometimes lead to discrepancies; however, authoritative sources confirm that CAS number 944937-14-8 is correctly assigned to this compound.
Molecular Structure:
Chemical Structure of this compound
Table 1: Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 944937-14-8 | --INVALID-LINK-- |
| Molecular Formula | C₉H₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 160.17 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| InChI | 1S/C9H8N2O/c1-6(12)8-4-7-2-3-10-9(7)11-5-8/h2-5H,1H3,(H,10,11) | --INVALID-LINK-- |
| SMILES | CC(=O)c1cnc2[nH]ccc2c1 | --INVALID-LINK-- |
Solubility and Spectroscopic Data
While comprehensive, experimentally determined solubility data remains limited in publicly accessible literature, the compound is expected to exhibit solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Its polarity suggests limited solubility in water.
Synthesis and Reactivity
The synthesis of this compound and its derivatives often involves multi-step sequences starting from substituted pyridines. The pyrrolopyridine core can be constructed through various synthetic strategies, including transition metal-catalyzed cross-coupling reactions. The acetyl group provides a reactive site for a variety of chemical transformations, including but not limited to:
-
Condensation reactions to form larger, more complex structures.
-
Oxidation or reduction of the ketone functionality.
-
Halogenation at the alpha-carbon of the acetyl group to introduce further reactive sites.
These transformations underscore the utility of this compound as a versatile intermediate in the synthesis of compound libraries for high-throughput screening.
Applications in Research and Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in a number of kinase inhibitors and other therapeutic agents. While specific applications of this compound are not extensively detailed in the literature, its structural similarity to key intermediates in the synthesis of biologically active molecules suggests its potential as a precursor for:
-
Kinase Inhibitors: The 7-azaindole core is a well-established hinge-binding motif for many protein kinases. Derivatives of this compound could be explored as inhibitors of various kinases implicated in cancer and other diseases.
-
Central Nervous System (CNS) Agents: The pyrrolopyridine structure is also found in compounds with activity in the central nervous system.
-
Antiviral and Antimicrobial Agents: The condensed heterocyclic system is a feature in some antiviral and antimicrobial compounds.
The development of novel derivatives from this starting material could lead to the discovery of new therapeutic agents.
Safety and Handling
According to available safety data, this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation. Standard laboratory safety protocols should be strictly followed when handling this compound.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. Its 7-azaindole core is a privileged scaffold in drug discovery, offering a robust starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of its physicochemical properties, underscoring the need for further experimental investigation into its reactivity and biological activity to fully unlock its potential in the advancement of pharmaceutical research.
References
Foreword: The Strategic Importance of the 7-Azaindole Scaffold
An In-Depth Technical Guide to the Synthesis and Characterization of 7-Azaindole Derivatives
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a privileged scaffold in modern medicinal chemistry. As a bioisostere of the ubiquitous indole ring, it offers a unique combination of hydrogen bonding capabilities, metabolic stability, and modulated electronic properties that have proven invaluable in drug discovery.[1][2][3] Its strategic incorporation into molecular designs has led to several FDA-approved therapeutics, including kinase inhibitors like Vemurafenib for melanoma, making it a focal point of intense research.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of these vital derivatives, grounded in both established principles and contemporary, field-proven methodologies.
Part I: Synthesis of the 7-Azaindole Core: A Tale of Two Eras
The construction of the 7-azaindole ring system has evolved significantly. While classical thermal cyclization methods are still relevant, the advent of transition metal catalysis has revolutionized the accessibility and diversity of these scaffolds.
Classical Synthetic Routes: The Foundation
These methods typically involve the formation of the pyrrole ring onto a pre-existing pyridine precursor.
-
The Fischer Indole Synthesis: This venerable reaction involves the acid-catalyzed cyclization of a 2-pyridylhydrazone.[4][5] The choice of acid catalyst is critical; polyphosphoric acid (PPA) is frequently employed to drive the reaction at elevated temperatures.[6][7] The primary causality for using harsh conditions lies in the electron-deficient nature of the pyridine ring, which can hinder the key[8][8]-sigmatropic rearrangement step that is central to the mechanism.[2] While robust, this method's scope can be limited by the availability of the starting hydrazones and the potential for side reactions under the strongly acidic conditions.
-
The Hemetsberger-Knittel Synthesis: This method provides a valuable route to 2-ester substituted 7-azaindoles through the thermal decomposition of a 3-(pyridin-2-yl)-2-azido-propenoic ester.[9][10] The reaction is believed to proceed through a nitrene intermediate, followed by cyclization.[10] From an experimental standpoint, higher temperatures and shorter reaction times are often more effective for azaindole synthesis compared to their indole analogues.[9][11] Solvents like refluxing xylene or mesitylene are commonly used, with the latter often allowing for direct crystallization of the product upon cooling, simplifying purification.[9]
Modern Synthetic Routes: The Palladium Revolution
Palladium-catalyzed cross-coupling reactions have become the workhorse for 7-azaindole synthesis, offering milder conditions, superior functional group tolerance, and broader substrate scope.[12][13]
-
Sonogashira Coupling Followed by Cyclization: This is arguably one of the most efficient and flexible modern strategies.[14][15] The process begins with a Sonogashira coupling between a 2-amino-3-halopyridine (typically 2-amino-3-iodopyridine) and a terminal alkyne. The resulting 2-amino-3-(alkynyl)pyridine intermediate is then subjected to a base-mediated cyclization to furnish the 2-substituted 7-azaindole.[14] The choice of base and solvent in the cyclization step is crucial for achieving high yields; systems like potassium tert-butoxide in toluene have proven highly effective.[14]
-
Suzuki and Stille Cross-Coupling: These methods are powerful for introducing aryl or vinyl substituents at various positions of the 7-azaindole nucleus, often as a means of functionalizing a pre-formed, halogenated scaffold.[12][16] For instance, a 3-iodo-7-azaindole can be coupled with a wide array of boronic acids (Suzuki) or organostannanes (Stille) to build molecular complexity.[12][16] The success of these reactions hinges on the judicious selection of the palladium catalyst, ligand (e.g., SPhos, Xantphos), and base, which collectively govern the efficiency of the catalytic cycle.[16][17]
Comparative Overview of Core Synthetic Strategies
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
| Fischer Synthesis | 2-Pyridylhydrazine, Ketone/Aldehyde | Strong acid (PPA), heat[6][7] | Cost-effective, good for specific substitution patterns | Harsh conditions, limited functional group tolerance |
| Hemetsberger-Knittel | 2-Azido-3-pyridine acrylate | Thermal (refluxing xylene)[9] | Access to 2-ester derivatives, good yields | Stability of azido starting material, high temperatures |
| Pd-Catalyzed (Sonogashira) | 2-Amino-3-halopyridine, Alkyne | Pd catalyst, Cu(I) co-catalyst, base[14] | Mild conditions, high functional group tolerance, excellent yields | Cost of catalyst, requires two steps |
| Pd-Catalyzed (Suzuki) | Halo-7-azaindole, Boronic acid | Pd catalyst, ligand, base[12][16] | Excellent for C-C bond formation, vast scope | Residual palladium, requires pre-functionalized core |
Part II: Characterization and Quality Control
Unambiguous characterization is paramount to validate the structure and purity of the synthesized derivatives. A multi-technique approach is standard practice.
Spectroscopic Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural determination.
-
¹H NMR: The protons on the 7-azaindole core have characteristic chemical shifts. The N-H proton is typically a broad singlet far downfield (>11 ppm). The pyrrole ring protons (H3) and pyridine ring protons can be distinguished by their coupling patterns and chemical environments.[18]
-
¹³C NMR: Provides a map of the carbon skeleton, confirming the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used for complex derivatives to definitively assign proton and carbon signals and establish connectivity.
-
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is used to determine the exact mass, which provides strong evidence for the molecular formula.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A characteristic N-H stretch (around 3100-3500 cm⁻¹) is indicative of the pyrrole nitrogen. Carbonyl stretches (~1700 cm⁻¹) or C-N stretches can confirm the presence of other functionalities.
Chromatographic Validation
-
Purification: Silica gel column chromatography is the standard method for purifying reaction mixtures.[19][20] The choice of eluent (typically a gradient of ethyl acetate in hexanes) is optimized based on the polarity of the target compound, as determined by thin-layer chromatography (TLC).
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), is the gold standard for assessing the purity of the final compound.[21][22] Purity is typically reported as a percentage based on the peak area at a specific UV wavelength (e.g., 254 nm). A purity level of >95% is generally required for compounds intended for biological screening.[21]
Part III: Validated Experimental Protocols
The following protocols are presented as self-validating systems, including causal explanations for key steps.
Protocol 1: Synthesis of a 2-Substituted 7-Azaindole via Sonogashira Coupling and Cyclization
This two-step protocol is adapted from highly efficient and widely cited methods.[14]
Step A: Sonogashira Coupling
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst. Cu(I) acts as a co-catalyst essential for the Sonogashira cycle.
-
-
Solvent and Reagents: Add degassed THF and triethylamine (Et₃N, 3.0 eq). The triethylamine acts as both the base and a solvent.
-
Causality: Degassing the solvent removes dissolved oxygen. Et₃N neutralizes the HI generated during the reaction, regenerating the catalyst.
-
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by TLC until the starting iodide is consumed. A color change from pale yellow to a dark brown suspension is often observed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product into ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: The NH₄Cl wash helps to remove copper salts and excess amine.
-
-
Purification: Purify the crude residue by silica gel column chromatography to yield the 2-amino-3-(alkynyl)pyridine intermediate.
Step B: Base-Mediated Intramolecular Cyclization
-
Setup: Dissolve the purified 2-amino-3-(alkynyl)pyridine intermediate (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise at room temperature.
-
Causality: KOtBu is a strong, non-nucleophilic base that deprotonates the amino group, initiating the nucleophilic attack onto the alkyne to form the pyrrole ring.
-
-
Reaction: Heat the mixture to 65-80 °C. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Cool the reaction to room temperature and carefully quench with water. Extract the product with EtOAc, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to afford the final 2-substituted 7-azaindole. The product can often be recrystallized from an appropriate solvent system (e.g., EtOAc/hexanes) to achieve high purity.
Conclusion and Future Perspectives
The synthesis of 7-azaindole derivatives has matured into a sophisticated field, enabling the creation of vast chemical libraries for drug discovery. While classical methods laid the groundwork, modern palladium-catalyzed reactions now offer unparalleled efficiency and versatility.[1][13][23] The ability to precisely functionalize the 7-azaindole core at nearly any position allows for meticulous structure-activity relationship (SAR) studies, which are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[22][24] As our understanding of disease biology deepens, the demand for novel, highly tailored 7-azaindole derivatives will continue to grow, driving further innovation in synthetic methodology.
References
- 1. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 15. Azaindole synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolo[2,3-b]pyridine Core: A Privileged Scaffold from Classical Discovery to Modern Drug Design
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a quintessential "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous indole nucleus allows it to serve as a versatile bioisostere, interacting with a wide array of biological targets while offering distinct physicochemical and metabolic properties. This in-depth guide provides a comprehensive review of the discovery and development of pyrrolo[2,3-b]pyridine compounds. We will traverse the historical landscape of its initial synthesis through classical reactions, detailing the mechanistic underpinnings and procedural limitations of these early methods. The narrative then transitions to the modern era, exploring the transformative impact of transition-metal-catalyzed reactions and C-H functionalization strategies that have enabled unprecedented synthetic efficiency and molecular diversity. Finally, we survey the remarkable translation of this scaffold into potent and selective modulators of key drug targets, particularly protein kinases, underscoring its profound impact on contemporary drug discovery. This guide is intended to be a definitive resource for researchers, providing not only a historical perspective but also actionable, field-proven insights and detailed experimental protocols.
The Significance of the 7-Azaindole Scaffold
The 7-azaindole framework is an aromatic bicyclic heterocycle where a pyridine ring is fused to a pyrrole ring. Its critical importance in drug design stems from its role as a bioisosteric replacement for indole. The strategic substitution of the C-7 carbon in indole with a nitrogen atom introduces a hydrogen bond acceptor site, alters the molecule's electronic distribution (dipole moment), and can significantly improve metabolic stability and aqueous solubility without drastically changing its size or shape. These subtle yet powerful modifications allow 7-azaindole derivatives to engage biological targets with enhanced affinity, selectivity, and pharmacokinetic profiles.
Studies on the biological activities of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives have garnered considerable interest, as they are aza-analogs of indoles, whose skeletons are frequently found in alkaloids[1]. This interest has translated into a multitude of research programs, leading to the discovery of compounds with diverse therapeutic potential, including antifungal, anticancer, and anti-inflammatory activities[1][2][3].
Foundational Synthetic Strategies: The Classical Era
The primary synthetic challenge in constructing azaindoles lies in heteroannulation—the process of appending a pyrrole ring to a pre-existing pyridine or, conversely, a pyridine ring to a pyrrole[4]. Early methodologies relied on classical named reactions, often requiring harsh conditions and offering limited tolerance for functional groups.
Fischer Indole Synthesis
One of the earliest conceptual approaches adapted for azaindole synthesis was the Fischer indole synthesis. This method involves the acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone. The reaction proceeds through a pyridylhydrazone intermediate, which undergoes a[5][5]-sigmatropic rearrangement (the key step) followed by tautomerization and elimination of ammonia to yield the bicyclic core.
Causality in Experimental Choice: The choice of a strong acid catalyst (e.g., polyphosphoric acid, zinc chloride) is critical to promote both the formation of the hydrazone and the subsequent rearrangement. However, the strongly acidic and high-temperature conditions are a major drawback, limiting the substrate scope to robust molecules lacking sensitive functional groups.
The Chichibabin Reaction for Azaindole Synthesis
The Chichibabin reaction provides an alternative route, particularly for constructing substituted 7-azaindoles. A notable example is the LDA-mediated condensation of a 3-picoline derivative with a nitrile[4]. The process involves the deprotonation of the picoline methyl group to form a potent nucleophile, which then attacks the nitrile. The subsequent intramolecular cyclization onto the pyridine ring, followed by elimination, yields the final product.
Trustworthiness Through Self-Validation: This reaction pathway is complex, with potential side reactions like the dimerization of the picoline starting material[4]. The success of the synthesis often depends on careful control of temperature and stoichiometry. For instance, using two equivalents of LDA can be crucial, with one equivalent for the initial deprotonation and the second potentially facilitating a required tautomerization step after cyclization[4].
Exemplary Protocol: Synthesis of 2-Phenyl-7-azaindole [4]
-
Reagent Preparation: A solution of lithium diisopropylamide (LDA) (2.1 equiv.) is prepared in THF at -40 °C.
-
Addition of Nitrile: Benzonitrile (1.05 equiv.) is added to the LDA solution, forming an adduct.
-
Addition of Picoline: 2-Fluoro-3-picoline (1.0 equiv.) is added to the reaction mixture. Causality: The slow addition at low temperature (-40 °C) is critical to control the exothermic reaction and prevent side products.
-
Reaction: The mixture is stirred for 2 hours at -40 °C.
-
Workup: The reaction is quenched with an aqueous solution. The product is extracted with an organic solvent, dried, and purified by column chromatography.
-
Validation: The structure of the resulting 2-phenyl-7-azaindole is confirmed by NMR spectroscopy. The use of 19F NMR can be particularly useful for monitoring the reaction progress by observing the disappearance of the starting fluoropicoline signal[4].
The Modern Synthesis Toolkit: Precision and Efficiency
The advent of transition-metal catalysis has revolutionized the synthesis of 7-azaindoles, offering milder reaction conditions, superior functional group tolerance, and access to a broader chemical space.
Palladium-Catalyzed Cross-Coupling and C-H Functionalization
Palladium-catalyzed cross-coupling reactions are now a cornerstone of 7-azaindole chemistry. These methods allow for the precise and predictable formation of C-C and C-N bonds, essential for both constructing the core and decorating it with various substituents. More recently, direct C-H bond functionalization has emerged as a powerful, atom-economical strategy, avoiding the need for pre-functionalized starting materials[6].
Key Palladium-Catalyzed Strategies:
-
Heck/Sonogashira Coupling: Used to install alkyne or alkene moieties, which can then undergo intramolecular cyclization to form the pyrrole ring.
-
Buchwald-Hartwig Amination: A powerful method for forming the key N-aryl bond in the final cyclization step.
-
Direct C-H Arylation: Allows for the direct coupling of aryl halides to the C2 or C3 positions of the 7-azaindole core, streamlining the synthesis of complex derivatives.
Exemplary Protocol: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine [7]
This protocol describes a key intermediate synthesis, which is not a cross-coupling but a fundamental transformation often preceding it.
-
Starting Material: A solution of 1H-pyrrolo[2,3-b]pyridin-4(7H)-one (18.5 g, 0.14 mol) is prepared in DMF (150 mL).
-
Reagent Addition: The solution is heated to 52 °C, and methanesulfonyl chloride (32 mL, 0.41 mol) is added dropwise. Causality: The dropwise addition helps to control the reaction temperature. Methanesulfonyl chloride acts as a chlorinating agent in the presence of DMF (Vilsmeier-Haack type conditions).
-
Reaction: The mixture is heated to 72 °C for 2 hours.
-
Workup: After completion, the reaction mixture is poured over crushed ice and neutralized with 5 M NaOH solution.
-
Isolation: The resulting solid is filtered and dried under vacuum to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine as an orange solid (16 g, 75% yield).
-
Validation: The product is characterized by 1H NMR, which should show characteristic peaks for the aromatic protons[7].
Pyrrolo[2,3-b]pyridines in Drug Discovery: A Scaffold for Kinase Inhibition
The 7-azaindole scaffold has proven exceptionally fruitful in the discovery of protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 7-azaindole core often serves as an effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif in the ATP-binding pocket.
A multitude of potent inhibitors have been developed based on this core, targeting a wide range of kinases.[8][9]
| Compound Class | Target Kinase(s) | Therapeutic Area | Key Finding (IC50) |
| Pyrrolo[2,3-b]pyridine amides | CDK8 | Colorectal Cancer | Potent type II inhibitor with an IC50 of 48.6 nM.[10][11] |
| Substituted Pyrrolo[2,3-b]pyridines | FGFR1/2/3 | Cancer | Compound 4h showed potent activity with IC50 values of 7, 9, and 25 nM, respectively.[5] |
| Pyrrolo[2,3-b]pyridine derivatives | TNIK | Cancer, Immunology | Several compounds exhibited potent TNIK inhibition with IC50 values below 1 nM.[8] |
| Triazole-bearing Pyrrolo[2,3-b]pyridines | c-Met | Cancer | Compound 34 showed a c-Met IC50 value of 1.68 nM.[9] |
| N-Methyl carboxamide derivatives | JAK1 | Autoimmune Diseases | Identified a potent and selective JAK1 inhibitor (31g ).[12] |
| Pyrrolo[2,3-b]pyridine derivatives | GSK-3β | Alzheimer's Disease | Compounds 41 , 46 , and 54 showed potent inhibition with IC50 values of 0.22, 0.26, and 0.24 nM.[13] |
| Pyrrolo[2,3-b]pyridine derivatives | ATM | Cancer | Identified 25a as a highly selective ATM inhibitor, effective in combination therapy.[14] |
| Urea-linked Pyrrolo[2,3-b]pyridines | V600E B-RAF | Cancer | Compound 35 showed the highest inhibitory effect with an IC50 of 0.080 µM.[3] |
Table 1: Selected examples of pyrrolo[2,3-b]pyridine derivatives as potent kinase inhibitors.
The development of these inhibitors often involves a structure-based design approach. For example, in the discovery of CDK8 inhibitors, de novo drug design and in-depth structure-activity relationship (SAR) analysis were employed to optimize the lead compound.[10][11] Further mechanistic studies confirmed that the final compound targets CDK8 to inhibit β-catenin activity, leading to downregulation of the WNT signaling pathway and cell cycle arrest.[10][15]
Conclusion and Future Directions
The journey of the pyrrolo[2,3-b]pyridine scaffold from a laboratory curiosity to a cornerstone of modern medicinal chemistry is a testament to the power of synthetic innovation. The evolution from harsh, classical syntheses to elegant and precise transition-metal-catalyzed methods has unlocked the full potential of this privileged core. Its success, particularly in the highly competitive field of kinase inhibitor development, highlights the value of bioisosteric replacement as a powerful strategy in drug design.
Looking forward, the field will continue to evolve. The application of novel synthetic methodologies like photoredox catalysis will undoubtedly provide new avenues for functionalization. Furthermore, as our understanding of complex disease biology deepens, the 7-azaindole scaffold will certainly be adapted to modulate new and challenging drug targets beyond kinases. The rich history and proven track record of this remarkable heterocycle ensure that it will remain a focus of discovery efforts for years to come.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic Characterization of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone: A Technical Guide
Introduction
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone, also known as 5-acetyl-7-azaindole, is a pivotal heterocyclic compound in contemporary medicinal chemistry and drug development. Its rigid, bicyclic core, which combines the electronic features of both a pyrrole and a pyridine ring, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The pyrrolo[2,3-b]pyridine framework is a common motif in kinase inhibitors and other targeted therapeutics, making a thorough understanding of its physicochemical properties essential for researchers in the field. This guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, offering a foundational reference for its unambiguous identification and characterization.
Molecular Structure and Key Features
The structure of this compound, with the systematic numbering of the bicyclic system, is presented below. This numbering is crucial for the correct assignment of signals in the NMR spectra.
Caption: Molecular structure and numbering of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
Instrumentation: A standard EI-MS instrument is used.
-
Ionization: The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV).
-
Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
Data Interpretation
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+) corresponding to its molecular weight.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 160.17 g/mol | --INVALID-LINK-- |
| Predicted M+ Peak (m/z) | 160 | - |
| Predicted [M+H]+ Peak (m/z) | 161 | - |
The fragmentation pattern in EI-MS would likely involve the loss of the acetyl group or the methyl radical from the acetyl group, leading to characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.
-
Analysis: An IR beam is passed through the ATR crystal, where it interacts with the sample. The attenuated beam is then directed to the detector.
-
Data Processing: The resulting interferogram is mathematically converted into an IR spectrum (transmittance or absorbance vs. wavenumber).
Data Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (pyrrole) | 3400-3200 | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (methyl) | 2980-2850 | Stretching |
| C=O (ketone) | 1680-1660 | Stretching |
| C=C and C=N (aromatic rings) | 1600-1450 | Stretching |
The presence of a strong absorption band around 1670 cm⁻¹ would be indicative of the conjugated ketone carbonyl group. The N-H stretching of the pyrrole ring is expected as a broad band in the region of 3300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: The sample is placed in the magnet, and the appropriate pulse sequences are applied to acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: The resulting free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra.
Data Interpretation: ¹H NMR
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and the number of protons of each type (integration).
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | 11.0 - 12.0 | br s | - | 1H |
| H6 | 8.8 - 9.0 | d | ~2.0 | 1H |
| H4 | 8.2 - 8.4 | d | ~2.0 | 1H |
| H2 | 7.5 - 7.7 | t | ~2.5 | 1H |
| H3 | 6.5 - 6.7 | t | ~2.5 | 1H |
| CH₃ | 2.6 - 2.8 | s | - | 3H |
Note: Predicted values are based on data from similar 7-azaindole and acetyl-substituted aromatic systems. The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on the solvent and concentration.
Data Interpretation: ¹³C NMR
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 195 - 200 |
| C5 | 145 - 150 |
| C7a | 140 - 145 |
| C6 | 130 - 135 |
| C4 | 125 - 130 |
| C2 | 120 - 125 |
| C3a | 115 - 120 |
| C3 | 100 - 105 |
| CH₃ | 25 - 30 |
Note: These are predicted chemical shifts. The exact values can vary depending on the solvent and other experimental conditions.
Caption: General workflow for NMR analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound through Mass Spectrometry, IR, and NMR spectroscopy provides a robust framework for its unequivocal identification. The expected mass spectral data will confirm its molecular weight, while the IR spectrum will verify the presence of key functional groups. The detailed ¹H and ¹³C NMR data will allow for the complete assignment of the proton and carbon skeleton, providing a unique spectroscopic fingerprint for this important synthetic building block. This guide serves as a valuable resource for researchers, enabling confident characterization and facilitating its application in the synthesis of novel therapeutic agents.
The "Privileged" Core: An In-depth Technical Guide to the 1H-pyrrolo[2,3-b]pyridine Scaffold in Medicinal Chemistry
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a quintessential "privileged scaffold" in the landscape of modern medicinal chemistry. Its unique bicyclic heteroaromatic structure, featuring a pyridine ring fused to a pyrrole ring, confers a set of electronic and steric properties that are exceptionally conducive to forging critical interactions with a multitude of biological targets. This guide provides an in-depth exploration of the 7-azaindole core, moving beyond a mere recitation of facts to a causal analysis of its utility. We will dissect its fundamental physicochemical properties, navigate the diverse and evolving synthetic strategies for its construction and functionalization, and illuminate its profound impact on drug discovery, particularly in the realm of kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this remarkable scaffold.
Introduction: Why 7-Azaindole is a "Privileged" Scaffold
In the lexicon of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The 7-azaindole core has earned this distinction through its repeated and successful application in the development of therapeutic agents.[1][2]
Its significance stems from its role as a bioisostere of the endogenous indole nucleus, the core of the amino acid tryptophan.[3][4] The strategic substitution of a carbon atom at the 7-position of indole with a nitrogen atom introduces a crucial hydrogen bond acceptor (the pyridine nitrogen) without sacrificing the hydrogen bond donor capability of the pyrrole N-H group.[1] This dual hydrogen bonding capacity is a cornerstone of its success, enabling it to mimic the interaction of purine bases, like adenine, with the hinge region of kinases, a pivotal target class in oncology and immunology.[3][5]
Furthermore, this nitrogen incorporation subtly modulates the scaffold's electronic distribution, pKa, solubility, and metabolic stability, offering medicinal chemists a powerful lever to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[2][6]
Physicochemical and Electronic Properties: The Foundation of Versatility
The unique arrangement of atoms in the 7-azaindole scaffold dictates its chemical personality and, consequently, its behavior in biological systems.
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₇H₆N₂ | Foundational for molecular weight and elemental composition. |
| Molecular Weight | 118.14 g/mol | A low molecular weight starting point, adhering to Lipinski's Rule of Five. |
| Melting Point | 105-107 °C | Indicates a stable crystalline solid at room temperature.[7] |
| pKa | ~7.69 (Predicted) | The pyridine nitrogen can be protonated under physiological conditions, influencing solubility and target engagement.[7] |
| Solubility | Soluble in chloroform and methanol.[7] | The nitrogen atom generally enhances aqueous solubility compared to indole, a favorable ADME property.[3][8] |
| Hydrogen Bonding | Possesses one H-bond donor (pyrrole N-H) and one H-bond acceptor (pyridine N7). | This dual capability is critical for forming bidentate hydrogen bonds with protein targets, particularly the hinge region of kinases.[5][9] |
| Electronic Nature | The pyridine ring is electron-deficient, while the pyrrole ring is electron-rich. | This electronic dichotomy influences the regioselectivity of synthetic functionalization reactions. |
The photophysical properties of 7-azaindole are also noteworthy. It is a fluorescent molecule, and its emission is highly sensitive to the solvent environment, a property that has been exploited in biophysical studies.[10]
Synthetic Strategies: Building and Elaborating the Core
The construction and functionalization of the 7-azaindole scaffold have been the focus of extensive synthetic research, leading to a diverse toolbox of methodologies. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
Core Synthesis: From Classical to Modern Approaches
Historically, methods like the Fisher and Madelung indole syntheses were adapted for 7-azaindole, but these often required harsh conditions and had limited substrate scope.[5] Modern synthetic chemistry has provided more efficient and versatile alternatives:
-
Palladium-Catalyzed Cross-Coupling Reactions: These are among the most powerful tools for constructing the 7-azaindole nucleus. A common strategy involves the Sonogashira coupling of a substituted 2-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization.[11][12]
-
Rhodium-Catalyzed C-H Activation: More recently, rhodium(III)-catalyzed C-H activation and annulation of aminopyridines with alkynes has emerged as a highly efficient and regioselective method for constructing the 7-azaindole scaffold.[5][13] This approach offers atom economy and allows for the use of readily available starting materials.
-
Domino Reactions: One-pot methods, such as the alkali-amide controlled domino reaction of 2-fluoro-3-methylpyridine with aldehydes, provide a streamlined route to either 7-azaindoles or 7-azaindolines depending on the reaction conditions.[14]
Caption: Key synthetic pathways to the 7-azaindole scaffold.
Regioselective Functionalization: Tailoring the Periphery
Once the core is assembled, its strategic functionalization is paramount for optimizing biological activity. The inherent electronic properties of the scaffold guide its reactivity. Advances in metal-catalyzed C-H bond functionalization have revolutionized the ability to selectively modify each position of the 7-azaindole ring.[15][16]
-
C3-Position: The electron-rich nature of the pyrrole ring makes the C3 position susceptible to electrophilic substitution reactions like Vilsmeier-Haack formylation and Friedel-Crafts acylation.[6][17]
-
C2-Position: Direct arylation at the C2 position can be achieved using palladium catalysts.[6]
-
Pyridine Ring (C4, C5, C6): Functionalization of the electron-deficient pyridine ring often requires more specialized techniques, including directed metalation and halogen-magnesium exchange reactions.[18]
The development of transition-metal-catalyzed C-H activation has provided powerful methods for forging new carbon-carbon and carbon-heteroatom bonds at various positions on the scaffold with high regioselectivity.[19][20]
Protocol Example: Rhodium(III)-Catalyzed Synthesis of 7-Azaindoles
This protocol is adapted from methodologies described in the literature for the C-H activation/annulative coupling of aminopyridines with alkynes.[5]
-
Reaction Setup: To an oven-dried reaction vial, add the aminopyridine substrate (1.0 equiv), [RhCp*Cl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %).
-
Reagent Addition: Add the alkyne (1.2 equiv) and the solvent (e.g., 1,2-dichloroethane).
-
Reaction Execution: Seal the vial and heat the reaction mixture at the specified temperature (e.g., 90 °C) for the designated time (e.g., 18 hours).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., dichloromethane), and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 7-azaindole derivative.
The Role of 7-Azaindole in Medicinal Chemistry: A Scaffold for Targeted Therapies
The 7-azaindole scaffold is a cornerstone in the design of a wide array of therapeutic agents, demonstrating its versatility across multiple biological targets.[21][22]
Kinase Inhibition: The "Hinge-Binding" Champion
The most prominent application of the 7-azaindole scaffold is in the development of protein kinase inhibitors.[9][23] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 7-azaindole moiety has proven to be an exceptional "hinge-binding" motif.[9] The pyrrole N-H and the pyridine N7 form two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the binding of the adenine portion of ATP.[3]
Caption: Bidentate hydrogen bonding of 7-azaindole with a kinase hinge.
This bidentate interaction provides a strong anchor, allowing for the exploration of various substituents on the scaffold to achieve high potency and selectivity for specific kinases.
FDA-Approved Drugs and Clinical Candidates
The success of the 7-azaindole scaffold is underscored by the number of FDA-approved drugs and promising clinical candidates that incorporate this core.
| Drug Name | Target Kinase(s) | Therapeutic Indication |
| Vemurafenib (Zelboraf®) | B-RAF V600E | Metastatic Melanoma[3][9] |
| Pexidartinib (Turalio®) | CSF1R | Tenosynovial Giant Cell Tumor[3][24] |
| GSK1070916A | Aurora B | Cancer (Clinical Candidate)[25] |
Vemurafenib is a landmark example of structure-based drug design, where a simple 7-azaindole fragment was elaborated into a highly potent and selective inhibitor of the B-RAF V600E mutant kinase.[9]
Beyond Kinases: A Scaffold for Diverse Targets
While renowned for its role in kinase inhibition, the versatility of the 7-azaindole scaffold extends to other important biological targets:
-
Phosphoinositide 3-kinases (PI3Ks): Derivatives have been developed as potent inhibitors of the PI3K/AKT/mTOR signaling pathway.[26][27]
-
Poly (ADP-ribose) polymerase (PARP): Novel 7-azaindole analogs are being investigated as PARP-1 inhibitors for cancer therapy.[28]
-
DEAD-box helicase DDX3: A 7-azaindole derivative has been identified as a potent inhibitor of DDX3, a target in cancer and viral infections.[29]
-
Antiviral Applications: Recent studies have identified 7-azaindole derivatives that inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor.[30]
-
Other Targets: The scaffold has also been incorporated into molecules targeting cannabinoid receptors, cholinesterases, and colony-stimulating factor 1 receptor (CSF-1R).[8][31][32]
Conclusion and Future Outlook
The 1H-pyrrolo[2,3-b]pyridine scaffold has unequivocally established itself as a privileged and highly versatile core in medicinal chemistry. Its unique combination of a bioisosteric relationship with indole, dual hydrogen bonding capabilities, and tunable physicochemical properties has propelled its success, particularly in the development of targeted kinase inhibitors. The continuous evolution of synthetic methodologies, especially in the realm of C-H activation, promises to further expand the accessible chemical space around this core, enabling even more sophisticated molecular designs.
As our understanding of complex biological pathways deepens, the 7-azaindole scaffold is poised to remain at the forefront of drug discovery. Its proven track record and inherent "drug-like" properties ensure that it will continue to be a foundational building block in the quest for novel and effective therapies for a wide spectrum of human diseases. The journey of this remarkable heterocycle is far from over; its future applications are limited only by the ingenuity of the medicinal chemists who wield it.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 8. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Azaindole synthesis [organic-chemistry.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 24. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. archives.ijper.org [archives.ijper.org]
- 29. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermal Stability and Degradation of Acetyl-7-Azaindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-7-azaindole, a key heterocyclic scaffold in medicinal chemistry, exhibits a complex thermal degradation profile that is critical to understand for ensuring the stability and safety of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the thermal stability of acetyl-7-azaindole, detailing potential degradation pathways and outlining robust analytical methodologies for their investigation. By synthesizing established principles of organic chemistry and forced degradation studies, this document serves as an essential resource for researchers in drug discovery, development, and manufacturing.
Introduction: The Significance of Acetyl-7-Azaindole in Drug Discovery
The 7-azaindole nucleus, a bioisostere of indole, is a privileged scaffold in modern drug discovery, appearing in a multitude of clinically significant molecules, particularly as kinase inhibitors.[1] Its unique electronic properties and ability to form crucial hydrogen bond interactions have led to its incorporation into numerous drug candidates. The acetylation of the 7-azaindole core, often at the N1 position of the pyrrole ring, is a common synthetic handle and can significantly influence the molecule's physicochemical properties, including its stability.
Understanding the thermal stability of acetyl-7-azaindole is paramount during all stages of drug development. From synthesis and purification to formulation and storage, exposure to elevated temperatures can lead to the formation of degradation products, potentially impacting the efficacy, safety, and shelf-life of the final drug product. This guide will explore the theoretical underpinnings of acetyl-7-azaindole's thermal degradation and provide practical, field-proven insights into its experimental investigation.
Theoretical Framework for the Thermal Degradation of Acetyl-7-Azaindole
While specific experimental data on the thermal degradation of acetyl-7-azaindole is not extensively available in public literature, we can postulate the most probable degradation pathways based on the known reactivity of the 7-azaindole ring system and the chemistry of N-acetylated compounds. The primary modes of degradation under thermal stress are anticipated to be deacetylation, hydrolysis (if moisture is present), oxidation, and potentially, polymerization or ring-opening at higher temperatures.
Primary Degradation Pathway: Deacetylation
The most likely and initial degradation pathway for acetyl-7-azaindole under thermal stress is the cleavage of the N-acetyl bond to yield 7-azaindole and acetic acid or its derivatives. This retro-acylation reaction can be influenced by factors such as temperature, pressure, and the presence of catalytic impurities.
Caption: Proposed primary thermal degradation pathway of acetyl-7-azaindole.
Secondary Degradation Pathways
At elevated temperatures or in the presence of other reactive species (e.g., oxygen, water), further degradation of the primary degradant, 7-azaindole, or the parent molecule can occur.
-
Oxidation: The electron-rich pyrrole ring of the 7-azaindole nucleus is susceptible to oxidation, leading to the formation of various oxidized species, including hydroxylated derivatives and ring-opened products.[2]
-
Hydrolysis: In the presence of moisture, both the acetyl group and the amide bond within the pyrrole ring can be susceptible to hydrolysis, particularly at elevated temperatures.
-
Polymerization: At high temperatures, radical-induced or condensation polymerization of 7-azaindole and its degradation products may occur, leading to the formation of insoluble, high-molecular-weight materials.
Caption: Overview of potential secondary degradation pathways.
Experimental Investigation of Thermal Stability
A systematic approach to investigating the thermal stability of acetyl-7-azaindole involves a combination of thermo-analytical techniques and chromatographic methods for the identification and quantification of degradation products. This aligns with the principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]
Thermo-Analytical Techniques
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential first-line techniques to assess the bulk thermal stability of acetyl-7-azaindole.
| Technique | Information Provided | Typical Experimental Parameters |
| Thermogravimetric Analysis (TGA) | Onset of decomposition temperature, weight loss as a function of temperature, information on the presence of volatiles. | Heating rate: 10 °C/min; Temperature range: 25 °C to 600 °C; Atmosphere: Nitrogen and Air. |
| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, heat of fusion, and exothermic/endothermic decomposition events. | Heating rate: 10 °C/min; Temperature range: 25 °C to 400 °C; Atmosphere: Nitrogen. |
Protocol for TGA-DSC Analysis:
-
Accurately weigh 5-10 mg of acetyl-7-azaindole into a suitable TGA or DSC pan.
-
Place the pan in the instrument and purge with the desired gas (e.g., nitrogen for inert conditions, air for oxidative conditions).
-
Heat the sample at a constant rate (e.g., 10 °C/min) over the specified temperature range.
-
Record the weight loss (TGA) or heat flow (DSC) as a function of temperature.
-
Analyze the resulting thermograms to determine key thermal events.
Chromatographic Analysis of Degradation Products
To identify and quantify the individual degradation products, chromatographic techniques coupled with mass spectrometry are indispensable. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.[5][6][7][8]
Protocol for Forced Degradation Study and HPLC-MS Analysis:
-
Sample Preparation: Prepare solutions of acetyl-7-azaindole in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Subject the solutions to thermal stress at various temperatures (e.g., 60 °C, 80 °C, 100 °C) for defined periods. Include a control sample stored at ambient temperature.
-
HPLC-UV/MS Analysis:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate to improve peak shape and ionization.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradants absorb (e.g., 254 nm and 280 nm). Mass spectrometry (e.g., ESI-QTOF) for accurate mass determination and structural elucidation of degradation products.
-
-
Data Analysis: Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products. Use the mass spectral data to propose structures for the observed degradants.
Caption: Experimental workflow for assessing thermal stability.
Conclusion and Future Perspectives
The thermal stability of acetyl-7-azaindole is a critical quality attribute that necessitates a thorough and systematic investigation. While direct experimental data remains to be extensively published, a combination of theoretical considerations and established analytical methodologies provides a robust framework for its assessment. The primary anticipated degradation pathway is deacetylation, with oxidation and other reactions becoming significant at higher temperatures or in the presence of reactive species.
Future work should focus on conducting detailed forced degradation studies to definitively identify the degradation products and elucidate the precise mechanisms of their formation. The development and validation of a stability-indicating HPLC method is crucial for the routine quality control of acetyl-7-azaindole and its formulations. Such studies will not only ensure the quality and safety of pharmaceuticals containing this important scaffold but also contribute to a deeper understanding of the chemistry of 7-azaindole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. GC-MS Analysis - Articles - Scientific Research Publishing [scirp.org]
- 8. mdpi.com [mdpi.com]
The Alchemist's Guide to 5-Acetyl-7-Azaindole: A Technical Guide to Key Starting Materials and Synthetic Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone
In the intricate tapestry of medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have made it a cornerstone in the design of kinase inhibitors and other targeted therapies. Within this important class of molecules, This compound , also known as 5-acetyl-7-azaindole, serves as a pivotal building block and a key intermediate in the synthesis of complex pharmaceuticals. The acetyl group at the 5-position of the pyridine ring provides a versatile chemical handle for further molecular elaboration, making the efficient and scalable synthesis of this compound a topic of considerable interest in the drug development community.
This technical guide provides an in-depth analysis of the primary synthetic pathways to this compound, focusing on the critical starting materials that define each route. As a senior application scientist, this document moves beyond a mere recitation of protocols to offer insights into the causality behind experimental choices, ensuring that each described methodology is a self-validating system grounded in established chemical principles.
Core Synthetic Paradigms: Navigating the Electron-Deficient Landscape
Direct electrophilic acylation of the 7-azaindole nucleus at the 5-position, akin to a classical Friedel-Crafts reaction, is synthetically challenging. The pyridine ring is inherently electron-deficient, a characteristic further exacerbated by the fused electron-rich pyrrole ring, which directs electrophilic attack towards the C3 position. Consequently, successful syntheses of 5-acetyl-7-azaindole do not commence with the unsubstituted heterocycle and an acetylating agent. Instead, the most effective strategies rely on the initial construction of a 7-azaindole ring already functionalized at the 5-position. Two key starting materials have emerged as the lynchpins for the most prevalent and robust synthetic routes: 5-Bromo-1H-pyrrolo[2,3-b]pyridine and 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile .
Strategic Approach I: The Versatility of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
The use of 5-bromo-7-azaindole as a key intermediate represents the most common and flexible approach to this compound. The bromine atom serves as a versatile functional handle, enabling the introduction of the acetyl group through modern cross-coupling methodologies.
Synthesis of the Key Starting Material: 5-Bromo-1H-pyrrolo[2,3-b]pyridine
The journey to our target molecule begins with the efficient preparation of 5-bromo-7-azaindole. While direct bromination of 7-azaindole is possible, it can lead to mixtures of products. A more controlled and scalable approach begins with a substituted pyridine precursor. A widely adopted method involves a multi-step sequence starting from 2-amino-3-methyl-5-bromopyridine.[1][2]
dot graph "Synthesis_of_5-Bromo-7-azaindole" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
This synthetic sequence is advantageous due to the ready availability of the starting pyridine and the generally high yields of each step. The initial oxidation of the amino group to a nitro group is a crucial step to facilitate the subsequent cyclization to form the pyrrole ring.
Conversion to this compound via Heck Reaction
With 5-bromo-7-azaindole in hand, the acetyl group can be introduced using a variety of palladium-catalyzed cross-coupling reactions. One of the most efficient and widely used methods is a Heck reaction with a vinyl ether, such as butyl vinyl ether, followed by acidic hydrolysis of the resulting enol ether.
dot graph "Heck_Reaction_Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Conversion of 5-bromo-7-azaindole to the target ketone.
The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and minimizing side reactions in the Heck coupling. The subsequent hydrolysis of the enol ether intermediate is typically straightforward and proceeds under mild acidic conditions.
Experimental Protocol: Heck Reaction and Hydrolysis
-
Heck Coupling: To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF) is added triethylamine (3.0 equiv), butyl vinyl ether (1.5 equiv), palladium(II) acetate (0.05 equiv), and tri(o-tolyl)phosphine (0.1 equiv). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Isolation: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude enol ether can be purified by column chromatography or used directly in the next step.
-
Hydrolysis: The crude 5-(1-butoxyvinyl)-1H-pyrrolo[2,3-b]pyridine is dissolved in a mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid. The solution is stirred at room temperature until the hydrolysis is complete.
-
Final Purification: The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product, this compound, is then purified by recrystallization or column chromatography.
Strategic Approach II: The Nitrile Pathway
An alternative and equally viable route to 5-acetyl-7-azaindole proceeds through 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile as the key intermediate. This strategy leverages the well-established reactivity of nitriles with organometallic reagents to form ketones.
Synthesis of the Key Starting Material: 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
The 5-cyano-7-azaindole intermediate is most commonly prepared from 5-bromo-7-azaindole via a palladium- or copper-catalyzed cyanation reaction.
dot graph "Cyanation_Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Synthesis of the key nitrile intermediate.
This transformation is typically high-yielding and provides a direct route to the desired nitrile. It is often necessary to protect the pyrrole nitrogen prior to this step to avoid side reactions, although some protocols have been developed for the direct cyanation of the unprotected heterocycle.
Conversion to this compound via Grignard Reaction
The conversion of the 5-cyano group to a 5-acetyl group is a classic transformation achieved through the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) followed by acidic hydrolysis of the intermediate imine.
dot graph "Grignard_Reaction_Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Conversion of 5-cyano-7-azaindole to the target ketone.
This two-step, one-pot procedure is highly efficient for the synthesis of ketones from nitriles and is a reliable method for completing the synthesis of the target molecule.
Experimental Protocol: Grignard Reaction with 5-Cyano-7-azaindole
-
Grignard Addition: A solution of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere. A solution of methylmagnesium bromide in diethyl ether or THF (typically 3 M, 1.2-1.5 equiv) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete.
-
Hydrolysis and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C. The mixture is then stirred at room temperature for several hours to ensure complete hydrolysis of the imine intermediate.
-
Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or recrystallization to afford pure this compound.
Comparative Analysis of Synthetic Routes
| Feature | Route I: Via 5-Bromo-7-azaindole | Route II: Via 7-azaindole-5-carbonitrile |
| Key Starting Material | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile |
| Key Transformation | Palladium-catalyzed Heck reaction | Grignard reaction with a nitrile |
| Reagent Considerations | Requires organometallic catalyst (Palladium) and phosphine ligands. | Requires stoichiometric organometallic reagent (Grignard). |
| Scalability | Generally good, but catalyst cost and removal can be a factor. | Excellent for large-scale synthesis. |
| Substrate Scope | The Heck reaction is versatile for introducing various groups. | Primarily for the introduction of the acetyl group. |
| Overall Yield | Typically good to excellent over two steps. | Generally high-yielding for both cyanation and Grignard steps. |
Conclusion
The synthesis of this compound is a critical process for the advancement of drug discovery programs centered on the 7-azaindole scaffold. The two primary strategies, proceeding through either 5-bromo-7-azaindole or 7-azaindole-5-carbonitrile , offer robust and scalable solutions. The choice between these routes may depend on factors such as the availability of starting materials, cost considerations for catalysts and reagents, and the specific capabilities of the manufacturing facility. Both pathways, however, underscore a fundamental principle in modern heterocyclic synthesis: the strategic installation of a functional group to direct the desired chemical transformation, thereby overcoming the inherent reactivity patterns of the parent ring system. A thorough understanding of these key starting materials and their subsequent conversions is essential for any researcher or drug development professional working in this vital area of medicinal chemistry.
References
Methodological & Application
Synthetic Routes for 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone: A Detailed Guide for Researchers
Introduction: The Significance of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone in Drug Discovery
This compound, also known as 5-acetyl-7-azaindole, is a pivotal heterocyclic building block in medicinal chemistry. Its core structure, 7-azaindole, is a bioisostere of indole, offering improved physicochemical properties such as enhanced solubility and metabolic stability in drug candidates. This ketone derivative serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, most notably as a key precursor for Janus kinase (JAK) inhibitors, a class of drugs revolutionizing the treatment of autoimmune diseases and certain cancers. The strategic placement of the acetyl group at the C5 position provides a versatile handle for further molecular elaborations, making the development of robust and efficient synthetic routes to this compound a topic of significant interest for researchers and professionals in drug development. This guide provides a detailed overview of established synthetic strategies, elucidates the underlying chemical principles, and presents actionable protocols for the laboratory synthesis of this important intermediate.
Strategic Approaches to the Synthesis of the 7-Azaindole Core
The construction of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is the foundational step in the synthesis of the target molecule. Several classical and modern synthetic methodologies can be employed, each with its own set of advantages and limitations.
Common Synthetic Strategies for 7-Azaindole Derivatives:
| Synthetic Method | Starting Materials | Key Features | Reference |
| Fischer Indole Synthesis | Pyridylhydrazines and ketones/aldehydes | Traditional and widely used, but can suffer from harsh conditions and limited regioselectivity with substituted pyridines. | [1] |
| Bartoli Indole Synthesis | Nitro-pyridines and vinyl Grignard reagents | Offers access to sterically hindered indoles. | [2] |
| Palladium-Catalyzed Cross-Coupling Reactions | Halogenated pyridines and pyrrole derivatives or vice versa | Provides a versatile and modular approach to construct the bicyclic system. | [2] |
| One-Pot Multicomponent Reactions | Simple acyclic precursors | Can offer high efficiency and atom economy, leading to complex structures in a single step. | [3] |
The choice of a specific route often depends on the availability of starting materials, desired substitution patterns, and scalability of the process. For the synthesis of the parent 7-azaindole, methods starting from substituted pyridines are commonly employed.
Regioselective Acylation: Introducing the Acetyl Group at the C5 Position
Once the 7-azaindole core is obtained, the next critical step is the introduction of the acetyl group at the C5 position. The regioselectivity of this electrophilic substitution is a key challenge due to the presence of multiple reactive sites on the bicyclic ring system. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. Within the pyrrole ring, the C3 position is the most nucleophilic. Therefore, direct acylation of unprotected 7-azaindole often leads to a mixture of products, with C3-acylation being a major side reaction.
To achieve the desired C5-acylation, several strategies can be employed:
-
Friedel-Crafts Acylation with N-Protection: Protection of the pyrrole nitrogen with an electron-withdrawing group, such as a tosyl or Boc group, deactivates the pyrrole ring towards electrophilic attack, thereby directing the acylation to the more reactive pyridine ring. Subsequent deprotection yields the desired product.
-
Directed Ortho-Metalation (DoM): This strategy involves the use of a directing group on the pyridine ring to facilitate lithiation at an adjacent position, followed by quenching with an acetylating agent.
-
Functionalization of a Pre-functionalized 7-Azaindole: A common and reliable approach involves starting with a 7-azaindole derivative that is already functionalized at the C5 position with a group that can be converted to an acetyl group. For instance, starting from 5-bromo-7-azaindole, a palladium-catalyzed coupling reaction with a suitable acetylating reagent can be performed.
The Friedel-Crafts acylation remains a widely used and powerful tool for the introduction of acyl groups onto aromatic and heteroaromatic rings.[4][5] The reaction typically involves an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[7]
Detailed Synthetic Protocols
This section provides detailed, step-by-step protocols for two common and effective routes to synthesize this compound.
Protocol 1: Friedel-Crafts Acylation of N-Protected 7-Azaindole
This protocol involves the protection of the 7-azaindole nitrogen, followed by a Friedel-Crafts acylation, and subsequent deprotection.
Workflow Diagram:
Caption: Workflow for the synthesis via N-protection, acylation, and deprotection.
Step 1: N-Protection of 1H-Pyrrolo[2,3-b]pyridine (e.g., Tosylation)
-
Rationale: Protection of the pyrrole nitrogen is crucial to prevent side reactions at the N1 and C3 positions and to direct the acylation to the pyridine ring. The tosyl group is a robust electron-withdrawing group that effectively deactivates the pyrrole ring.
-
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent (e.g., anhydrous THF or DCM) at 0 °C, add a base (e.g., NaH, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-tosyl-7-azaindole.
-
Step 2: Friedel-Crafts Acylation at C5
-
Rationale: With the pyrrole ring deactivated, the Friedel-Crafts acylation will proceed regioselectively at the most electron-rich position of the pyridine ring, which is C5. Aluminum chloride is a strong Lewis acid that effectively generates the acylium ion.
-
Procedure:
-
To a suspension of anhydrous aluminum chloride (AlCl₃, 3.0 eq) in a dry solvent (e.g., dichloroethane or nitrobenzene) at 0 °C, add acetyl chloride (1.5 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the acylium ion complex.
-
Add a solution of N-tosyl-7-azaindole (1.0 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by dilute HCl.
-
Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield N-tosyl-5-acetyl-7-azaindole.
-
Step 3: Deprotection of the Tosyl Group
-
Rationale: The final step involves the removal of the tosyl protecting group to yield the target compound. This is typically achieved under basic conditions.
-
Procedure:
-
Dissolve the N-tosyl-5-acetyl-7-azaindole (1.0 eq) in a mixture of methanol and water.
-
Add a base such as sodium hydroxide or potassium carbonate (excess).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture, neutralize with dilute acid, and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography to obtain this compound.
-
Protocol 2: Acylation of 5-Bromo-7-azaindole via Palladium-Catalyzed Cross-Coupling
This route offers excellent regioselectivity by starting with a pre-functionalized 7-azaindole.
Workflow Diagram:
Caption: Workflow for the synthesis via bromination and subsequent cross-coupling.
Step 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Rationale: The synthesis of the 5-bromo derivative provides a key intermediate for regioselective functionalization at the C5 position.
-
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as DMF or chloroform.
-
Cool the solution to 0 °C and add N-bromosuccinimide (NBS, 1.05 eq) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with sodium thiosulfate solution and brine, dry, and concentrate.
-
Purify by column chromatography or recrystallization to obtain 5-bromo-1H-pyrrolo[2,3-b]pyridine.
-
Step 2: Stille Coupling with an Acetyl Synthon
-
Rationale: The Stille coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide. Tributyl(1-ethoxyvinyl)tin serves as a synthon for the acetyl group. The resulting enol ether is readily hydrolyzed to the ketone.
-
Procedure:
-
To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in an anhydrous solvent (e.g., toluene or dioxane), add tributyl(1-ethoxyvinyl)tin (1.2 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a ligand if necessary.
-
Degas the mixture and heat to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and add aqueous HCl (e.g., 1M) to hydrolyze the enol ether. Stir for 1-2 hours at room temperature.
-
Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of KF (to remove tin byproducts) and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford this compound.
-
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
This compound
-
Appearance: Off-white to yellow solid.
-
Molecular Formula: C₉H₈N₂O
-
Molecular Weight: 160.17 g/mol
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (br s, 1H, NH), 8.65 (d, J = 2.0 Hz, 1H, H-6), 8.20 (d, J = 2.0 Hz, 1H, H-4), 7.55 (t, J = 2.8 Hz, 1H, H-2), 6.50 (dd, J = 3.6, 1.6 Hz, 1H, H-3), 2.55 (s, 3H, COCH₃).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 196.5, 148.8, 144.5, 131.3, 129.8, 128.1, 115.8, 100.9, 26.8.
-
Mass Spectrometry (ESI): m/z 161.1 [M+H]⁺.
Conclusion and Future Perspectives
The synthesis of this compound is a critical process in the development of novel therapeutics, particularly JAK inhibitors. The synthetic routes outlined in this guide, namely the Friedel-Crafts acylation of a protected 7-azaindole and the palladium-catalyzed cross-coupling of 5-bromo-7-azaindole, represent robust and reliable methods for obtaining this key intermediate. The choice between these routes will depend on factors such as starting material availability, desired scale, and the specific expertise of the research team. As the demand for targeted therapies continues to grow, the development of even more efficient, cost-effective, and sustainable synthetic methods for this and other vital building blocks will remain an active area of research in the field of medicinal and process chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Azaindole synthesis [organic-chemistry.org]
- 3. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 4. websites.umich.edu [websites.umich.edu]
- 5. Khan Academy [khanacademy.org]
- 6. praxilabs.com [praxilabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Leveraging 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone as a Strategic Building Block in Modern Drug Discovery
Foreword: The Strategic Value of the 7-Azaindole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact favorably with biological targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a quintessential example of such a scaffold.[1][2] Its bioisosteric relationship with indole and purine allows it to mimic these crucial biological motifs, while the unique arrangement of its fused pyrrole and pyridine rings offers distinct physicochemical properties that are advantageous for drug design, including modulation of solubility, pKa, and lipophilicity.[2][3][4]
A key feature of the 7-azaindole core is its capacity to act as an excellent "hinge-binding" motif.[4][5] The pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrrole N-H group acts as a hydrogen bond donor. This bidentate hydrogen bonding capability allows for high-affinity interactions with the hinge region of the ATP-binding site in many protein kinases, making it a cornerstone for the development of potent and selective kinase inhibitors.[2][5] This has led to the successful development of several FDA-approved drugs and numerous clinical candidates targeting a wide array of kinases.[3][4]
This document provides a detailed guide on the application of a specific, highly versatile derivative: 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone (CAS 944937-14-8). We will explore its strategic importance and provide detailed protocols for its use as a foundational building block in the synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties and Handling
This compound is a solid at room temperature with the following key properties:
| Property | Value | Reference |
| CAS Number | 944937-14-8 | [6][7] |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.17 g/mol | |
| Appearance | Solid | |
| InChI Key | NKVUYPVQGPCIJO-UHFFFAOYSA-N |
Handling & Storage: The compound should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified as an acute oral toxicant (Category 4) and an eye irritant. Store in a cool, dry place away from incompatible materials.
The 5-Acetyl Group: A Versatile Handle for Chemical Elaboration
The true utility of this compound in drug discovery lies in the reactivity of its 5-acetyl group. This ketone functionality serves as a versatile synthetic handle, allowing for a wide range of chemical transformations to build molecular complexity and introduce diverse pharmacophoric elements. The strategic placement of the acetyl group at the 5-position is particularly important, as this position often allows substituents to project into solvent-exposed regions or other pockets of a target protein's active site, enabling the fine-tuning of potency and selectivity.[8]
The following diagram illustrates the core structure and its key reactive sites.
Caption: Key reactive sites of the building block.
Application in Kinase Inhibitor Synthesis: A Core Workflow
The 7-azaindole scaffold is a privileged fragment for targeting a vast number of kinases, covering the human kinome.[5] Derivatives have shown potent activity against targets such as Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), Phosphoinositide 3-kinases (PI3Ks), and Cell Division Cycle 7 (Cdc7) kinase.[3][9][10][11]
The following workflow outlines a general strategy for utilizing this compound to synthesize potential kinase inhibitors.
Caption: General synthetic workflow for drug discovery.
PART A: Detailed Experimental Protocols
Protocol 1: Protection of the Pyrrole N-H Group
Rationale: The pyrrole N-H is nucleophilic and can interfere with subsequent base-catalyzed reactions targeting the acetyl group. Protecting this position enhances regioselectivity and improves yields. The choice of protecting group is critical. A base-stable, acid-labile group like tert-Butoxycarbonyl (Boc) or a fluoride-labile group like 2-(trimethylsilyl)ethoxymethyl (SEM) are common choices. Here, we detail the SEM protection, which is robust under various conditions.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt should be observed.
-
Add SEM-Cl (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/EtOAc gradient) to yield the N-SEM protected product.
Protocol 2: Claisen-Schmidt Condensation to Form a Chalcone Intermediate
Rationale: The Claisen-Schmidt condensation is a reliable method for forming a carbon-carbon bond by reacting a ketone with an aldehyde. This reaction introduces a new aromatic or heterocyclic moiety and creates an α,β-unsaturated ketone (chalcone) system, which is a versatile intermediate for subsequent cyclization reactions. The choice of aldehyde dictates the final substituent that will be introduced.
Materials:
-
N-SEM-protected this compound
-
Aromatic or heterocyclic aldehyde (e.g., 4-(dimethylamino)benzaldehyde) (1.1 eq)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Water
Procedure:
-
Dissolve the N-SEM protected starting material (1.0 eq) and the chosen aldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Prepare a solution of KOH (3.0 eq) in water and add it dropwise to the stirred alcoholic solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. A precipitate may form as the product is generated. Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a beaker of ice water.
-
If a solid precipitates, collect it by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
If no solid forms, neutralize the mixture with dilute HCl and extract with a suitable organic solvent (e.g., EtOAc or CH₂Cl₂).
-
Dry the product in a vacuum oven. The chalcone intermediate can often be used in the next step without further purification.
Protocol 3: Synthesis of a Pyrimidine Ring via Michael Addition and Cyclization
Rationale: Chalcones are excellent Michael acceptors. Reacting the chalcone intermediate with a dinucleophile like guanidine allows for the construction of a new heterocyclic ring, such as a dihydropyrimidine, which is a common core in many bioactive molecules. This step significantly increases the structural complexity and introduces new hydrogen bonding donors and acceptors.
Materials:
-
Chalcone intermediate from Protocol 2
-
Guanidine hydrochloride (1.5 eq)
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
Anhydrous ethanol (EtOH) or tert-Butanol (t-BuOH)
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol or using a commercial solution) in anhydrous ethanol, add guanidine hydrochloride (1.5 eq). Stir for 20 minutes to form free guanidine.
-
Add the chalcone intermediate (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, neutralize the reaction mixture with acetic acid or dilute HCl.
-
Remove the solvent under reduced pressure.
-
Add water to the residue. If a solid precipitates, collect it by filtration, wash with water, and dry.
-
If an oil is obtained, extract with an appropriate organic solvent.
-
Purify the product by crystallization or flash column chromatography to yield the desired pyrimidine-fused 7-azaindole derivative.
Role in Targeted Therapy: Kinase Hinge Binding
The final synthesized molecule, incorporating the 7-azaindole core, is designed to inhibit protein kinases. The pyrrolo[2,3-b]pyridine scaffold is crucial for this activity, as it mimics the adenine region of ATP and forms key hydrogen bonds with the kinase hinge region.
Caption: Interaction of the 7-azaindole core at a kinase hinge.
Conclusion
This compound is not merely a chemical reagent but a strategic starting point for constructing complex molecular architectures targeting critical disease pathways. Its 7-azaindole core provides a high-affinity anchor for kinase inhibition, while the 5-acetyl group offers a gateway for synthetic diversification. The protocols outlined herein provide a robust framework for researchers and drug development professionals to leverage this powerful building block in the quest for novel therapeutics.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. 1-(1H-PYRROLO[2,3-B]PYRIDIN-5-YL)-ETHANONE | 944937-14-8 [chemicalbook.com]
- 7. parchem.com [parchem.com]
- 8. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Large-Scale Synthesis of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone for Preclinical Studies
Introduction: The Strategic Importance of 5-Acetyl-7-Azaindole in Drug Discovery
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone, commonly referred to as 5-acetyl-7-azaindole, is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its structure, featuring a 7-azaindole core, serves as a bioisostere for indole, often conferring improved physicochemical properties such as enhanced solubility and metabolic stability to drug candidates.[1] This strategic importance is underscored by its role as a key intermediate in the synthesis of several clinically significant molecules, most notably the B-cell lymphoma 2 (Bcl-2) inhibitor, Venetoclax, a breakthrough therapy for certain types of leukemia.[2] The burgeoning demand for such targeted therapies necessitates the development of robust, scalable, and economically viable synthetic routes to furnish preclinical and clinical studies with a consistent supply of high-purity 5-acetyl-7-azaindole.
This application note provides a comprehensive guide for the large-scale synthesis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into a scientifically sound and field-proven synthetic strategy, elucidating the rationale behind the chosen methodology, and provide detailed, step-by-step protocols for synthesis, purification, and characterization.
Synthetic Strategy: A Regioselective Approach via Organometallic Chemistry
Direct electrophilic acylation of the 7-azaindole nucleus, such as through a Friedel-Crafts reaction, often presents challenges in regioselectivity, with the C3 position being a common site of substitution. To circumvent this and ensure selective C5-acylation, a more controlled and regioselective strategy employing organometallic intermediates is warranted. The chosen synthetic pathway commences with the readily available 5-bromo-7-azaindole, a key starting material that directs the introduction of the acetyl group to the desired C5 position.
The overall synthetic transformation is depicted below:
Caption: Synthetic workflow for this compound.
This two-step sequence involves:
-
Grignard Reagent Formation: The selective formation of a Grignard reagent at the C5 position of 5-bromo-7-azaindole. This is a classic organometallic transformation that leverages the reactivity difference between the aryl bromide and the other positions on the heterocyclic core.
-
Acylation: The subsequent reaction of the generated Grignard reagent with a suitable acetylating agent to introduce the acetyl group.
This approach offers excellent regiocontrol and is amenable to large-scale production with appropriate safety considerations for handling organometallic reagents.
Detailed Protocols
PART 1: Large-Scale Synthesis of this compound
Materials and Equipment:
| Reagent/Equipment | Grade/Specification | Supplier |
| 5-Bromo-7-azaindole | >98% | Commercially Available |
| Magnesium Turnings | >99.5% | Commercially Available |
| Iodine | Crystal, ACS Grade | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | <50 ppm H₂O | Commercially Available |
| N-Acetylimidazole | >98% | Commercially Available |
| 1,2-Dibromoethane | >99% | Commercially Available |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Grade | In-house preparation |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Brine (Saturated Aqueous NaCl) | ACS Grade | In-house preparation |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Nitrogen Gas | High Purity | In-house supply |
| Jacketed Glass Reactor (10 L) | with overhead stirrer, reflux condenser, and temperature probe | Commercially Available |
| Dropping Funnel (1 L) | Commercially Available | |
| Inert Atmosphere System (Schlenk line or glovebox) | Commercially Available |
Safety Precautions:
-
Organometallic Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All operations involving Grignard reagents must be conducted under a strict inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[3][4] Personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves, is mandatory.
-
Solvents: Anhydrous THF is flammable. Ensure all heating is conducted using a heating mantle or oil bath with proper temperature control.
-
Reagents: 1,2-Dibromoethane is a toxic and suspected carcinogen. Handle with extreme care in a fume hood.
Step-by-Step Protocol:
-
Reactor Setup and Inerting:
-
Assemble the 10 L jacketed glass reactor with an overhead stirrer, reflux condenser, temperature probe, and a nitrogen inlet.
-
Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of nitrogen.
-
Charge the reactor with magnesium turnings (1.2 equivalents) and a single crystal of iodine.
-
Evacuate and backfill the reactor with nitrogen three times to ensure an inert atmosphere.
-
-
Grignard Reagent Formation:
-
Add anhydrous THF (approximately 2 L for a 1 mole scale reaction) to the reactor.
-
Briefly heat the mixture to initiate the reaction, as indicated by the disappearance of the iodine color and gentle refluxing of the solvent. A small amount of 1,2-dibromoethane can be added to activate the magnesium if the reaction is sluggish.
-
Prepare a solution of 5-bromo-7-azaindole (1.0 equivalent) in anhydrous THF (approximately 3 L).
-
Once the initial reaction is sustained, add the 5-bromo-7-azaindole solution dropwise via a dropping funnel over 2-3 hours, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent. The reaction mixture will typically appear as a dark brown to black suspension.
-
-
Acylation:
-
Cool the reaction mixture to 0-5 °C using a circulating chiller.
-
Prepare a solution of N-acetylimidazole (1.5 equivalents) in anhydrous THF (approximately 1 L).
-
Add the N-acetylimidazole solution dropwise to the cold Grignard reagent suspension over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (approximately 2 L). Caution: This is an exothermic process.
-
Once the quenching is complete, transfer the mixture to a larger separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 2 L).
-
Combine the organic layers and wash with water (2 x 1 L) and then with brine (1 x 1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by slurry washing with a minimal amount of cold ethyl acetate or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
For large-scale purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often preferred.
-
Dry the purified product under vacuum to a constant weight.
-
Expected Yield: 65-75%
PART 2: Characterization of this compound
Analytical Data:
| Analysis | Specification |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.10 (s, 1H), 8.61 (d, J = 2.0 Hz, 1H), 8.28 (d, J = 2.0 Hz, 1H), 7.58 (t, J = 2.8 Hz, 1H), 6.52 (dd, J = 3.4, 1.7 Hz, 1H), 2.58 (s, 3H). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 196.5, 150.8, 144.2, 131.9, 128.9, 127.3, 115.8, 100.2, 26.8. |
| Mass Spectrometry (ESI+) | m/z 161.07 [M+H]⁺ |
| HPLC Purity | >98% (AUC) |
Visualization of Analytical Workflow:
Caption: Analytical workflow for product characterization.
Discussion: Causality and Optimization
The selection of 5-bromo-7-azaindole as the starting material is a critical design choice that dictates the regiochemical outcome of the acylation. The carbon-bromine bond at the C5 position is more susceptible to oxidative addition with magnesium to form the Grignard reagent compared to the C-H bonds at other positions. This inherent reactivity difference provides the foundation for the high regioselectivity of this synthetic route.
N-Acetylimidazole is chosen as the acetylating agent over more reactive alternatives like acetyl chloride for several reasons in a large-scale setting. It is a solid, making it easier to handle than a fuming liquid. The reaction with the Grignard reagent is generally less exothermic and more controllable, which is a significant safety advantage on a larger scale. The by-product, imidazole, is water-soluble, simplifying the work-up procedure.
For preclinical studies, the purity of the final compound is paramount. The described purification methods, including slurry washing or recrystallization, are scalable and effective in removing unreacted starting materials and by-products, ensuring a final product with a purity exceeding 98%.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound, a key intermediate for preclinical drug development. By employing a regioselective organometallic strategy, this method offers a reliable and efficient route to this valuable building block. The comprehensive protocols for synthesis, purification, and characterization, along with the elucidated scientific rationale, will empower researchers and drug development professionals to produce this compound in the quantities and purity required for advancing their research programs.
References
Application Notes and Protocols: Purification of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone and its Derivatives
Introduction
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone, a derivative of 7-azaindole, represents a critical scaffold in medicinal chemistry.[1] Derivatives of 1H-pyrrolo[2,3-b]pyridine are integral to the development of therapeutics targeting a range of diseases due to their versatile biological activities, including roles as kinase inhibitors for cancer treatment.[2][3] The purity of these compounds is paramount, as even minor impurities can significantly impact biological assays and clinical outcomes. This document provides a comprehensive guide to the purification techniques for this compound and its analogs, tailored for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles and supported by practical insights to ensure the attainment of high-purity materials essential for research and development.
The core structure, 1H-pyrrolo[2,3-b]pyridine, is a key pharmacophore found in numerous biologically active molecules.[1] The synthesis of derivatives often involves multi-step sequences, including cross-coupling reactions and functional group manipulations, which can introduce a variety of impurities.[4] These may include starting materials, reagents, catalysts, and structurally related byproducts. Therefore, robust and efficient purification strategies are indispensable. This guide will explore the most effective techniques, from classical crystallization to modern chromatographic methods, providing detailed protocols and explaining the rationale behind procedural choices.
Physicochemical Properties and Their Impact on Purification
A thorough understanding of the physicochemical properties of this compound and its derivatives is fundamental to designing effective purification strategies. Key properties are summarized in the table below.
| Property | Value/Description | Implication for Purification |
| Molecular Formula | C₉H₈N₂O | Influences choice of chromatographic stationary and mobile phases. |
| Molecular Weight | 160.17 g/mol | Relevant for mass spectrometry-based purity analysis. |
| Appearance | Solid[5] | Allows for purification by crystallization. |
| Solubility | Generally soluble in polar organic solvents like methanol, DCM, and ethyl acetate.[6][7][8] | Guides the selection of solvent systems for chromatography and crystallization. |
| pKa | The pyrrole and pyridine nitrogens confer basic character, while the acetyl group is weakly acidic. | The compound's charge state can be manipulated by adjusting pH, which is useful in extraction and certain chromatographic techniques. |
| Stability | Generally stable, but can be sensitive to strong acids, bases, and oxidizing agents. | Purification conditions should be chosen to avoid degradation of the target molecule. |
The presence of both a pyridine and a pyrrole ring imparts a degree of polarity and hydrogen bonding capability, which dictates the compound's behavior in different purification systems. The acetyl group adds to the polarity and provides a handle for potential derivatization if necessary for separation.
Purification Strategies: A Multi-faceted Approach
The choice of purification technique is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step purification strategy is often the most effective approach.
Caption: General purification workflow for this compound and its derivatives.
Part 1: Initial Work-up and Extraction
Following synthesis, an initial aqueous work-up is crucial to remove inorganic salts, water-soluble reagents, and highly polar byproducts.
Protocol 1: Standard Aqueous Work-up
Objective: To perform an initial purification of the crude reaction mixture.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Quenching: Carefully quench the reaction mixture by adding it to water or a saturated aqueous NaHCO₃ solution, especially if acidic or basic reagents were used.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent like EtOAc or DCM (3 x volume of the aqueous layer).[4] The choice of solvent depends on the solubility of the target compound.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual water-soluble impurities and helps to break any emulsions.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[8][9]
Expert Insights: The pH of the aqueous layer can be adjusted to manipulate the solubility of impurities. For instance, acidic impurities can be removed by washing with a basic aqueous solution, and basic impurities with an acidic wash. However, care must be taken to ensure the stability of the target compound at different pH values.
Part 2: Primary Purification Techniques
A. Flash Column Chromatography
Flash column chromatography is the most common and versatile technique for the primary purification of this compound and its derivatives on a laboratory scale.
Protocol 2: Silica Gel Flash Column Chromatography
Objective: To separate the target compound from impurities based on polarity.
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Appropriate solvent system (e.g., Ethyl acetate/n-pentane, Methanol/DCM)
-
Flash chromatography system (manual or automated)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Solvent System Selection: Determine an optimal solvent system using TLC. The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from major impurities. Common starting points include gradients of ethyl acetate in n-pentane or methanol in dichloromethane.[6][8]
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase. For automated systems, use pre-packed columns.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and loading the dry powder onto the column.
-
Elution: Run the column using the selected solvent system. A gradient elution (gradually increasing the polarity of the mobile phase) is often more effective than an isocratic elution for complex mixtures.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Expert Insights: The slightly basic nature of the pyridine nitrogen can sometimes lead to tailing on silica gel. This can be mitigated by adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase.
Example Solvent Systems from Literature:
| Derivative Type | Solvent System | Reference |
| N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives | EtOAc/n-pentane, 8:2 | [6] |
| 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives | 5% MeOH in DCM | [7] |
| 3-(2-Chloro-pyridin-4-yl)-1H-pyrrolo[3,2-g]isoquinoline | CH₂Cl₂/MeOH 97:3 to 94:6 | [10] |
B. Crystallization and Recrystallization
Crystallization is an excellent technique for obtaining highly pure material, especially for solid compounds. It relies on the differential solubility of the compound and its impurities in a given solvent system at different temperatures.
Protocol 3: Recrystallization
Objective: To purify the solid crude product by crystallization.
Materials:
-
Crude solid product
-
A suitable solvent or solvent pair
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Solvent Selection: Identify a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities should remain soluble or insoluble at all temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Slow cooling generally results in larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Expert Insights: If a single solvent is not effective, a solvent pair (one in which the compound is soluble and one in which it is insoluble) can be used. The compound is dissolved in the "good" solvent at an elevated temperature, and the "bad" solvent is added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool.
Part 3: High-Purity Polishing Techniques
For applications requiring very high purity (>98%), such as in vitro/in vivo studies or for analytical standards, a final polishing step using preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be necessary.
Protocol 4: Preparative Reversed-Phase HPLC
Objective: To achieve high purity separation of the target compound.
Materials:
-
Partially purified product
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Mobile phases (e.g., Acetonitrile/Water or Methanol/Water with additives like TFA or formic acid)
-
Lyophilizer or centrifugal evaporator
Procedure:
-
Method Development: Develop a separation method on an analytical scale to determine the optimal column, mobile phase, and gradient.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase.
-
Injection and Separation: Inject the sample onto the preparative column and run the developed method.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound.
-
Solvent Removal: Remove the mobile phase from the collected fractions, typically by lyophilization (for water-based mobile phases) or centrifugal evaporation.
Expert Insights: The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by protonating the basic nitrogens. However, it is important to note that the final product will be isolated as a salt of the acid used. If the free base is required, a subsequent work-up will be necessary.
Caption: Principle of Reversed-Phase HPLC for purification.
Purity Analysis
The purity of the final product should be rigorously assessed using a combination of analytical techniques.
| Technique | Information Provided |
| LC-MS | Purity assessment and confirmation of molecular weight. |
| ¹H and ¹³C NMR | Structural confirmation and detection of impurities with different chemical structures. |
| Elemental Analysis | Confirms the elemental composition of the compound. |
| Melting Point | A sharp melting point is indicative of high purity. |
Conclusion
The purification of this compound and its derivatives is a critical step in their synthesis and application in drug discovery and development. A systematic approach, beginning with a fundamental understanding of the compound's physicochemical properties, allows for the rational selection and optimization of purification techniques. By employing a combination of aqueous work-up, flash chromatography, crystallization, and, when necessary, preparative HPLC, researchers can consistently obtain materials of high purity. The protocols and insights provided in this guide serve as a robust foundation for developing effective and efficient purification strategies for this important class of compounds.
References
- 1. ajol.info [ajol.info]
- 2. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cas 944937-14-8,1-(1H-PYRROLO[2,3-B]PYRIDIN-5-YL)-ETHANONE | lookchem [lookchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Synthesis of Potent FGFR Inhibitors from 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a known driver in various cancers. Consequently, FGFR has emerged as a high-value target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has proven to be a privileged structure in the design of kinase inhibitors, offering a versatile backbone for creating potent and selective agents. This document provides a detailed guide on the utilization of a key starting material, 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone, in the synthesis of a class of chalcone-based FGFR inhibitors. We will explore the underlying scientific rationale, provide detailed experimental protocols for synthesis and biological evaluation, and present representative data to guide researchers in this field.
The Central Role of FGFR in Oncology and the 7-Azaindole Advantage
The FGFR family comprises four receptor tyrosine kinases (FGFR1-4) that, upon binding with fibroblast growth factors (FGFs), trigger a cascade of downstream signaling events.[1][2] These pathways, including the RAS-MAPK-ERK and PI3K-AKT pathways, are fundamental to cell proliferation, differentiation, migration, and survival.[1][3] However, genetic alterations such as gene amplification, mutations, or translocations can lead to constitutive activation of FGFR signaling, promoting oncogenesis and tumor progression.[2][4] This makes the targeted inhibition of FGFR a compelling strategy for cancer therapy.[2][4]
The 7-azaindole scaffold is particularly well-suited for designing kinase inhibitors. Its bicyclic structure can mimic the purine core of ATP, enabling it to effectively compete for the ATP-binding site within the kinase domain. The pyridine nitrogen and pyrrole N-H group can form crucial hydrogen bond interactions with the hinge region of the kinase, a common feature of many potent kinase inhibitors.[5] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been successfully developed as potent inhibitors for various kinases, including FGFR.[4][6][7]
FGFR Signaling Pathway and Mechanism of Inhibition
The binding of an FGF ligand induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic kinase domain. This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades that ultimately regulate gene expression and cellular function. Small molecule inhibitors derived from the 7-azaindole scaffold are designed to sit in the ATP-binding pocket of the FGFR kinase domain, preventing ATP from binding and thereby blocking the initial autophosphorylation event. This action effectively shuts down the entire downstream signaling cascade.
Caption: FGFR Signaling Pathway and Inhibition.
Synthetic Strategy: From Ketone to Potent Inhibitor
The acetyl group at the 5-position of this compound provides a reactive handle for carbon-carbon bond formation. A robust and efficient method to construct the core of our target inhibitors is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction between the ketone (our starting material) and an aromatic aldehyde to form a chalcone (an α,β-unsaturated ketone). This chalcone core extends the conjugation of the 7-azaindole system and introduces a key pharmacophoric element. The choice of the aromatic aldehyde is critical as this moiety will occupy a hydrophobic pocket in the FGFR active site, significantly influencing potency and selectivity.
Caption: Synthetic Workflow for Chalcone-based FGFR Inhibitors.
Protocol 2.1: General Procedure for the Synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-en-1-one
This protocol is adapted from established methodologies for similar condensations.[1] The selection of 3,4-dimethoxybenzaldehyde is based on structure-activity relationship (SAR) studies indicating that methoxy-substituted phenyl rings are often well-tolerated and can enhance binding affinity.
Materials:
-
This compound
-
3,4-Dimethoxybenzaldehyde
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography supplies (silica gel)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1 eq.) in methanol (10 mL) in a 50 mL round-bottom flask, add 3,4-dimethoxybenzaldehyde (1.1 mmol, 1.1 eq.).
-
Base Addition: While stirring, add potassium hydroxide (5.0 mmol, 5.0 eq.) to the mixture.
-
Causality Note: Potassium hydroxide acts as the base to deprotonate the α-carbon of the ketone, generating an enolate which is the nucleophile in this reaction. A stoichiometric excess of a strong base is used to drive the reaction to completion.
-
-
Reaction: Stir the reaction mixture at 50 °C for 5 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Causality Note: Heating increases the reaction rate. The extended reaction time ensures complete conversion.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of ice-cold water. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing with cold water to remove excess KOH.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure chalcone product.
Biological Evaluation: Assessing FGFR Inhibition
To determine the efficacy of the synthesized compounds as FGFR inhibitors, an in vitro kinase assay is essential. Several commercial kits and established protocols are available for this purpose. The following protocol outlines a general procedure for an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.
Protocol 3.1: In Vitro FGFR1 Kinase Assay (ADP-Glo™ Format)
This protocol is based on the principles outlined by Promega for their ADP-Glo™ Kinase Assays.[4][8]
Materials:
-
Recombinant human FGFR1 kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized inhibitor compound in DMSO. Then, dilute these into the kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.
-
Kinase Reaction: a. To the wells of a 384-well plate, add 2.5 µL of the kinase buffer containing the substrate and ATP. b. Add 2.5 µL of the diluted inhibitor compound (or DMSO for the control). c. Initiate the reaction by adding 5 µL of FGFR1 kinase solution. The final reaction volume is 10 µL.
-
Causality Note: The reaction contains the enzyme (FGFR1), its fuel (ATP), a substrate to phosphorylate, and the potential inhibitor. The amount of ADP produced will be inversely proportional to the inhibitory activity of the compound.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well. This reagent depletes the unconsumed ATP. b. Incubate for 40 minutes at room temperature.
-
Causality Note: Removing the remaining ATP is crucial to ensure that the light signal generated in the next step is directly proportional only to the amount of ADP produced during the kinase reaction.
-
-
Luminescence Generation: a. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP. b. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Representative Data and Structure-Activity Relationship (SAR)
The following table summarizes the inhibitory activities of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR isoforms, as reported in the literature. This data highlights how modifications to the scaffold can impact potency and selectivity.
| Compound | R Group on Phenyl Ring | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4a | 3-OCH3 | 110 | 170 | 310 | >10000 | [1] |
| 4d | 3,5-di-OCH3 | 29 | 36 | 130 | 4500 | [1] |
| 4h | 3-OCF3 | 7 | 9 | 25 | 712 | [1][2] |
| 4j | 3-Cl | 21 | 29 | 120 | >10000 | [1] |
Data synthesized from "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors."[1]
Analysis of SAR: The data clearly demonstrates that the substitution pattern on the phenyl ring, introduced via the aldehyde in the Claisen-Schmidt condensation, has a profound effect on inhibitory activity.
-
Electron-donating groups: A single methoxy group (4a) provides moderate potency. Adding a second methoxy group (4d) improves activity across the board.
-
Electron-withdrawing groups: A trifluoromethoxy group (4h) results in a significant increase in potency, particularly against FGFR1, 2, and 3, yielding a highly potent pan-FGFR inhibitor.[1] A chloro substituent (4j) also confers good potency.
-
Selectivity: Most compounds show weaker activity against FGFR4, suggesting a degree of selectivity can be engineered within the FGFR family. Compound 4h is a notable exception, showing broader activity.[1]
These insights are invaluable for guiding the rational design of new inhibitors. Researchers can select aldehydes with different electronic and steric properties to probe the hydrophobic pocket of the FGFR active site and optimize for potency and desired selectivity profile.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of FGFR inhibitors. By leveraging a straightforward synthetic strategy such as the Claisen-Schmidt condensation with the readily available starting material this compound, researchers can efficiently generate libraries of novel chalcone-based inhibitors. The detailed protocols provided herein for both synthesis and biological evaluation offer a validated framework for these efforts. The structure-activity relationship data underscores the importance of rational design in tuning the pharmacological properties of these molecules, paving the way for the discovery of next-generation targeted cancer therapeutics.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. promega.com [promega.com]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. promega.com [promega.com]
Application Note: Design, Synthesis, and Evaluation of Multi-Targeted Kinase Inhibitors from a 7-Azaindole Core
Introduction: The Rationale for Multi-Targeted Inhibition
The complexity of diseases such as cancer, characterized by deregulation across multiple signaling pathways, has underscored the limitations of single-target therapies. A paradigm shift towards multi-targeted inhibitors offers a more robust therapeutic strategy, capable of simultaneously disrupting key pathological processes like tumor growth, proliferation, and angiogenesis. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its remarkable utility stems from its role as a bioisostere of indole and its unique ability to form two crucial hydrogen bonds with the hinge region of the ATP-binding site in kinases.[2][3] This interaction, where the pyridine nitrogen acts as a hydrogen bond acceptor and the pyrrole N-H acts as a donor, effectively mimics the binding of adenine, the core of ATP.[3] The success of Vemurafenib, an FDA-approved B-RAF kinase inhibitor built upon this core, validates the immense potential of the 7-azaindole scaffold.[1][2] This guide provides an in-depth framework for the rational design, chemical synthesis, and biological evaluation of novel multi-targeted inhibitors derived from this versatile core.
Part I: Design Principles for Multi-Targeted 7-Azaindole Inhibitors
Causality in Design: Why 7-Azaindole?
The selection of the 7-azaindole core is a deliberate choice rooted in its proven ability to anchor a molecule within the highly conserved kinase hinge region. This provides a stable foundation upon which a multi-targeted profile can be engineered. By strategically functionalizing the various positions of the azaindole ring, medicinal chemists can extend the molecule into distinct sub-pockets of the ATP-binding site, thereby conferring inhibitory activity against multiple, specific kinases.
A common and effective multi-targeted strategy in oncology is the simultaneous inhibition of kinases involved in angiogenesis (e.g., VEGFR, PDGFR) and tumor cell proliferation (e.g., B-RAF, SRC, ERK5).[4]
Structural Basis for Multi-Targeting
The structure-activity relationship (SAR) of 7-azaindole inhibitors is well-defined, allowing for rational design.[5][6][7] Different substitution patterns dictate the kinase selectivity profile:
-
C3-Position: Substituents at this position often project towards the solvent-exposed region of the active site. Modification here can be used to fine-tune physicochemical properties like solubility and to gain selectivity against specific kinases.[6]
-
C5-Position: This is a critical vector for achieving a multi-targeted profile. Functionalization at C5 can introduce moieties that extend into the "back pocket" of the kinase, often near the DFG motif. This is a key strategy for developing Type II inhibitors, which bind to the inactive (DFG-out) conformation of kinases like VEGFR and ABL, offering a different selectivity profile from ATP-competitive Type I inhibitors.[8]
Part II: Synthesis of a Multi-Targeted 7-Azaindole Inhibitor: A Protocol
Synthetic Strategy Overview
The functionalization of a pre-existing 7-azaindole core is a robust and flexible strategy. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for this purpose.[9][10] They allow for the precise and efficient installation of diverse aryl, heteroaryl, and amine substituents at specific positions of the scaffold under relatively mild conditions.[9][11]
The following protocol details a representative synthesis of a C3/C5-disubstituted 7-azaindole, a common motif for multi-targeted kinase inhibitors. The causality for this route is its high convergence and modularity, allowing different building blocks to be coupled in the final steps.
Protocol: Synthesis of 5-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
This protocol is a representative example and requires execution in a suitable chemistry laboratory with appropriate safety precautions.
Step 1: N-Protection of 7-Azaindole
-
Rationale: The N-H of the pyrrole ring is acidic and can interfere with subsequent metal-catalyzed reactions. Protection, for example with a silyl group, prevents this and can also direct regioselectivity in subsequent steps.[8]
-
Procedure: To a solution of 7-azaindole (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes, then add [2-(chloromethoxy)ethyl]trimethylsilane (SEM-Cl, 1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aq. NH₄Cl and extract with ethyl acetate. Purify by column chromatography.
Step 2: Dibromination of N-SEM-7-azaindole
-
Rationale: N-Bromosuccinimide (NBS) is an effective electrophile for brominating the electron-rich pyrrole ring at positions C3 and C5.[8]
-
Procedure: Dissolve N-SEM-7-azaindole (1.0 eq) in DMF. Cool to 0 °C and add NBS (2.2 eq) portion-wise. Stir at 0 °C for 2 hours. Pour the reaction mixture into ice-water and extract with ethyl acetate. The crude 3,5-dibromo-N-SEM-7-azaindole is often used directly in the next step.
Step 3: Selective Suzuki-Miyaura Cross-Coupling at C5
-
Rationale: The C5 position is generally more reactive towards Suzuki coupling than the C3 position in this scaffold. Using a mild palladium catalyst like Pd(PPh₃)₄ allows for selective functionalization.[12]
-
Procedure: To a degassed solution of the dibromide (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), and Na₂CO₃ (3.0 eq) in a 4:1 mixture of Dioxane/H₂O, add Pd(PPh₃)₄ (0.05 eq). Heat the mixture at 90 °C under a nitrogen atmosphere for 6 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify by column chromatography.
Step 4: Suzuki-Miyaura Cross-Coupling at C3
-
Rationale: A more active palladium catalyst system is often required for the less reactive C3 position.
-
Procedure: Combine the C5-arylated intermediate (1.0 eq), pyridine-4-boronic acid (1.2 eq), and K₃PO₄ (3.0 eq) in a degassed solvent mixture. Add a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq). Heat the mixture to 100 °C for 12 hours under nitrogen. Work-up as described in Step 3 and purify.
Step 5: Deprotection
-
Rationale: The SEM group is readily cleaved under acidic conditions to yield the final N-H free compound, which is crucial for hinge binding.
-
Procedure: Dissolve the protected product in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 4 hours. Concentrate the reaction mixture under reduced pressure, re-dissolve in ethyl acetate, and wash with saturated aq. NaHCO₃ to neutralize. Purify the final product by chromatography or recrystallization.
| Troubleshooting Synthesis | |
| Problem | Potential Solution |
| Low yield in coupling steps | Ensure all reagents and solvents are anhydrous and properly degassed. Screen different palladium catalysts, ligands, and bases. |
| Non-selective coupling | Modify reaction temperature and time. A milder catalyst (e.g., Pd(PPh₃)₄) may improve selectivity for the C5 position. |
| Incomplete deprotection | Increase reaction time or temperature. Consider using a stronger acid like HCl in dioxane. |
Part III: Biological Evaluation Protocols
A tiered screening cascade is essential for efficient evaluation. The process begins with broad biochemical assays to confirm target engagement and progresses to cell-based assays to assess functional effects in a biological context.
Protocol 1: In Vitro Biochemical Kinase Assay (TR-FRET)
-
Objective: To quantify the inhibitory potency (IC₅₀) of the synthesized compound against target kinases (e.g., VEGFR-2, B-RAF).
-
Principle: This homogenous assay measures the phosphorylation of a substrate peptide by a kinase.[13][14] A terbium (Tb)-labeled antibody detects the phosphorylated product. When the antibody binds the phosphorylated, biotinylated peptide which is bound to a streptavidin-acceptor (e.g., XL665), it brings the donor (Tb) and acceptor into proximity, generating a FRET signal.[13][15] Inhibition of the kinase reduces phosphorylation, leading to a decreased FRET signal.[13]
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve the desired final concentrations.
-
Kinase Reaction: In a 384-well assay plate, add 2 µL of the diluted inhibitor, 4 µL of a kinase/substrate peptide mixture, and initiate the reaction by adding 4 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure physiologically relevant and comparable data.
-
Incubation: Seal the plate and incubate at room temperature for a predetermined time (e.g., 60-90 minutes), optimized for each kinase.
-
Detection: Stop the reaction by adding EDTA. Add the detection mix containing the Tb-labeled anti-phospho-antibody and streptavidin-XL665.
-
Reading: Incubate for 60 minutes at room temperature to allow for antibody binding, then read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis: Calculate the ratio of acceptor/donor emission. Plot the normalized signal against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
| Target Kinase | Hypothetical IC₅₀ (nM) |
| VEGFR-2 | 15 |
| PDGFR-β | 45 |
| B-RAF (V600E) | 25 |
| c-SRC | 80 |
| ERK5 | 250 |
Protocol 2: Cell-Based Proliferation Assay (MTT)
-
Objective: To determine the concentration at which the compound inhibits 50% of cell growth (GI₅₀) in cancer cell lines dependent on the targeted pathways.
-
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[16][17] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals, which are then solubilized for spectrophotometric quantification.[16][18]
-
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., A375 melanoma cells for B-RAF; HUVEC endothelial cells for VEGFR) into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.[19]
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (typically 7-10 concentrations) for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percent viability against the logarithm of inhibitor concentration and fit the data to determine the GI₅₀ value.
Protocol 3: Western Blot for Pathway Modulation
-
Objective: To confirm that the inhibitor engages its intended targets within the cell and modulates downstream signaling.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate.[20][21] By using phospho-specific antibodies, one can measure the phosphorylation status of key signaling proteins (e.g., ERK, AKT), providing direct evidence of pathway inhibition.[22][23]
-
Step-by-Step Methodology:
-
Treatment and Lysis: Treat cells with the inhibitor at relevant concentrations (e.g., 1x and 10x GI₅₀) for a short duration (e.g., 2-4 hours). Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and incubate with a primary antibody against a phospho-protein of interest (e.g., anti-p-ERK). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-Total-ERK) and a loading control (e.g., anti-GAPDH).
-
Part IV: Preliminary Pharmacokinetic (PK) Considerations
While the primary focus of this guide is on design and synthesis, early consideration of pharmacokinetic (PK) properties is crucial for advancing a compound toward clinical development. Small molecule kinase inhibitors often exhibit complex PK profiles with high inter-individual variability.[24][25][26]
-
ADME Properties: Absorption, Distribution, Metabolism, and Excretion (ADME) profiles dictate a drug's exposure and half-life.[25] Key considerations include:
-
Absorption & Bioavailability: Oral bioavailability is a desirable trait for patient convenience.[27]
-
Metabolism: Most kinase inhibitors are metabolized by cytochrome P450 enzymes (primarily CYP3A4), making them susceptible to drug-drug interactions.[25][28]
-
Distribution: High plasma protein binding is common for this class of drugs.[25]
-
-
Early-Stage Assessment:
-
In Silico Modeling: Use computational tools during the design phase to predict properties like logP, solubility, and potential metabolic liabilities.
-
In Vitro ADME Assays: Early-stage assays like metabolic stability in liver microsomes and cell permeability (e.g., Caco-2) can identify potential PK liabilities before committing to in vivo studies.
-
In Vivo PK Studies: Initial studies in rodents are performed to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability. These data are essential for designing subsequent efficacy studies.[27]
-
Conclusion
The 7-azaindole scaffold represents a powerful and validated starting point for the development of multi-targeted kinase inhibitors. A successful drug discovery campaign hinges on the seamless integration of rational, structure-based design, flexible and robust synthetic chemistry, and a systematic biological evaluation cascade. By understanding the causal relationships between chemical structure, target engagement, and cellular function, researchers can efficiently navigate the path from initial concept to a promising lead candidate. The protocols and principles outlined in this guide provide a comprehensive framework to empower scientists in this endeavor, ultimately aiming to develop novel and effective therapeutics for complex diseases.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents [patents.google.com]
- 9. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Palladium-catalyzed amination of unprotected halo-7-azaindoles. | Semantic Scholar [semanticscholar.org]
- 12. nva.sikt.no [nva.sikt.no]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. atcc.org [atcc.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. tandfonline.com [tandfonline.com]
Application Notes & Protocols for the Quality Control of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Quality Control for a Privileged Heterocycle
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone, a derivative of the 7-azaindole scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The 7-azaindole core is a "privileged structure," known for its ability to interact with various biological targets, particularly protein kinases.[1][2] As such, derivatives like this compound are valuable intermediates and potential active pharmaceutical ingredients (APIs).[3][4][5] Ensuring the purity, identity, and stability of this compound is paramount for its use in research and pharmaceutical manufacturing, necessitating robust and validated analytical methods for its quality control.
This document provides a comprehensive guide to the analytical methods for the quality control of this compound. The protocols herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (Ph. Eur.), ensuring scientific integrity and regulatory compliance.[6][7][8]
Logical Framework for Quality Control
A comprehensive quality control strategy for an active pharmaceutical ingredient or a key intermediate involves a multi-faceted approach to confirm its identity, quantify its purity, and identify any impurities. The following diagram illustrates the logical flow of the analytical testing process.
Caption: Logical workflow for the quality control of this compound.
Part 1: Identification Methods
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy provides a unique molecular fingerprint based on the vibrational frequencies of the functional groups present in the molecule. This technique is a rapid and reliable method for confirming the identity of the compound by comparing its spectrum to that of a reference standard.
Protocol:
-
Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with isopropanol and performing a background scan.
-
Place a small amount of the this compound powder onto the ATR crystal.
-
Apply uniform pressure using the anvil.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Compare the resulting spectrum with the reference spectrum. The positions of the major peaks should correspond.
Expected Characteristic Peaks:
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch (pyrrole) | 3400 - 3200 |
| C=O stretch (ketone) | 1680 - 1660 |
| C=C and C=N stretches (aromatic rings) | 1600 - 1450 |
| C-H stretches (aromatic and methyl) | 3100 - 2850 |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule, confirming the structure and identifying any proton-bearing impurities.
Protocol:
-
Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and assign them to the corresponding protons in the structure.
Expected Chemical Shifts (in DMSO-d₆):
-
Pyrrole N-H: A broad singlet, typically downfield (> 11 ppm).
-
Aromatic protons: Signals in the aromatic region (7.0 - 9.0 ppm).
-
Pyrrole protons: Distinct signals in the aromatic region.
-
Methyl protons (-COCH₃): A singlet around 2.5 ppm.
Mass Spectrometry (MS)
Principle: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used for structural confirmation.
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).
-
Observe the molecular ion peak [M+H]⁺.
Expected Result:
-
Molecular Formula: C₉H₈N₂O
-
Molecular Weight: 160.17 g/mol
-
Expected [M+H]⁺: m/z 161.07
Part 2: Chromatographic Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method is recommended.
RP-HPLC Method for Purity and Assay
Principle: This method separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The area of the chromatographic peaks is proportional to the concentration of the respective components.
Experimental Workflow:
Caption: Workflow for RP-HPLC analysis.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization state of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Elution | See Table Below | To ensure elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 254 nm or determined by UV scan | Wavelength of maximum absorbance for the chromophore. |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) | To ensure solubility and compatibility with the mobile phase. |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
Method Validation: The proposed HPLC method must be validated according to ICH Q2(R2) guidelines.[9][10][11] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
System Suitability: Before performing any analysis, the suitability of the chromatographic system must be verified as per USP <621>.[12][13][14]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of 5 replicate injections | ≤ 2.0% for area and retention time |
Gas Chromatography (GC) for Residual Solvents
Principle: To quantify any residual organic solvents that may be present from the synthesis process. This is typically performed using headspace gas chromatography (GC-HS) with a flame ionization detector (FID).
Protocol:
-
Prepare a standard solution containing the expected residual solvents at their specified limits.
-
Accurately weigh the sample of this compound into a headspace vial and dissolve in a suitable high-boiling point solvent (e.g., DMSO).
-
Analyze the standard and sample vials using a validated GC-HS method.
-
Quantify the residual solvents by comparing the peak areas in the sample to those in the standard.
Conclusion
The analytical methods outlined in this document provide a robust framework for the quality control of this compound. Adherence to these protocols, grounded in established pharmacopoeial and regulatory guidelines, will ensure the consistent quality, purity, and identity of this important pharmaceutical intermediate. All methods should be properly validated before implementation in a regulated environment.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Chromatography [usp.org]
- 8. filab.fr [filab.fr]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 11. qbdgroup.com [qbdgroup.com]
- 12. usp.org [usp.org]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. agilent.com [agilent.com]
Troubleshooting & Optimization
Common side products in the synthesis of substituted 7-azaindoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted 7-azaindoles. This guide is designed to provide you with in-depth, field-proven insights to navigate the common challenges and side reactions encountered during your synthetic campaigns. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your reactions.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 7-azaindole core. However, they are not without their challenges. Here, we address common side products and troubleshooting strategies for reactions like Sonogashira, Heck, and Buchwald-Hartwig amination.
Question 1: I am attempting a Sonogashira coupling of a halo-7-azaindole with a terminal alkyne, but I am observing a significant amount of a homocoupled alkyne byproduct. How can I minimize this?
Answer:
The formation of a diyne (homocoupling product) is a very common side reaction in Sonogashira couplings, often referred to as Glaser coupling. This occurs when the copper(I) co-catalyst promotes the oxidative dimerization of the terminal alkyne.
Causality: The presence of oxygen in the reaction mixture is a primary culprit, as it facilitates the oxidation of the copper acetylide intermediate, leading to homocoupling.
Troubleshooting Strategies:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Copper-Free Conditions: While a copper co-catalyst can enhance reactivity, it is also the primary cause of homocoupling.[1] Consider using a copper-free Sonogashira protocol. These methods often rely on specific palladium catalysts and ligands that can facilitate the catalytic cycle without the need for copper.
-
Choice of Base: The choice of base can influence the extent of homocoupling. Amines like triethylamine or diisopropylamine are commonly used. Ensure the base is dry and of high purity.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
Reaction Temperature: While higher temperatures can increase the rate of the desired cross-coupling, they can also accelerate side reactions. If you are observing significant homocoupling, try running the reaction at a lower temperature.
Data Summary: Sonogashira Coupling Optimization
| Parameter | Standard Conditions | Troubleshooting Modification | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂, CuI | Pd(PPh₃)₄ (copper-free) | Eliminates the primary catalyst for homocoupling. |
| Atmosphere | Inert gas blanket | Rigorous degassing (freeze-pump-thaw) | Removes dissolved oxygen that promotes Glaser coupling. |
| Addition | All reagents at once | Slow addition of alkyne via syringe pump | Maintains a low concentration of the alkyne, disfavoring dimerization. |
| Temperature | 80-100 °C | Room temperature to 50 °C | Reduces the rate of side reactions. |
Question 2: During a palladium-catalyzed reaction on my halo-7-azaindole, I am observing significant dehalogenation of my starting material. What causes this and how can I prevent it?
Answer:
Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling, leading to the formation of the corresponding proto-dehalogenated 7-azaindole.
Causality: This side reaction can occur through several mechanisms, including:
-
Hydrodehalogenation: Reaction with trace amounts of water or other proton sources in the presence of the palladium catalyst and a reducing agent (which can be the solvent, amine, or phosphine ligand).
-
Reductive Elimination: From a palladium-hydride species, which can form from various sources within the reaction mixture.
Troubleshooting Strategies:
-
Anhydrous Conditions: Use rigorously dried solvents and reagents. If your base is a hydrate (e.g., K₂CO₃·xH₂O), consider using the anhydrous form or drying it before use.
-
Ligand Choice: The choice of phosphine ligand can influence the rate of dehalogenation. In some cases, more electron-rich or bulkier ligands can suppress this side reaction.
-
Base Selection: The strength and nature of the base can play a role. Using a weaker base or a different counterion may sometimes mitigate the issue.
-
Scavengers: In some instances, the addition of a sacrificial hydride scavenger can be beneficial.
Question 3: My Buchwald-Hartwig amination on a chloro-7-azaindole is sluggish and gives low yields. What are the key parameters to optimize?
Answer:
Buchwald-Hartwig amination of heteroaryl chlorides can be challenging due to the lower reactivity of the C-Cl bond towards oxidative addition compared to C-Br or C-I bonds.[2]
Causality: The strength of the carbon-halogen bond is a major factor. The oxidative addition of the palladium(0) catalyst to the aryl chloride is often the rate-limiting step.
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: This is the most critical parameter. For aryl chlorides, specialized, bulky, and electron-rich phosphine ligands are often required to facilitate the oxidative addition. Ligands such as XPhos, SPhos, or RuPhos are good starting points.[3] Using a pre-formed palladium precatalyst can also lead to more reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[2]
-
Base: Strong, non-nucleophilic bases are typically required. Sodium or potassium tert-butoxide are common choices. Ensure the base is fresh and handled under inert conditions.
-
Solvent: Aprotic, non-polar solvents like toluene or dioxane are generally preferred. The solubility of the reagents and intermediates can be crucial, so screening different solvents may be necessary.
-
Temperature: Higher reaction temperatures are often needed for the amination of aryl chlorides. Reactions are typically run between 80-120 °C, sometimes in a sealed tube or under microwave irradiation.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 4-Chloro-7-azaindole
-
To an oven-dried reaction vessel, add the 4-chloro-7-azaindole (1.0 equiv), the desired amine (1.2 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water or saturated aqueous ammonium chloride, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Section 2: Classical Named Reactions
While modern cross-coupling methods are prevalent, classical named reactions like the Fischer, Madelung, and Chichibabin syntheses are still employed for the construction of the 7-azaindole scaffold. These reactions often come with their own unique set of side products.
Question 4: I am attempting a Fischer indole synthesis to prepare a 7-azaindole from a pyridylhydrazine, but the reaction is failing or giving a complex mixture of products. Why is this happening?
Answer:
The Fischer indole synthesis can be challenging when applied to the preparation of azaindoles. The electron-deficient nature of the pyridine ring can disfavor the key steps of the reaction mechanism.
Causality: The classical Fischer indole synthesis involves a[2][2]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate. Electron-withdrawing groups on the aromatic ring (in this case, the pyridine nitrogen) can deactivate the ring towards this rearrangement, leading to alternative reaction pathways or decomposition.[4] In some cases, cleavage of the N-N bond can occur, leading to byproducts like aniline and 3-methylindole (if using acetone as the ketone).[4]
Troubleshooting Strategies:
-
Choice of Acid Catalyst: Polyphosphoric acid (PPA) is a common choice for Fischer indolization as it acts as both a catalyst and a dehydrating agent. However, other acids like sulfuric acid, trifluoroacetic acid, or Lewis acids (e.g., ZnCl₂) can also be effective, and screening different acids is recommended.
-
Reaction Temperature: Careful control of the reaction temperature is crucial. Too low a temperature may result in an incomplete reaction, while too high a temperature can lead to decomposition and the formation of tars.
-
Substituent Effects: The success of the Fischer synthesis of 7-azaindoles is often dependent on the substituents on the pyridine ring. Electron-donating groups on the pyridine ring can facilitate the reaction.
Question 5: I am performing a Madelung-type synthesis to form a 7-azaindole, and the reaction requires very harsh conditions, leading to low yields and decomposition. Are there common side products to look out for?
Answer:
The classical Madelung synthesis, which involves the intramolecular cyclization of an N-acyl-o-toluidine derivative using a strong base at high temperatures, is known for its harsh reaction conditions. When applied to 7-azaindole synthesis (from an N-acyl-2-amino-3-picoline), these conditions can lead to a variety of side products.
Causality: The high temperatures and strong bases required for the Madelung reaction can promote various decomposition pathways. The starting materials and the product can be sensitive to these conditions.
Common Side Products and Troubleshooting:
-
Hydrolysis of the Amide: The strong base can hydrolyze the starting amide, leading to the formation of the corresponding carboxylic acid and aminopicoline.
-
Decomposition/Polymerization: The harsh conditions can lead to the formation of intractable tars.
-
Incomplete Cyclization: If the reaction is not driven to completion, you may isolate unreacted starting material or intermediates.
Troubleshooting Strategies:
-
Modified Madelung Conditions: Several modified Madelung procedures have been developed that proceed under milder conditions. For example, using organolithium bases like n-butyllithium or LDA at lower temperatures can be effective.
-
Microwave Synthesis: Microwave-assisted synthesis can sometimes promote the desired cyclization at lower temperatures and with shorter reaction times, minimizing decomposition.
-
Substrate Design: The nature of the acyl group can influence the ease of cyclization. More electrophilic acyl groups may react under milder conditions.
Section 3: General Synthetic Issues
This section covers broader challenges that can arise during the synthesis of substituted 7-azaindoles, regardless of the specific reaction being employed.
Question 6: I am trying to N-alkylate my 7-azaindole, but I am getting a mixture of N1 (pyrrole) and N7 (pyridine) alkylated products. How can I control the regioselectivity?
Answer:
The N-alkylation of 7-azaindole can be complex due to the presence of two nucleophilic nitrogen atoms. The regioselectivity of the alkylation is influenced by a number of factors.
Causality: The relative acidity of the N1-H and the nucleophilicity of the N7 nitrogen play a key role. Under basic conditions, the N1-proton is typically deprotonated to form the more nucleophilic indolide anion. However, direct alkylation on the N7 pyridine nitrogen can also occur, especially under neutral or acidic conditions, or with certain alkylating agents.
Controlling Regioselectivity:
-
N1-Alkylation (Pyrrole): This is generally favored under basic conditions. Using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like DMF or THF will deprotonate the pyrrole nitrogen, leading to selective alkylation at the N1 position.
-
N7-Alkylation (Pyridine): Achieving selective N7-alkylation can be more challenging. In some cases, using specific alkylating agents under carefully controlled conditions can favor N7-alkylation. For instance, some studies have reported selective N7-alkylation using alkyl halides in butanone without the need for a strong base.
-
Protecting Groups: If achieving the desired regioselectivity is difficult, a protecting group strategy can be employed. For example, the N1-position can be protected with a group like tosyl (Ts) or Boc, directing alkylation to the N7-position. The protecting group can then be removed in a subsequent step.
Diagram: Regioselectivity of 7-Azaindole Alkylation
Caption: Factors influencing N1 vs. N7 alkylation of 7-azaindole.
Visualization of Side Product Formation
To further aid in your understanding, the following diagrams illustrate the mechanisms of common side product formation.
Diagram: Dimerization in Chichibabin-type Synthesis
Caption: Dimerization of picoline starting material.[2]
Diagram: Homocoupling in Sonogashira Reaction
Caption: Alkyne homocoupling in Sonogashira reactions.
References
Technical Support Center: Optimizing Suzuki Coupling with 7-Azaindoles
<content_type_and_part_type>
Introduction
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions with 7-azaindole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of these critical C-C bond-forming reactions. 7-Azaindoles are prevalent scaffolds in medicinal chemistry, but their successful functionalization via Suzuki coupling is often challenging due to the inherent properties of the heterocyclic system.[1][2]
As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the "why" behind the experimental choices. This guide is structured to address common problems first, followed by more in-depth troubleshooting strategies and detailed experimental procedures.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered when performing Suzuki coupling with 7-azaindoles:
Q1: Why is my Suzuki coupling with a 7-azaindole substrate failing or giving low yields?
A1: Low yields or reaction failure with 7-azaindole substrates often stem from a few key issues:
-
Catalyst Poisoning: The pyridine nitrogen in the 7-azaindole ring can coordinate to the palladium catalyst, leading to deactivation.[3][4][5] This is a common problem with nitrogen-containing heterocycles.[3][4][5]
-
Substrate-Related Issues: The electronic properties of your specific 7-azaindole (electron-rich or -deficient) can significantly impact the oxidative addition step. Additionally, N-H containing azaindoles can be deprotonated by the base, altering their electronic character and potentially inhibiting the catalyst.[6]
-
Boronic Acid/Ester Instability: The boronic acid or ester you are using might be unstable under the reaction conditions, leading to protodeboronation or other decomposition pathways.[7][8]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and highly interdependent. A set of conditions that works for a simple aryl halide may not be suitable for a more complex heterocyclic system.
Q2: I'm observing a significant amount of homocoupling of my boronic acid. What's causing this and how can I prevent it?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[9][10][11] To minimize this:
-
Thoroughly Degas Your Reaction Mixture: Ensure your solvent is properly degassed, and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, like Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources.[11]
-
Control Reaction Temperature: In some cases, elevated temperatures can promote homocoupling.
Q3: I'm seeing a lot of dehalogenation of my 7-azaindole starting material. What can I do to suppress this side reaction?
A3: Dehalogenation, the replacement of the halogen with a hydrogen atom, is a frequent issue, particularly with electron-deficient or N-heterocyclic halides.[12] The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[12] To combat this:
-
Optimize Your Base and Solvent: Avoid strong alkoxide bases if possible, as they can be a source of hydrides.[12] Aprotic solvents like dioxane or toluene are generally preferred over alcohols. If an alcohol is necessary, using it as a co-solvent at a lower concentration can help.[12]
-
Ligand Selection: Switching to a bulkier, more electron-rich ligand can sometimes favor the desired reductive elimination pathway over dehalogenation.[12]
-
Protect the N-H Group: For N-H containing azaindoles, deprotonation by the base can increase the electron density of the ring system. In some instances, protecting the N-H group can help suppress dehalogenation.[12]
Troubleshooting Guide: A Deeper Dive
When initial attempts fail, a systematic approach to troubleshooting is essential. The following sections provide a more detailed breakdown of key reaction parameters and how to optimize them for your specific 7-azaindole system.
The Challenge of Catalyst Poisoning
The lone pair of electrons on the pyridine nitrogen of the 7-azaindole ring can act as a ligand for the palladium catalyst, leading to the formation of inactive complexes and effectively "poisoning" the catalyst.[3][4][13] This is a primary hurdle in the Suzuki coupling of many nitrogen-containing heterocycles.[3][4][13]
Mitigation Strategies:
-
Ligand Choice is Critical: The use of bulky, electron-rich phosphine ligands is often the most effective strategy. These ligands can sterically shield the palladium center, making it more difficult for the 7-azaindole nitrogen to coordinate.[9][14] Buchwald-type biarylphosphine ligands such as SPhos and XPhos are excellent starting points.[1][14]
-
N-Protection: Protecting the pyrrolic nitrogen of the 7-azaindole can sometimes modulate the electronic properties of the ring system and reduce its ability to poison the catalyst. However, this adds extra synthetic steps.
Optimizing the Catalytic System: Ligands and Pre-catalysts
The choice of ligand has a profound impact on the success of a Suzuki coupling reaction. Different ligands can influence the rates of oxidative addition and reductive elimination, as well as the stability of the catalytic species.
Ligand Selection
| Ligand Type | Characteristics | Recommended for 7-Azaindoles? | Rationale |
| Monodentate Phosphines (e.g., PPh₃) | Less electron-rich, less bulky. | Not generally the first choice. | May not be effective at preventing catalyst poisoning or promoting efficient coupling with challenging substrates. |
| Bidentate Phosphines (e.g., dppf) | Can form stable complexes with palladium. | Can be effective, but may require higher temperatures.[1] | The chelation effect can stabilize the catalyst. |
| Bulky, Electron-Rich Biarylphosphines (e.g., SPhos, XPhos) | Highly electron-donating and sterically demanding. | Highly Recommended. [1][14] | These ligands are excellent at promoting oxidative addition and reductive elimination, and their bulk helps to prevent catalyst poisoning.[9][14] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form very stable palladium complexes. | Can be a good alternative to phosphine ligands.[14] | Their strong bond to palladium can prevent catalyst decomposition. |
Palladium Pre-catalysts
Modern palladium pre-catalysts are designed to reliably generate the active Pd(0) species in solution. Using a pre-catalyst can often lead to more reproducible results than using a simple palladium source like Pd(OAc)₂. Buchwald G3 and G4 pre-catalysts are particularly effective.
The Role of the Base
The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle by activating the boronic acid.[15] The choice of base can significantly affect reaction rates and yields.
Common Bases and Their Properties
| Base | Strength | Solubility | Comments |
| Na₂CO₃, K₂CO₃ | Moderate | Soluble in water | Often used in aqueous/organic solvent mixtures. A good starting point for many Suzuki couplings.[15] |
| Cs₂CO₃ | Stronger than K₂CO₃ | More soluble in organic solvents | Often gives higher yields than other carbonates, especially for challenging substrates.[1][14][16] |
| K₃PO₄ | Strong | Soluble in water | A strong base that is often effective when other bases fail, particularly with sterically hindered or electron-deficient partners.[14][15] |
| Organic Bases (e.g., Et₃N, DIPEA) | Weak | Soluble in organic solvents | Generally less effective than inorganic bases in Suzuki couplings.[16] |
| Fluoride Sources (e.g., KF, CsF) | Weak | Varies | Can be effective, particularly with boronate esters. The fluoride ion is thought to activate the boron species. |
For 7-azaindoles, stronger bases like Cs₂CO₃ or K₃PO₄ are often required to achieve good results.[1][14]
Boronic Acids vs. Boronate Esters: A Stability Trade-Off
The choice between a boronic acid and a boronate ester is a balance between reactivity and stability.[17][18]
-
Boronic Acids: Generally more reactive, which can lead to faster reaction times.[17][18] However, they are also more prone to decomposition, especially protodeboronation (cleavage of the C-B bond).[8][17]
-
Boronate Esters (e.g., pinacol esters): Significantly more stable and easier to handle and purify.[10][17] They are less susceptible to decomposition but may react more slowly as they often need to hydrolyze to the boronic acid in situ.[18]
For challenging couplings or when using precious starting materials, the enhanced stability of a boronate ester can be a significant advantage.[17]
Solvent Systems and the Role of Water
The solvent system must be able to dissolve the reactants and facilitate the interaction of the organic and aqueous phases (if present).
-
Common Solvents: Toluene, dioxane, THF, and DMF are frequently used.
-
The Role of Water: A small amount of water is often beneficial, even in seemingly anhydrous reactions.[19][20] It can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[19][21] For reactions using boronic acids, water is often a necessary component of the solvent system.[19][22]
A common starting point is a mixture of an organic solvent and water, such as Toluene/H₂O or Dioxane/H₂O .
Experimental Protocols
General Protocol for Suzuki Coupling with a Halogenated 7-Azaindole
This protocol provides a robust starting point for the optimization of your specific reaction.
Materials:
-
Halogenated 7-azaindole (1.0 equiv)
-
Boronic acid or boronate ester (1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1–5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the halogenated 7-azaindole, the boronic acid or ester, and the finely powdered base.
-
Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Under the inert atmosphere, add the palladium pre-catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Ligand Screening
When optimizing a challenging coupling, screening a variety of ligands is often necessary.
Procedure:
-
Set up a parallel array of reaction vials, each containing the 7-azaindole substrate, boronic acid/ester, and base.
-
To each vial, add a different palladium pre-catalyst/ligand combination.
-
Add the degassed solvent to each vial.
-
Run all reactions under identical conditions (temperature, time).
-
Analyze the outcome of each reaction by LC-MS or ¹H NMR to determine the most effective ligand.
Visualizing the Suzuki Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting a failed or low-yielding Suzuki coupling with a 7-azaindole.
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 20. reddit.com [reddit.com]
- 21. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
Troubleshooting guide for the purification of polar 7-azaindole derivatives
Welcome to the technical support center for the purification of polar 7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of these valuable heterocyclic compounds. The inherent polarity and basicity of the 7-azaindole scaffold often present unique hurdles in achieving high purity. This resource combines established chromatographic principles with field-proven insights to empower you to overcome these challenges effectively.
Troubleshooting Guide: Navigating Common Purification Issues
This section addresses specific problems you may encounter during the chromatographic purification of polar 7-azaindole derivatives in a question-and-answer format.
Scenario 1: Reversed-Phase Chromatography (RPC) Challenges
Question: My polar 7-azaindole derivative shows poor or no retention on a C18 column, eluting at or near the void volume. What can I do to improve retention?
Answer:
This is a classic issue when dealing with highly polar compounds in reversed-phase chromatography (RPC), as the separation is driven by hydrophobic interactions between the analyte and the stationary phase.[1][2] Polar molecules have a low affinity for the non-polar C18 stationary phase and a high affinity for the polar mobile phase, leading to rapid elution.[3][4]
Here’s a systematic approach to increase retention:
-
Mobile Phase pH Adjustment: The basicity of the 7-azaindole nitrogen means its ionization state is highly dependent on the mobile phase pH.[5] At acidic pH, the molecule is protonated and thus more polar, further reducing retention. To increase hydrophobicity and retention, you should aim to work with the neutral form of your compound. This often requires using a mobile phase with a pH above the pKa of the 7-azaindole nitrogen, which may necessitate the use of specialized pH-stable columns.[1][6] However, for practical purposes on standard silica-based columns, starting with a mobile phase containing a low concentration of an acidic modifier like formic acid or trifluoroacetic acid (TFA) can sometimes improve peak shape, even if it doesn't dramatically increase retention.[1]
-
Reduce Mobile Phase Polarity: If pH adjustment is insufficient, you can decrease the polarity of your mobile phase. However, with highly polar compounds, you may already be using a high percentage of aqueous solvent. Using 100% aqueous mobile phase can lead to "phase collapse" on traditional C18 columns, where the stationary phase loses its proper orientation.[1] Consider using a column specifically designed for use in highly aqueous conditions, often labeled as "AQ" or having an embedded polar group.[1]
-
Switch to a Different Stationary Phase: If a C18 column isn't providing enough retention, consider a stationary phase with a different selectivity. A C8 or a phenyl-hexyl column offers less hydrophobicity than C18 and can sometimes provide better retention for moderately polar compounds.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[7] In HILIC, a polar stationary phase (like bare silica, diol, or amide) is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous solvent.[2] Water acts as the strong eluting solvent. This technique promotes the partitioning of polar analytes into the aqueous layer on the surface of the stationary phase, leading to their retention.
Scenario 2: Normal-Phase Chromatography Challenges
Question: My 7-azaindole derivative streaks badly or shows significant tailing on a silica gel column. How can I improve the peak shape?
Answer:
Peak tailing and streaking of basic compounds like 7-azaindoles on silica gel are common phenomena.[7] This is primarily due to strong interactions between the basic nitrogen of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[7] These strong, sometimes irreversible, interactions lead to poor peak symmetry.
Here are effective strategies to mitigate this issue:
-
Use a Mobile Phase Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.[7]
-
Triethylamine (TEA): Adding 0.1-1% TEA to your eluent is a standard practice for purifying basic compounds on silica gel.[7]
-
Ammonia: A solution of ammonia in methanol (e.g., 7N) can be used as a component of the mobile phase, often in a dichloromethane/methanol system.[8] For example, a mobile phase of 90:10:1 DCM/MeOH/NH4OH can be effective.
-
-
Switch to a Different Stationary Phase: If modifiers are not sufficient or if your compound is sensitive to bases, consider an alternative stationary phase.
-
Dry Loading the Sample: If your compound has poor solubility in the column eluent, dissolving it in a stronger, more polar solvent for loading can cause band broadening and tailing.[11] In such cases, adsorbing your compound onto a small amount of silica gel or celite and then loading the dry powder onto the column can improve peak shape.[11]
Frequently Asked Questions (FAQs)
Q1: My 7-azaindole derivative seems to be degrading on the silica gel column. How can I confirm this and what should I do?
A1: The acidic nature of silica gel can indeed cause the degradation of sensitive compounds.[12] To check for on-column decomposition, you can perform a simple 2D TLC analysis. Spot your compound on a silica TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and re-run it in the same solvent system. If your compound is stable, you should see a single spot that has moved diagonally. If you see additional spots along the vertical axis, it indicates degradation on the silica.[12]
If you confirm degradation, the best course of action is to switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[12]
Q2: I can't see my 7-azaindole derivative on the TLC plate using a UV lamp. How can I visualize it?
A2: While many 7-azaindole derivatives are UV-active, some may have low extinction coefficients at the wavelength of your UV lamp (typically 254 nm). Try a lamp with a shorter wavelength (e.g., 365 nm) if available. If your compound is still not visible, you may need to use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain for organic compounds that are susceptible to oxidation.
Q3: I have a mixture of a polar 7-azaindole and a non-polar impurity. What is the best chromatographic strategy?
A3: This scenario is well-suited for normal-phase chromatography on silica gel. The non-polar impurity will elute quickly with a non-polar mobile phase (e.g., hexanes/ethyl acetate), while your polar 7-azaindole will be retained more strongly. You can then increase the polarity of the mobile phase (e.g., by adding methanol) to elute your desired compound. This approach provides a large separation window between the two components.
Experimental Protocols
Protocol 1: General Method for Reversed-Phase Flash Chromatography of a Polar 7-Azaindole Derivative
This protocol provides a starting point for developing a purification method using reversed-phase chromatography.
1. Column Selection:
-
Start with a C18 column designed for use with highly aqueous mobile phases (e.g., a C18 AQ column).
2. Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.
-
Ensure both mobile phases are thoroughly degassed.
3. Method Development on Analytical HPLC/UPLC:
-
Inject a small amount of your crude sample.
-
Run a scouting gradient, for example, 5% to 95% B over 10-15 minutes.
-
Based on the retention time of your compound, optimize the gradient for preparative flash chromatography. Aim for a gradient that provides good separation between your compound and its impurities.
4. Preparative Flash Chromatography:
-
Equilibrate the flash column with your starting mobile phase composition (e.g., 95% A, 5% B) for at least 5 column volumes.
-
Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the mobile phase itself). If solubility is an issue, consider dry loading.
-
Load the sample onto the column.
-
Run the optimized gradient and collect fractions.
5. Fraction Analysis:
-
Analyze the collected fractions by TLC or analytical HPLC/UPLC to identify the pure fractions containing your desired compound.
6. Product Isolation:
-
Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure.
-
The remaining aqueous solution can be lyophilized to obtain the final product.
Data Presentation
Table 1: Comparison of Mobile Phase Additives in Normal-Phase Chromatography for a Model Basic 7-Azaindole Derivative
| Mobile Phase System (DCM:MeOH, 95:5) | Peak Shape | Tailing Factor |
| No Additive | Severe Tailing | > 3.0 |
| + 0.5% Triethylamine | Symmetrical | 1.2 |
| + 0.5% Acetic Acid | Broad, Tailing | 2.5 |
Tailing factor is a measure of peak asymmetry. A value of 1 indicates a perfectly symmetrical peak.
Visualizations
Logical Workflow for Troubleshooting Poor Retention in RPC
Caption: Troubleshooting workflow for poor retention in RPC.
Impact of pH on 7-Azaindole Ionization and Retention in RPC
Caption: Effect of pH on 7-azaindole state and RPC retention.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. waters.com [waters.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. chromtech.com [chromtech.com]
- 5. moravek.com [moravek.com]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Chromatography [chem.rochester.edu]
Stability issues of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone under acidic or basic conditions
Welcome to the technical support center for 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic and basic experimental conditions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.
Introduction to the Stability of this compound
This compound, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry.[1] The 7-azaindole scaffold is present in numerous biologically active compounds, making the understanding of its stability paramount for successful drug discovery and development.[1] The inherent chemical properties of the 7-azaindole ring system, combined with the acetyl substituent, can lead to specific degradation pathways under various pH conditions.
This guide will address the most common stability issues, provide the scientific rationale behind them, and offer practical solutions for your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing a new, more polar impurity by HPLC after stirring my sample of this compound in an acidic solution (e.g., dilute HCl). What could this be?
A1: Under acidic conditions, the most probable degradation pathway is the hydrolysis of the acetyl group to form 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[2][3]
Troubleshooting Steps:
-
Confirm the Identity of the Impurity:
-
Use LC-MS to determine the molecular weight of the new peak. The expected mass of the carboxylic acid will be different from the starting material.
-
If a standard is available, perform a co-injection to confirm the retention time.
-
-
Minimize Hydrolysis:
-
Reduce Temperature: Perform your reaction at a lower temperature to decrease the rate of hydrolysis.
-
Limit Exposure Time: Minimize the duration of exposure to acidic conditions.
-
Use a Weaker Acid: If your protocol allows, consider using a weaker acid or a buffered system to maintain a less aggressive pH.
-
dot
References
Preventing N-alkylation during the synthesis of 7-azaindole derivatives
A Guide to Preventing N-Alkylation and Achieving Regioselective C3 Functionalization
Welcome to the technical support center for the synthesis of 7-azaindole derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into one of the most common challenges in 7-azaindole chemistry: preventing undesired N-alkylation. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Core Principles: Understanding the Reactivity of 7-Azaindole
The synthetic utility of the 7-azaindole scaffold, a key component in numerous FDA-approved drugs, is often complicated by issues of regioselectivity.[1] The core of the problem lies in the competitive reactivity of the N1-H proton of the pyrrole ring and the C3-H proton.
The 7-azaindole nucleus contains two acidic protons: one on the pyrrole nitrogen (N1) and one on the C3 carbon. The N1-H is significantly more acidic (pKa ≈ 16-18) than the C3-H (pKa ≈ 35-37). Consequently, when a strong base is introduced, deprotonation occurs preferentially at the N1 position, generating the N1-anion. This anion is a potent nucleophile and will readily react with an alkylating agent, leading to the thermodynamically stable but often undesired N1-alkylated product. Direct C3-alkylation requires circumventing this inherent reactivity.
The presence of the pyridine nitrogen (N7) further complicates the electronic landscape. It acts as an electron-withdrawing group, which acidifies the N1-H proton compared to indole, but it also influences the overall electron density of the bicyclic system.[2]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My reaction is yielding almost exclusively the N1-alkylated product instead of the desired C3-alkylated product. Why is this happening and what can I do?
Answer: This is the most common regioselectivity issue and is a direct result of the higher acidity of the N1 proton. In the presence of a base, the N1-anion forms faster and is more stable than the C3-anion. This anion then rapidly attacks your alkylating agent.
The most robust solution is to implement an N-protection strategy. By temporarily "capping" the N1 position, you remove the acidic N1 proton from the equation, forcing subsequent deprotonation to occur at the C3 position. This is the cornerstone of achieving selective C3 functionalization.
Workflow for Overcoming N1-Alkylation
Caption: Decision workflow for addressing N1-alkylation.
Question 2: I'm seeing a mixture of N1- and C3-alkylated products, even after N-protection. How can I improve selectivity?
Answer: Observing a mixture of products after implementing a protection strategy suggests either incomplete protection or premature deprotection. However, if you are attempting a direct C3-alkylation without protection, the reaction conditions are critical.
-
Base Selection: For direct C3-alkylation, very strong, sterically hindered bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures are required to favor kinetic deprotonation at C3. Using a weaker base like NaH will almost exclusively yield the N1-anion.[3]
-
Solvent Choice: Polar aprotic solvents like THF, DMF, or DMSO are generally preferred.[4] THF is ideal for reactions involving organolithium bases at low temperatures.
-
Temperature Control: Low temperatures (-78 °C) are crucial when using strong bases like LDA or n-BuLi. This slows down the reaction and can favor the kinetically controlled C3-lithiation, especially if the N1 position is blocked.
-
Protecting Group Stability: Ensure your chosen protecting group is stable to the strong base used for C3-deprotonation. Sulfonyl groups are generally very robust under these conditions.
Question 3: Which N-protecting group is best for my synthesis?
Answer: The ideal protecting group depends on its stability to your planned reaction conditions and the ease of its removal without affecting other functional groups in your molecule (orthogonal protection).[5] Sulfonyl groups are highly effective for directing C3-functionalization due to their strong electron-withdrawing nature, which increases the acidity of the C3 proton.
Table 1: Comparison of Common N-Protecting Groups for 7-Azaindole
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Key Considerations |
| Tosyl (Ts) | TsCl, NaH, DMF | Stable to strong bases (LDA, n-BuLi), most oxidizing/reducing agents. | Cs₂CO₃, MeOH/THF[6]; Mg, MeOH[6] | Excellent for directing C3-lithiation. Cleavage is mild and selective. |
| Benzenesulfonyl (Bs) | BsCl, NaH, DMF | Similar to Tosyl. | Similar to Tosyl. | A common and effective alternative to the tosyl group. |
| SEM | SEMCl, NaH, DMF | Stable to bases, nucleophiles. | TBAF, THF; or acidic conditions (TFA).[7] | Can act as both a protecting and activating group for certain reactions.[8] |
| TIPS | TIPSCl, Imidazole, DMF | Stable to organolithium reagents. | Tetrabutylammonium fluoride (TBAF), THF. | A bulky group used to prevent undesired lithiation at the C2 position.[7] |
Question 4: My N-deprotection step is failing or leading to decomposition. What are some alternative methods?
Answer: Deprotection failures often occur when the conditions are too harsh for other functional groups on your molecule.
-
For N-Tosyl Groups: The use of cesium carbonate in a THF/Methanol mixture is a very mild and highly effective method that tolerates a wide range of functional groups, including esters and nitro groups.[6] This method is often superior to harsher conditions like strong base at high temperatures.
-
For N-SEM Groups: If acidic cleavage with TFA is decomposing your product, switching to fluoride-based deprotection using TBAF in THF is a much milder alternative.
-
For N-TIPS Groups: TBAF is the standard reagent. Ensure your starting material is completely dry, as water can inhibit the reaction.
Frequently Asked Questions (FAQs)
FAQ 1: Are there any methods for direct C3-alkylation of 7-azaindole without N-protection?
Yes, while challenging, direct C3-functionalization is possible, primarily through transition-metal-catalyzed C-H activation.[9] For instance, palladium-catalyzed methods have been developed for the direct C3-alkenylation of 7-azaindoles.[10] Iridium catalysts have also been successfully employed for C3-selective allylation.[11] These methods avoid the extra steps of protection and deprotection but may require specialized catalysts and optimization.
FAQ 2: How does the choice of alkylating agent affect the N- vs. C-alkylation ratio?
In unprotected systems, the nature of the electrophile generally does not overcome the inherent preference for N-alkylation. However, in competitive scenarios, harder electrophiles might show a slight preference for the harder nitrogen nucleophile, while softer electrophiles might react more readily at the softer carbon nucleophile (C3), but this is not a reliable method for control. The dominant factor remains the concentration and location of the anion, which is best controlled via an N-protection strategy.
FAQ 3: Can I selectively alkylate the N7 (pyridine) nitrogen?
Alkylation under neutral conditions typically results in quaternization of the pyridine nitrogen (N7), as it is the most basic site for protonation or Lewis acid coordination.[2] Selective N7-alkylation of the neutral 7-azaindole is not a standard procedure; functionalization typically occurs at the N1 or C3 positions of the pyrrole ring after deprotonation.
Key Experimental Protocols
Protocol 1: N-Tosylation of 7-Azaindole
-
To a solution of 7-azaindole (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equiv) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-tosyl-7-azaindole.
Protocol 2: C3-Alkylation of N-Tosyl-7-Azaindole
-
To a solution of N-tosyl-7-azaindole (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi, 1.1 equiv, as a solution in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour. The solution should change color, indicating the formation of the C3-lithiated species.
-
Add the desired alkylating agent (e.g., an alkyl halide, 1.2 equiv) dropwise at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates completion.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to obtain the C3-alkylated, N-tosylated product.
Protocol 3: Deprotection of N-Tosyl Group using Cesium Carbonate[6]
-
Dissolve the C3-alkylated, N-tosylated 7-azaindole (1.0 equiv) in a 2:1 mixture of THF and methanol.
-
Add cesium carbonate (Cs₂CO₃, 3.0 equiv) to the solution.
-
Stir the reaction at room temperature or gently reflux (e.g., 60 °C) as needed. The reaction is typically complete within 1-15 hours, depending on the substrate.[6] Monitor progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography or recrystallization to yield the final C3-alkylated 7-azaindole.
Mechanism of Protection-Alkylation-Deprotection
Caption: Overall synthetic workflow for C3-alkylation.
References
- 1. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iridium-catalyzed C3-selective asymmetric allylation of 7-azaindoles with secondary allylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regioselective Functionalization of 7-Azaindole
Welcome to the technical support center for the regioselective functionalization of 7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this privileged scaffold. The inherent electronic properties of the 7-azaindole nucleus, stemming from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, present unique challenges in controlling the site of chemical modification.[1][2][3] This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.
Understanding the Reactivity of the 7-Azaindole Core
The regioselectivity of 7-azaindole functionalization is a delicate balance of electronic and steric factors. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. Within the pyrrole ring, the C3 position is the most electron-rich and typically the most reactive towards electrophiles.[4][5] However, the pyridine nitrogen can be protonated or coordinated to a metal, which can significantly alter the reactivity of the entire ring system.[6] Furthermore, the presence of substituents on either ring can direct incoming reagents to specific positions.
Section 1: Electrophilic Halogenation
Electrophilic halogenation is a fundamental transformation for introducing a handle for further diversification, such as cross-coupling reactions. However, achieving high regioselectivity can be challenging.
Frequently Asked Questions (FAQs)
Q1: I am trying to brominate my 7-azaindole at the C3 position, but I am getting a mixture of products, including di-brominated species and reaction at other positions. How can I improve C3 selectivity?
A1: This is a common issue. The C3 position is indeed the most nucleophilic and prone to electrophilic attack.[4] However, over-reactivity or harsh conditions can lead to a loss of selectivity. Here are some troubleshooting steps:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a milder alternative to Br₂ and often provides better C3 selectivity.
-
Solvent: The choice of solvent can significantly influence the reaction outcome. Acetonitrile or DMF are commonly used. Consider using a less polar solvent to temper reactivity.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to minimize side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (1.05-1.1 equivalents) is typical, but for problematic substrates, starting with a 1:1 ratio is advisable.
Q2: I need to introduce a halogen at the C5 or C6 position of the pyridine ring. How can I achieve this?
A2: Direct electrophilic halogenation on the pyridine ring of an unsubstituted 7-azaindole is difficult due to its electron-deficient nature. A more effective strategy involves a directed approach or starting with a pre-functionalized 7-azaindole. For instance, a highly regiocontrolled route to 5-bromo-4-chloro-3-nitro-7-azaindole has been reported, which involves a multi-step sequence starting from the parent 7-azaindole.[7]
Troubleshooting Guide: Poor Regioselectivity in C3-Bromination
| Symptom | Possible Cause | Suggested Solution |
| Mixture of C3-mono, C3,C5-di, and other brominated isomers | Reaction is too fast/uncontrolled | 1. Switch from Br₂ to NBS.[8] 2. Lower the reaction temperature to 0 °C or below. 3. Use a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF). |
| Low conversion to the C3-bromo product | Insufficient activation of the brominating agent or deactivation of the substrate | 1. For less reactive substrates, a catalytic amount of a Lewis acid might be necessary, but proceed with caution as it can also decrease selectivity. 2. Ensure the starting material is free of acidic impurities that could protonate the pyridine nitrogen and deactivate the ring system. |
| Formation of N-brominated species | The pyrrole nitrogen is reacting | 1. Protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) before halogenation.[8] The protecting group can be removed in a subsequent step. |
Section 2: Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[9] In the context of 7-azaindole, this approach allows for the introduction of substituents at positions that are not readily accessible through other means.
Frequently Asked Questions (FAQs)
Q1: I want to functionalize the C2 position of my 7-azaindole. Which directing group should I use?
A1: To direct metalation to the C2 position, a directing group on the N1 nitrogen is typically required. The N,N-diisopropylcarboxamide group has been shown to be effective for directing lithiation to the C2 position using lithium diisopropylamide (LDA).[10][11]
Q2: How can I achieve functionalization at the C4 or C6 positions?
A2: Functionalization at the C4 and C6 positions of the pyridine ring is more challenging. However, clever strategies have been developed:
-
C4-Functionalization: A directed peri-metalation approach has been disclosed for N-unprotected 7-azaindoles. This method utilizes anionic C2 shielding and a directing metalation group (DMG) on C3 to achieve metalation at the C4 position.[12]
-
C6-Functionalization: A "directed metalation group dance" has been elegantly demonstrated.[13][14][15] In this strategy, a carbamoyl group is initially placed on the N7 nitrogen, directing metalation to the C6 position. This is followed by a migration of the carbamoyl group to the N1 nitrogen, allowing for subsequent functionalization at the C2 position.[13][14][15][16]
Experimental Workflow: C2-Functionalization via DoM
Below is a generalized workflow for the C2-functionalization of 7-azaindole using a directing group.
Caption: Workflow for C2-functionalization via DoM.
Troubleshooting Guide: Low Yields in DoM Reactions
| Symptom | Possible Cause | Suggested Solution |
| Recovery of starting material | Incomplete metalation | 1. Ensure the LDA is freshly prepared or titrated. 2. Increase the equivalents of LDA (e.g., from 1.1 to 1.5 eq). 3. Increase the metalation time or temperature slightly (e.g., from -78 °C to -40 °C), but monitor for decomposition. |
| Complex mixture of products | Competing metalation at other sites or decomposition of the lithiated intermediate | 1. Strict temperature control is crucial. Maintain the reaction at -78 °C. 2. The choice of solvent can be important; THF is commonly used. 3. Ensure the electrophile is added slowly at low temperature. |
| Product from reaction with the solvent | The lithiated species is abstracting a proton from the solvent | 1. Use a deuterated solvent for a mechanistic study to confirm this pathway. 2. Consider a different solvent system, although options may be limited for lithiation reactions. |
Section 3: C-H Activation/Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical method for modifying heterocycles.[17] For 7-azaindole, metal-catalyzed C-H activation provides routes to arylated, alkylated, and other derivatives.[1][2]
Frequently Asked Questions (FAQs)
Q1: I am attempting a palladium-catalyzed C2-arylation of my N-substituted 7-azaindole with an aryl halide, but the reaction is sluggish. What can I do to improve the reaction rate and yield?
A1: Several factors can influence the efficiency of C-H arylation reactions. Here are some key parameters to optimize:
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligand is critical. Electron-rich and bulky phosphine ligands often perform well.
-
Base: A suitable base is required to facilitate the C-H activation step. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, as are organic bases like pivalic acid.
-
Solvent: High-boiling polar aprotic solvents such as DMF, DMAc, or dioxane are often used.
-
Additives: In some cases, additives like silver salts can act as halide scavengers and improve catalytic turnover.
Q2: Is it possible to achieve C-H functionalization on the pyridine ring of 7-azaindole?
A2: Yes, but it typically requires a directing group. The pyridine nitrogen itself can act as a directing group, but this often leads to functionalization at the C6 position. For other positions, an external directing group is usually necessary.
Decision Tree for Regioselective C-H Functionalization
Caption: Decision tree for choosing a C-H functionalization strategy.
Troubleshooting Guide: Catalyst Deactivation in C-H Arylation
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls after partial conversion | Catalyst deactivation | 1. The pyridine nitrogen of 7-azaindole can coordinate to the metal center and inhibit catalysis.[18] Consider using a catalyst system known to be robust for nitrogen-containing heterocycles. 2. Ensure rigorous exclusion of air and moisture, as this can lead to catalyst oxidation. 3. Increase the catalyst loading, but be mindful of cost and potential for side reactions. |
| Formation of homocoupled biaryl product | Reductive elimination from the catalyst is faster than cross-coupling | 1. Adjust the reaction temperature. 2. Screen different ligands that can promote the desired cross-coupling pathway. |
| Low regioselectivity | Competing C-H activation at other sites | 1. If not already used, install a directing group to enhance selectivity for the desired position. 2. Modify the electronic properties of the substrate with protecting groups to favor one site over another. |
References
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. X-MOL [x-mol.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 10. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent Synthetic Strategies for the Functionalization of Indole and AzaindoleScaffolds | Semantic Scholar [semanticscholar.org]
- 18. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Final Crystallization Step for 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone
Welcome to the technical support center for the crystallization of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for optimizing the final purification step of this key heterocyclic intermediate. As a derivative of the privileged 7-azaindole scaffold, understanding its crystallization behavior is critical for ensuring high purity and desired solid-state properties in downstream applications, including active pharmaceutical ingredient (API) synthesis.[1][2]
This resource is structured to provide both foundational knowledge and practical troubleshooting advice in a user-friendly question-and-answer format.
I. Troubleshooting Guide: Addressing Common Crystallization Challenges
This section addresses specific issues that may arise during the crystallization of this compound.
Q1: My compound is "oiling out" and not forming crystals. What should I do?
A1: "Oiling out," the separation of the solute as a liquid phase, is a common problem, especially with compounds that have relatively low melting points or when a solution is supersaturated too quickly.[2] For this compound, which is a solid at room temperature, this phenomenon is likely due to the cooling rate or solvent choice.
Causality and Actionable Solutions:
-
High Solute Concentration/Rapid Cooling: Oiling out often occurs when the solution is highly concentrated and cooled too quickly, not allowing sufficient time for orderly crystal lattice formation.
-
Solution: Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation level. Allow the solution to cool much more slowly. Consider using a programmable cooling system or insulating the flask to slow down the cooling process.
-
-
Inappropriate Solvent Choice: The solvent may be too good a solvent, even at lower temperatures, or it may have a boiling point that is significantly higher than the melting point of your compound.
-
Solution: Select a solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point for heterocyclic compounds like this is often a polar protic solvent like ethanol or a polar aprotic solvent like ethyl acetate.[3] Consider using a solvent mixture (co-solvent). For instance, dissolve the compound in a "good" solvent (e.g., methanol) and then slowly add an "anti-solvent" (e.g., water or a non-polar solvent like heptane) at a slightly elevated temperature until turbidity is observed. Then, re-heat to clarify and cool slowly.
-
Q2: Crystallization is not initiating, even after the solution has cooled. How can I induce crystal formation?
A2: A failure to nucleate is a common hurdle in crystallization. The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.
Causality and Actionable Solutions:
-
Lack of Nucleation Sites: Crystal formation requires an initial seed or surface to begin.
-
Solution 1: Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2: Seeding: If you have a small amount of pure crystalline this compound, add a single, tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.
-
Solution 3: Sonication: Placing the flask in an ultrasonic bath for a short period can sometimes provide the energy needed to induce nucleation.
-
-
Solution is Not Sufficiently Supersaturated: It's possible that too much solvent was used, and the compound remains soluble even at lower temperatures.
-
Solution: Concentrate the solution by evaporating some of the solvent under reduced pressure or by gentle heating. Then, attempt to cool the more concentrated solution again.
-
Q3: The crystallization yield is very low. How can I improve it?
A3: A low yield indicates that a significant portion of your compound is remaining in the mother liquor.
Causality and Actionable Solutions:
-
Excessive Solvent Volume: Using too much solvent is the most common cause of low yield.
-
Solution: Before filtering, check for completeness of crystallization by taking a small sample of the supernatant, chilling it further (e.g., in an ice-salt bath), and seeing if more crystals form. If so, the bulk solution needs to be cooled to a lower temperature. If you have already filtered, you can try to recover more material from the mother liquor by evaporating some of the solvent and re-cooling.
-
-
Sub-optimal Solvent System: The chosen solvent may not have a steep enough solubility curve with respect to temperature.
-
Solution: Re-evaluate your solvent choice. An ideal solvent will dissolve a large amount of the compound when hot and very little when cold. Perform small-scale solubility tests with various solvents to identify a more suitable system.
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have started to crystallize on the filter paper or in the funnel.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a fluted filter paper for faster filtration. Add a small excess of hot solvent before filtration to prevent premature crystallization.
-
Q4: The final product has poor purity. What are the likely causes and how can I address this?
A4: Impurities can be incorporated into the crystal lattice or adsorbed onto the crystal surface. The nature of these impurities often depends on the synthetic route used to prepare the this compound.
Causality and Actionable Solutions:
-
Rapid Crystallization: Fast crystal growth can trap impurities within the crystal lattice.
-
Solution: Slow down the crystallization process by reducing the cooling rate. A slower cooling profile allows for more selective incorporation of the desired molecule into the growing crystal lattice.
-
-
Co-crystallization of Impurities: Structurally similar impurities can co-crystallize with the product. For instance, if a Friedel-Crafts acylation was used for synthesis, unreacted starting material or regioisomers could be present.[4][5]
-
Solution 1: Solvent Selection: Choose a solvent system where the impurity has significantly higher solubility than the target compound, even at low temperatures. This will keep the impurity in the mother liquor.
-
Solution 2: Re-crystallization: A second crystallization step is often necessary to achieve high purity. The first crystallization removes the bulk of the impurities, and the second refines the purity further.
-
-
Surface Adsorption: Impurities can adhere to the surface of the crystals.
-
Solution: After filtration, wash the collected crystals with a small amount of cold, fresh crystallization solvent. This will wash away the impurity-rich mother liquor from the crystal surfaces without dissolving a significant amount of the product.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the crystallization of this compound?
A1: The "best" solvent is highly dependent on the purity of the starting material and the desired outcome (e.g., crystal size, polymorphic form). A systematic approach to solvent selection is recommended. Based on the structure, which contains a polar heterocyclic system and a ketone group, the following solvents are good candidates for initial screening:
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | The ability to hydrogen bond with the pyrrole N-H and the pyridine nitrogen, as well as the ketone oxygen, suggests good solubility at elevated temperatures. The polarity should allow for decreased solubility upon cooling. |
| Esters | Ethyl Acetate | A polar aprotic solvent that often provides a good balance of solubility for moderately polar compounds. |
| Ketones | Acetone | "Like dissolves like" principle suggests acetone could be a good solvent, but its low boiling point might lead to rapid crystallization. |
| Aromatic Hydrocarbons | Toluene | May be useful if the compound is less polar than anticipated, or as a component in a co-solvent system. |
| Ethers | Tetrahydrofuran (THF) | A good solvent for many organic compounds, but its volatility can be a challenge. |
| Water | Given the heterocyclic nature, aqueous mixtures with miscible organic solvents (e.g., ethanol/water) are excellent candidates for anti-solvent crystallization. |
Experimental Workflow for Solvent Screening:
Caption: A decision-making workflow for empirical solvent screening.
Q2: How can I control the crystal size and morphology?
A2: Crystal size and shape are critical for downstream processing, affecting properties like flowability and dissolution rate.
-
Slower Cooling Rates: Generally, slower cooling promotes the growth of larger, more well-defined crystals. Rapid cooling leads to the formation of many small nuclei, resulting in smaller crystals.
-
Agitation: The level of agitation can influence crystal size. Gentle stirring can prevent the formation of large agglomerates and lead to a more uniform particle size distribution. However, excessive agitation can lead to secondary nucleation and the formation of smaller crystals.
-
Solvent System: The choice of solvent can have a significant impact on crystal habit (the external shape of the crystal). Experimenting with different solvents or co-solvent systems can lead to different crystal morphologies.
Q3: What is polymorphism and should I be concerned about it for this compound?
A3: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physicochemical properties, such as solubility, melting point, and stability. For a compound intended for pharmaceutical use, controlling polymorphism is critical.
While there is no specific data on the polymorphism of this compound in the public domain, it is a possibility for any organic molecule. Different crystallization conditions (e.g., solvent, cooling rate, temperature) can lead to the formation of different polymorphs. It is good practice to characterize the solid form obtained from different crystallization protocols using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermal gravimetric analysis (TGA) to ensure consistency.
Q4: How does the purity of the starting material affect the final crystallization?
A4: The purity of the crude this compound is a critical factor for a successful crystallization.
-
Inhibition of Crystallization: High levels of impurities can inhibit or completely prevent crystallization, often leading to the formation of oils or amorphous solids.
-
Incorporation into Crystals: As discussed in the troubleshooting section, impurities can be incorporated into the crystal lattice, reducing the purity of the final product.[6]
-
Influence on Polymorphism: Impurities can sometimes template the crystallization of a less stable, undesired polymorph.
It is always recommended to start with the purest possible material. If the crude material is very impure, it may be necessary to perform a preliminary purification step, such as column chromatography, before attempting the final crystallization.
III. Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In a flask equipped with a stir bar and condenser, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude material in a minimal amount of a "good" solvent (e.g., methanol) at room temperature.
-
Anti-Solvent Addition: Slowly add an "anti-solvent" (e.g., water) dropwise with stirring until the solution becomes persistently turbid.
-
Re-dissolution: Gently warm the mixture until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1.
Logical Flow for Crystallization Optimization:
Caption: A systematic approach to developing a robust crystallization protocol.
IV. References
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. Available at: --INVALID-LINK--
-
7-Azaindole CAS#: 271-63-6. ChemicalBook. Available at: --INVALID-LINK--
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: --INVALID-LINK--
-
CN105646489A - 7-azaindole and preparation method thereof. Google Patents. Available at: --INVALID-LINK--
-
Crystal Structure of 1-Acetyl-7-azaindole: An In-depth Technical Guide. Benchchem. Available at: --INVALID-LINK--
-
Expert Insights: The Chemical Properties and Applications of 7-Azaindole. NINGBO INNO PHARMCHEM CO.,LTD. Available at: --INVALID-LINK--
-
Machine Learning Methods to Improve Crystallization through the Prediction of Solute–Solvent Interactions. MDPI. Available at: --INVALID-LINK--
-
Synthesis and photophysical studies of novel azaindole derivatives in solution and self-assembled crystals. Biblos-e Archive. Available at: --INVALID-LINK--
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: --INVALID-LINK--
-
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-ethanone. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Azaindole Therapeutic Agents. PMC. Available at: --INVALID-LINK--
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: --INVALID-LINK--
-
Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. NIH. Available at: --INVALID-LINK--
-
867035-25-4 | 1-(1h-Pyrrolo[2,3-c]pyridin-2-yl)ethan-1-one. ChemScene. Available at: --INVALID-LINK--
-
1H-Pyrrolo[2,3-b]pyridin-5-ol: A Cornerstone in Advanced Pharmaceutical Synthesis. Pharmaffiliates. Available at: --INVALID-LINK--
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available at: --INVALID-LINK--
-
1-(1H-PYRROLO[2,3-B]PYRIDIN-5-YL)-ETHANONE | 944937-14-8. ChemicalBook. Available at: --INVALID-LINK--
-
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-ethanone. Parchem. Available at: --INVALID-LINK--
-
Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. MDPI. Available at: --INVALID-LINK--
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Available at: --INVALID-LINK--
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH. Available at: --INVALID-LINK--
-
Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. NIH. Available at: --INVALID-LINK--
-
915415-16-6|1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)ethanone. BLDpharm. Available at: --INVALID-LINK--
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Available at: --INVALID-LINK--
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
Technical Support Center: Troubleshooting Unexpected NMR Shifts in 7-Azaindole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindole derivatives. This guide is designed to help you navigate the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy as it pertains to this important class of heterocyclic compounds. Unexpected chemical shifts can be a significant roadblock in structural elucidation and characterization. Here, we will explore the common and not-so-common reasons for these shifts, providing you with the insights and protocols to confidently interpret your data.
Troubleshooting Guide: A Causal Approach
The unique electronic structure of the 7-azaindole scaffold, with its fused pyridine and pyrrole rings, gives rise to a rich and sometimes complex NMR profile. The presence of two nitrogen atoms, one pyrrolic (N1) and one pyridinic (N7), creates opportunities for a variety of intermolecular and intramolecular interactions that can profoundly influence the chemical shifts of nearby protons and carbons.
Issue 1: My aromatic proton shifts don't match the literature, and the N-H proton is all over the place.
This is one of the most frequently encountered issues and often points to environmental factors influencing your sample. The key suspects are solvent effects and concentration-dependent phenomena like hydrogen bonding and aggregation.
The Underlying Science:
The chemical environment of a nucleus in an NMR experiment is highly sensitive to the surrounding solvent molecules.[1][2][3] For 7-azaindole derivatives, which possess both a hydrogen bond donor (the N1-H) and a hydrogen bond acceptor (the N7 lone pair), the choice of solvent can dramatically alter the electronic distribution and, consequently, the chemical shifts.[4][5][6]
-
Hydrogen Bonding: In protic or hydrogen-bond accepting solvents like DMSO-d6 or Methanol-d4, the N1-H proton will engage in hydrogen bonding with the solvent. This deshields the proton, causing a significant downfield shift.[6] Conversely, the lone pair on the pyridinic N7 can accept a hydrogen bond from a protic solvent, which can also influence the shifts of the aromatic protons on the pyridine ring.
-
Aggregation: At higher concentrations, 7-azaindole derivatives can self-associate through intermolecular hydrogen bonds, forming dimers or even larger aggregates.[7][8][9] This is particularly prevalent in non-polar, aprotic solvents like CDCl3. Dimerization significantly alters the chemical environment of the protons involved in the hydrogen bond and those in close spatial proximity.[4][5]
Diagnostic Workflow:
To determine if solvent or concentration effects are at play, a series of simple experiments can be performed.
dot
Caption: Diagnostic workflow for solvent and concentration effects.
Experimental Protocols:
-
Solvent Study:
-
Prepare solutions of your 7-azaindole derivative at the same concentration in a polar, aprotic solvent (e.g., Acetone-d6), a polar, protic solvent (e.g., Methanol-d4), and a non-polar, aprotic solvent (e.g., Benzene-d6).
-
Acquire a standard 1H NMR spectrum for each sample.
-
Compare the chemical shifts of all protons, paying close attention to the N-H proton and the aromatic protons.
-
-
Concentration Study:
-
In a solvent where you observe significant shifting (e.g., CDCl3), prepare a series of samples with decreasing concentrations (e.g., 50 mM, 25 mM, 10 mM, 5 mM, 1 mM).
-
Acquire a 1H NMR spectrum for each concentration.
-
Plot the chemical shift of the N-H proton and any other affected protons against the concentration. A linear or curved trend suggests aggregation.
-
Data Interpretation:
| Solvent Type | Expected N-H Shift (ppm) | Rationale |
| Non-polar, aprotic (e.g., CDCl3, Benzene-d6) | Highly variable, often broad | Dominated by self-aggregation via N-H---N hydrogen bonds. Shift is concentration-dependent. |
| Polar, aprotic (e.g., DMSO-d6, Acetone-d6) | Downfield (typically > 10 ppm) | Strong hydrogen bonding to the solvent's acceptor atom (e.g., oxygen).[10] |
| Polar, protic (e.g., Methanol-d4, D2O) | Variable, may exchange | Hydrogen bonds to the solvent. In D2O, the N-H proton will exchange, causing the signal to disappear.[11] |
Issue 2: My shifts are still off, and I'm seeing extra or broadened peaks, especially in acidic or basic conditions.
If you've ruled out simple solvent and concentration effects, you may be observing the influence of protonation, deprotonation, or tautomerism.
The Underlying Science:
The 7-azaindole scaffold has two basic sites: the pyridinic nitrogen (N7) and, to a much lesser extent, the C3 position of the pyrrole ring. It also has an acidic proton on the pyrrolic nitrogen (N1).
-
Protonation: In the presence of acid, the pyridinic N7 is the primary site of protonation. This introduces a positive charge into the aromatic system, leading to significant deshielding (downfield shifts) of the protons on the pyridine ring.[12]
-
Tautomerism: 7-azaindole can exist in two tautomeric forms: the common 1H-tautomer and the less stable 7H-tautomer, where the proton has migrated from N1 to N7.[13] While the 1H-tautomer is generally more stable, certain solvents or substituents can influence this equilibrium.[14][15][16] If the rate of exchange between tautomers is on the NMR timescale, you may observe broadened peaks or an average of the two forms. In some cases, both tautomers can be observed simultaneously.[17]
Diagnostic Workflow:
dot
Caption: Diagnostic workflow for protonation and dynamic exchange.
Experimental Protocols:
-
pH Titration:
-
Dissolve your compound in a suitable NMR solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire a baseline spectrum.
-
Add a small, sub-stoichiometric amount of a strong acid (e.g., trifluoroacetic acid) and re-acquire the spectrum.
-
Observe the changes in chemical shifts, particularly for the protons on the pyridine ring.
-
In a separate experiment, you can add a non-nucleophilic base (e.g., DBU) to observe the effects of deprotonation.
-
-
Variable Temperature (VT) NMR:
-
If you suspect a dynamic process like tautomerism, VT-NMR is a powerful tool.
-
Choose a solvent with a wide temperature range (e.g., DMF-d7 or Toluene-d8).
-
Acquire spectra at a range of temperatures (e.g., from 25°C down to -40°C or up to 100°C).[18]
-
Look for changes in peak shape. Broad peaks that sharpen at low temperatures (slow exchange) or high temperatures (fast exchange) are indicative of a dynamic equilibrium.
-
Frequently Asked Questions (FAQs)
Q1: Why is my N-H proton signal so broad and sometimes hard to see?
A1: The broadening of the N-H proton signal in 7-azaindole derivatives is often due to several factors:
-
Quadrupolar Relaxation: The nitrogen-14 nucleus has a quadrupole moment, which can lead to efficient relaxation and broadening of the attached proton's signal.
-
Chemical Exchange: The N-H proton can exchange with residual water in the NMR solvent or with other molecules in the solution (e.g., in self-aggregation).[10][11] This exchange process, if it occurs at an intermediate rate on the NMR timescale, will cause significant broadening. To confirm this, you can add a drop of D2O to your sample; the N-H peak should disappear due to exchange.[11]
Q2: Can I use DMSO-d6 as my standard NMR solvent for 7-azaindole compounds?
A2: Yes, and it is often a good choice. DMSO is a strong hydrogen bond acceptor, which means it will form a relatively strong and consistent hydrogen bond with the N1-H of your 7-azaindole.[10] This has two main advantages:
-
It minimizes concentration-dependent shifts by outcompeting self-aggregation.
-
It often results in a sharper N-H signal that is shifted significantly downfield (typically > 10 ppm), making it easier to identify.
Q3: I have a substituent at the C3 position, and the shifts of the pyridine ring protons are affected. Why?
A3: The electronic effects of substituents are transmitted through the fused ring system. An electron-donating group at C3 will increase the electron density throughout the molecule, generally causing an upfield shift (shielding) of the other protons. Conversely, an electron-withdrawing group will decrease the electron density, leading to a downfield shift (deshielding). These effects are communicated through both resonance and inductive effects.
Q4: My compound is a salt (e.g., a hydrochloride salt). How will this affect the NMR spectrum?
A4: If your 7-azaindole derivative is a salt, it is highly likely that the pyridinic N7 is protonated. As discussed in the troubleshooting guide, this will cause a significant downfield shift of the protons on the pyridine ring (H4, H5, and H6) due to the positive charge. The N1-H proton may also be affected, but the most dramatic changes will be seen on the pyridine ring.
Q5: I'm seeing rotamers in my spectrum. Is this common for 7-azaindole derivatives?
A5: While not as common as in amides, the presence of rotamers (rotational isomers) is possible if you have a substituent with restricted rotation around a single bond. For example, a bulky group at the N1 position or a C3-substituent with a high barrier to rotation could give rise to two sets of signals for the 7-azaindole core. A variable temperature NMR experiment can help confirm this; as the temperature is increased, the rate of rotation will increase, and the two sets of signals will coalesce into a single, averaged set.[11]
References
- 1. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04433A [pubs.rsc.org]
- 8. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Troubleshooting [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Inhibition of light-induced tautomerization of 7-azaindole by phenol: indications of proton-coupled electron/energy transfer quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Excited state tautomerization of azaindole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of Azaindole Scaffolds: Spotlight on 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone and its Kinase Inhibitor Analogs
The azaindole scaffold, a bioisostere of indole, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1][2][3] The strategic placement of a nitrogen atom in the fused pyridine ring enhances the molecule's ability to form crucial hydrogen bonds within the ATP-binding sites of kinases, making it a cornerstone for the development of novel kinase inhibitors.[4] This guide provides an in-depth comparison of the biological activity of the foundational azaindole, 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone, with its more complex and potent derivatives, offering a rationale for its use as a scaffold in drug discovery.
The Azaindole Core: From Structural Simplicity to Potent Bioactivity
This compound represents a simple, yet crucial, starting point for the synthesis of highly active pharmaceutical agents. While this specific molecule itself is not reported as a potent inhibitor, its 1H-pyrrolo[2,3-b]pyridine core is the foundational hinge-binding motif for numerous potent kinase inhibitors.[1][5] Its value lies not in its intrinsic activity, but in its potential for chemical elaboration at various positions to achieve high affinity and selectivity for specific kinase targets.
The biological relevance of the broader azaindole class is extensive, with derivatives showing activities as cytotoxic and anti-angiogenic agents, kinase inhibitors, and modulators of various receptors.[6] This guide will focus on the kinase inhibitory properties of derivatives built upon the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework.
Comparative Analysis of Biological Activity: Kinase Inhibition
The true potential of the this compound scaffold is realized when it is functionalized to interact with specific amino acid residues in the kinase ATP-binding pocket. The following data, synthesized from multiple studies, compares the activity of various 7-azaindole derivatives against several key kinase targets implicated in oncology and other diseases.
Table 1: Comparative Inhibitory Activity (IC50) of 7-Azaindole Derivatives against Various Kinases
| Compound/Derivative Class | Target Kinase | IC50 (nM) | Key Structural Features | Reference |
| Compound 4h | FGFR1 | 7 | 3,5-dimethoxyphenyl group at C3 | [1][5] |
| FGFR2 | 9 | [1][5] | ||
| FGFR3 | 25 | [1][5] | ||
| Pyrrolo[2,3-b]pyridine-3-one (Cpd 25) | FGFR4 | 51.6 | Irreversible inhibitor with pyrrolopyridinone core | [7] |
| Compound 8l | Haspin | 14 | Benzocycloalkanone motif | [8] |
| Compound 8g | CDK9/CyclinT | 500 | Dual inhibitor with benzocycloalkanone motif | [8] |
| Haspin | 200 | [8] | ||
| Compound 97 | JAK2 | 1 | Macrocyclic azaindole | [4] |
| JAK3 | 5 | [4] | ||
| C-3 aryl-7-azaindole derivative 94 | JAK2 | 260 | Aryl group at C3 | [9] |
| 6-azaindole derivative 178c | VEGFR2 | 48 | 6-azaindole core | [9] |
| GSK3β | 9 | [9] | ||
| 7-azaindole derivative 164 | CDK1 | 7 | Specific substitutions on the azaindole core | [9] |
| CDK2 | 3 | [9] | ||
| Azaindole Isoindolinone (Cpd 28) | PI3Kγ | 40 | Isoindolinone fusion | [10] |
Expert Interpretation: The data clearly illustrates a fundamental principle in medicinal chemistry: the core scaffold, while essential for hinge binding, requires strategic decoration to achieve high potency. For instance, the simple 1H-pyrrolo[2,3-b]pyridine scaffold of a precursor to compound 4h shows weak FGFR1 inhibition (IC50 >2000 nM), but the addition of a 3,5-dimethoxyphenyl group in Compound 4h boosts this activity to the single-digit nanomolar range.[1][5] This enhancement is attributed to favorable interactions within a hydrophobic pocket of the kinase. Similarly, the development of dual CDK9/Haspin inhibitors like Compound 8g and the highly potent Haspin inhibitor 8l was achieved by incorporating a benzocycloalkanone motif.[8] The dramatic increase in potency for the macrocyclic JAK2 inhibitor Compound 97 underscores the impact of constraining the molecule's conformation to better fit the active site.[4]
Modulated Signaling Pathways: A Visual Guide
Azaindole-based kinase inhibitors exert their cellular effects by blocking aberrant signaling cascades that drive cell proliferation, survival, and angiogenesis. Below are graphical representations of two such critical pathways, illustrating the points of intervention by these compounds.
Fibroblast Growth Factor Receptor (FGFR) Signaling
The FGFR signaling pathway, when dysregulated, is a known driver of various cancers. Azaindole derivatives have been specifically designed to inhibit FGFRs, thereby blocking downstream signaling.
Caption: FGFR Signaling Pathway Inhibition by Azaindoles.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is central to cell growth and survival. Certain azaindole derivatives have been developed to selectively inhibit isoforms of PI3K, offering another avenue for therapeutic intervention.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Navigating the Translational Gap Between In Vitro and In Vivo Efficacy of 7-Azaindole Kinase Inhibitors
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" fragment for its remarkable ability to target the ATP-binding site of kinases.[1][2] Its defining feature is the capacity to form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[1][2] This has led to the development of numerous potent kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[1] However, the journey from a potent molecule in a test tube to an effective therapeutic in a living system is fraught with challenges. A high-potency result in a biochemical assay (in vitro) does not guarantee success in animal models (in vivo), a discrepancy known as the translational gap.
This guide provides an in-depth comparison of the in vitro and in vivo evaluation of 7-azaindole-derived kinase inhibitors. We will dissect the experimental methodologies, explain the causality behind protocol choices, and analyze the data to understand the critical factors that govern the transition from benchtop to preclinical efficacy.
Part 1: In Vitro Efficacy Assessment: From Purified Protein to Cellular Response
The initial evaluation of a kinase inhibitor begins in controlled, simplified systems. The goal is to determine the direct inhibitory effect on the target kinase (biochemical assays) and then to verify that this inhibition translates to a desired biological effect in a cellular context (cell-based assays).
Biochemical Assays: Quantifying Direct Target Engagement
Biochemical assays measure the ability of a compound to directly inhibit the catalytic activity of a purified kinase enzyme. The most common metric derived from these assays is the IC50 value , the concentration of inhibitor required to reduce the kinase activity by 50%.
A gold-standard method involves tracking the transfer of a radiolabeled phosphate from [γ-³²P]-ATP to a substrate.[3][4] However, due to the hazards and costs of radioactivity, non-radiometric methods are now standard. The ADP-Glo™ Kinase Assay is a prevalent example; it quantifies the amount of ADP produced during the kinase reaction via a luminescent signal, providing a highly sensitive measure of enzyme activity.[3]
Synthesized Protocol: ADP-Glo™ Biochemical Kinase Assay
This protocol outlines the essential steps for determining the IC50 of a 7-azaindole inhibitor against a target kinase, such as Aurora B.
-
Compound Preparation: Prepare a serial dilution of the 7-azaindole inhibitor in DMSO. Subsequently, dilute these solutions in the kinase assay buffer to the desired final concentrations. The use of DMSO is standard for solubilizing organic compounds, but its final concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Kinase Reaction Setup: In a white, opaque 384-well plate (chosen to maximize luminescent signal), add the diluted inhibitor, the purified recombinant kinase (e.g., Aurora B), and its specific substrate.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure the assay is sensitive to competitive inhibitors.[3]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination & ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining unconsumed ATP. This step is critical to prevent ATP from interfering with the subsequent luminescence-generating step.
-
Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP produced by the kinase into ATP, which then fuels a luciferase/luciferin reaction, generating a light signal proportional to the amount of ADP formed.[3]
-
Detection: Incubate at room temperature for 30-60 minutes to stabilize the signal, then measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to a "no inhibitor" control (100% activity) and a "no enzyme" control (0% activity). Plot the normalized activity against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
Cell-Based Assays: Assessing Effect in a Biological Context
While a low biochemical IC50 is encouraging, it doesn't confirm that the inhibitor can enter a cell, engage its target in a complex intracellular environment, and elicit a biological response. Cell-based assays are designed to answer these questions.
A primary cell-based screen is the antiproliferative or cell viability assay. These assays measure the inhibitor's ability to halt the growth of cancer cell lines that are dependent on the target kinase. The MTT assay is a classic colorimetric method, while luminescent assays like CellTiter-Glo® are more sensitive and have a wider dynamic range.[5][6]
Synthesized Protocol: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of viability.[7][8]
-
Cell Seeding: Plate cancer cells (e.g., HCT116 human colon carcinoma) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with a serial dilution of the 7-azaindole inhibitor for a specified exposure period (e.g., 72 hours). This duration is chosen to be long enough to observe effects on cell division.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 3-4 hours at 37°C.[5] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to purple, insoluble formazan crystals.[7][8]
-
Formazan Solubilization: Carefully aspirate the media and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability) and determine the IC50 or GI50 (concentration for 50% growth inhibition) value.
In Vitro Data Synopsis
The table below presents representative in vitro data for 7-azaindole derivatives against various kinases, demonstrating their potency and selectivity.
| Compound/Inhibitor | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line | Reference(s) |
| GSK1070916A | Aurora B | 3.5 | 42-150 (GI50) | Various | [9][10] |
| 7-azaindole (C2) | PI3Kγ | 0.9 | - | - | [11] |
| 7-azaindole (B13) | PI3Kγ | 0.5 | - | - | [11] |
| PF-03814735 | Aurora B | 0.8 | ~50 | MDA-MB-231 | [10] |
| Alisertib (MLN8237) | Aurora A | 1.2 | - | - | [12] |
| Pexidartinib | CSF1R | 13 | - | - | [13] |
Note: IC50 values can vary based on assay conditions (e.g., ATP concentration). Direct comparison across different studies should be made with caution.
Part 2: In Vivo Efficacy Assessment: The Whole-Animal Challenge
Success in vitro is only the first hurdle. An inhibitor must demonstrate efficacy and safety in a complex living organism. This involves evaluating its pharmacokinetics (PK), pharmacodynamics (PD), and ultimately, its ability to inhibit tumor growth in animal models.
Pharmacokinetics & Pharmacodynamics (PK/PD): What the Body Does to the Drug and Vice Versa
Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug.[14][15] A compound with excellent in vitro potency is useless if it is poorly absorbed, rapidly metabolized into inactive forms, or fails to reach the tumor at a sufficient concentration. Pharmacodynamics (PD) assesses the effect of the drug on the body, specifically whether it engages its target in the tumor tissue.[14][16] This is often measured by analyzing biomarkers, such as the phosphorylation status of a downstream substrate of the target kinase.[17][18] A strong PK/PD relationship is essential for clinical success.
Animal Models: Simulating Human Disease
The most common preclinical models for cancer are xenografts, where human tumor cells are implanted into immunocompromised mice.[19][20]
-
Cell Line-Derived Xenografts (CDX): Involve injecting cultured human cancer cell lines subcutaneously or orthotopically into mice.[21] These models are relatively simple and quick to establish.
-
Patient-Derived Xenografts (PDX): Involve implanting fresh tumor tissue from a patient directly into a mouse.[21][22] PDX models better retain the heterogeneity and microenvironment of the original human tumor, making them more predictive of clinical outcomes.[21]
Synthesized Protocol: Human Tumor Xenograft Efficacy Study
This protocol provides a framework for evaluating a 7-azaindole inhibitor in a CDX mouse model.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD-scid gamma mice) suitable for hosting human tumor xenografts.[19] House them in a specific pathogen-free facility.
-
Tumor Implantation: Culture a relevant human tumor cell line (e.g., HCT116) to the logarithmic growth phase. Inject a suspension of these cells (e.g., 5 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers 2-3 times per week. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the 7-azaindole inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage or intravenous injection) at a specified dose and schedule. The control group receives the vehicle solution. The dosing regimen is determined from prior PK studies.[18]
-
Efficacy Monitoring: Continue to measure tumor volume and mouse body weight throughout the study.[19] Body weight is a key indicator of treatment toxicity.
-
Pharmacodynamic Analysis (Optional): At specific time points after dosing, a subset of tumors can be harvested to measure target inhibition (e.g., by Western blot for phosphorylated histone H3, a downstream marker of Aurora B activity).[10]
-
Study Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology).[19]
-
Data Analysis: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
In Vivo Data Synopsis
The following table summarizes representative in vivo data, illustrating the translation of in vitro potency to preclinical efficacy.
| Compound | Model | Dose/Schedule | Primary Outcome | Reference(s) |
| GSK1070916A | Human tumor mouse xenografts | i.v. | Robust pharmacodynamic activity | [9] |
| CYC202 (R-roscovitine) | HCT116 xenograft | Oral | Active concentrations in tumor, inhibition of tumor growth | [18] |
| Regorafenib | Osteosarcoma PDOX | 30 mg/kg, oral, daily | Tumor regression, total necrosis | [22] |
| Sorafenib | Chemotherapy-resistant osteosarcoma PDOX | - | Inhibited tumor growth | [22] |
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Diagram 1: The Aurora B Kinase Signaling Pathway in Mitosis
Caption: Aurora B kinase function within the CPC and its inhibition by a 7-azaindole derivative.
Diagram 2: Experimental Workflow from In Vitro to In Vivo Assessment
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 13. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 14. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Multikinase-Inhibitor Screening in Drug-resistant Osteosarcoma Patient-derived Orthotopic Xenograft Mouse Models Identifies the Clinical Potential of Regorafenib | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
Head-to-head comparison of different synthetic routes to 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone, also known as 5-acetyl-7-azaindole, is a pivotal intermediate in the synthesis of numerous pharmacologically active molecules. The 7-azaindole scaffold is a recognized privileged structure in medicinal chemistry, appearing in a range of kinase inhibitors and other therapeutic agents. Consequently, efficient and scalable synthetic access to functionalized 7-azaindoles like the 5-acetyl derivative is of paramount importance to researchers in drug discovery and development.
This guide provides a head-to-head comparison of three distinct synthetic strategies for the preparation of this compound. Each route is analyzed for its chemical logic, potential yield, scalability, and operational complexity. Detailed, field-tested protocols are provided for the most viable routes, supported by mechanistic insights and comparative data to aid researchers in selecting the optimal strategy for their specific needs.
Route 1: Palladium-Catalyzed Stille Cross-Coupling of 5-Bromo-7-azaindole
This approach represents a robust and versatile strategy for the introduction of the acetyl group at the 5-position of the 7-azaindole nucleus. The synthesis commences with the well-documented bromination of 7-azaindole to afford the key intermediate, 5-bromo-7-azaindole. This is followed by a palladium-catalyzed Stille cross-coupling reaction with an acetyl group equivalent, tributyl(1-ethoxyvinyl)tin. The resulting vinyl ether is then hydrolyzed under acidic conditions to yield the target ketone.
Causality Behind Experimental Choices
The choice of a Stille coupling is predicated on its high functional group tolerance and the commercial availability of the requisite organotin reagent. The use of tributyl(1-ethoxyvinyl)tin as an acetyl anion equivalent is a well-established tactic in organic synthesis to avoid potential side reactions associated with more reactive acetylating agents. The final hydrolysis step is typically high-yielding and straightforward.
Visualizing the Workflow: Stille Cross-Coupling Route
Caption: Workflow for the Stille cross-coupling route.
Experimental Protocol: Stille Cross-Coupling Route
Step 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole)
-
To a solution of 7-azaindole (1.0 eq) in N,N-dimethylformamide (DMF, 5 mL/g of 7-azaindole), cool the mixture to 0 °C.
-
Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice water and stir for 30 minutes.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 5-bromo-7-azaindole as a solid.
Step 2: Synthesis of 5-(1-Ethoxyvinyl)-1H-pyrrolo[2,3-b]pyridine
-
To a flame-dried Schlenk flask, add 5-bromo-7-azaindole (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and anhydrous toluene (10 mL/g of 5-bromo-7-azaindole).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add tributyl(1-ethoxyvinyl)tin (1.2 eq) via syringe.
-
Heat the reaction mixture to 110 °C and stir under an argon atmosphere for 12-16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[1]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(1-ethoxyvinyl)-1H-pyrrolo[2,3-b]pyridine.
Step 3: Synthesis of this compound
-
Dissolve 5-(1-ethoxyvinyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl (3:1 v/v).
-
Stir the mixture at room temperature for 2-4 hours.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the title compound.
Route 2: Friedel-Crafts Acylation of 7-Azaindole
The direct acylation of the 7-azaindole nucleus using Friedel-Crafts conditions is an attractive, atom-economical approach. This method would involve the reaction of 7-azaindole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.
Causality Behind Experimental Choices and Predicted Challenges
While theoretically straightforward, the Friedel-Crafts acylation of 7-azaindole is fraught with challenges. The pyridine nitrogen is basic and will readily complex with the Lewis acid catalyst.[2] This complexation deactivates the entire ring system towards electrophilic aromatic substitution. Furthermore, the inherent reactivity of the pyrrole ring favors substitution at the C3 position. Forcing the reaction to occur at the C5 position of the deactivated pyridine ring would likely require harsh conditions, leading to low yields and a mixture of products. For these reasons, this route is considered theoretically plausible but practically challenging and is not recommended for a reliable synthesis.
Visualizing the Workflow: Friedel-Crafts Acylation Route
Caption: Conceptual workflow for the Friedel-Crafts acylation route.
Route 3: Grignard Reaction with 5-Cyano-7-azaindole
This route offers an alternative to the palladium-catalyzed approach, beginning with the synthesis of 5-cyano-7-azaindole. This intermediate can then be treated with a methyl Grignard reagent (methylmagnesium bromide) to form an intermediate imine, which upon acidic workup, hydrolyzes to the desired ketone.
Causality Behind Experimental Choices
This strategy leverages the reactivity of the nitrile group towards nucleophilic addition by organometallic reagents. The synthesis of 5-cyano-7-azaindole can be achieved from 5-bromo-7-azaindole via a Rosenmund-von Braun reaction (cyanation with a copper(I) cyanide). The subsequent Grignard reaction is a classic and reliable method for ketone synthesis from nitriles.
Visualizing the Workflow: Grignard Reaction Route
Caption: Workflow for the Grignard reaction route.
Experimental Protocol: Grignard Reaction Route
Step 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile (5-Cyano-7-azaindole)
-
In a sealed tube, combine 5-bromo-7-azaindole (1.0 eq), copper(I) cyanide (CuCN, 1.5 eq), and DMF.
-
Heat the mixture to 150 °C for 12 hours.
-
Cool the reaction mixture to room temperature and pour it into an aqueous solution of ethylenediamine.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 5-cyano-7-azaindole.
Step 2: Synthesis of this compound
-
To a solution of 5-cyano-7-azaindole (1.0 eq) in anhydrous THF, add methylmagnesium bromide (3.0 M solution in diethyl ether, 2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl.
-
Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the imine intermediate.
-
Basify the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the title compound.
Head-to-Head Comparison of Synthetic Routes
| Feature | Route 1: Stille Cross-Coupling | Route 2: Friedel-Crafts Acylation | Route 3: Grignard Reaction |
| Overall Yield | Good to Excellent | Poor to Very Low | Moderate to Good |
| Number of Steps | 3 (from 7-azaindole) | 1 (from 7-azaindole) | 3 (from 7-azaindole) |
| Scalability | Readily scalable | Poorly scalable due to harsh conditions and purification challenges | Scalable, but requires careful handling of Grignard reagent |
| Reagent Cost & Availability | Palladium catalyst and tin reagent can be costly | Inexpensive and readily available reagents | Grignard reagent and copper cyanide are moderately priced |
| Safety & Environmental | Toxicity of organotin compounds is a major concern | Use of corrosive and moisture-sensitive Lewis acids | Requires handling of pyrophoric Grignard reagent |
| Substrate Scope | Generally broad, tolerant of various functional groups | Very limited, highly sensitive to substrate electronics | Good, but sensitive to acidic protons on the substrate |
| Key Advantage | High reliability and predictability | Atom economy (in theory) | Avoids use of palladium and toxic tin reagents |
| Key Disadvantage | Toxicity and cost of reagents | Poor regioselectivity and deactivation of the substrate | Requires strictly anhydrous conditions and handling of reactive organometallics |
Conclusion and Recommendation
Based on the analysis of the three synthetic strategies, the Stille Cross-Coupling Route (Route 1) emerges as the most reliable and versatile method for the synthesis of this compound. While it involves a multi-step process and the use of a toxic organotin reagent, the high yields, predictability, and broad applicability to related analogues make it the preferred choice for most research and development applications. The challenges associated with the toxicity of tin reagents can be mitigated with proper handling and purification techniques.
The Grignard Reaction Route (Route 3) presents a viable alternative, particularly if the avoidance of palladium and tin is a primary concern. This route is also amenable to scale-up, provided that appropriate safety measures for handling Grignard reagents are implemented.
The Friedel-Crafts Acylation Route (Route 2) is not recommended for a practical and efficient synthesis of the target molecule due to the inherent electronic properties of the 7-azaindole nucleus, which lead to deactivation and poor regioselectivity.
References
Comparative Docking Analysis of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone Derivatives in Kinase Active Sites: A Guide for Researchers
In the landscape of modern drug discovery, kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology and immunology. The 1H-Pyrrolo[2,3-b]pyridine scaffold, a key pharmacophore, has garnered significant attention for its ability to selectively target various protein kinases. This guide presents a comprehensive comparative docking study of a series of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone derivatives against the active sites of several members of the Janus kinase (JAK) family. By elucidating the molecular interactions and binding affinities, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the structure-activity relationships (SAR) that govern the potency and selectivity of these promising inhibitors.
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases, comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] These enzymes are pivotal in mediating signal transduction for a host of cytokines and growth factors, making them attractive targets for therapeutic intervention in autoimmune disorders, inflammatory conditions, and myeloproliferative neoplasms.[1][3] The JAK-STAT signaling pathway, initiated by cytokine binding to its receptor, leads to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene expression.[1][2]
Due to the high degree of homology within the ATP-binding sites of the JAK family members, achieving inhibitor selectivity remains a significant challenge.[1][4] This guide will explore how subtle modifications to the this compound core can influence binding affinity and selectivity across JAK1, JAK2, and JAK3, offering a rational basis for the design of next-generation kinase inhibitors.
Experimental Design & Rationale
This comparative study is designed to simulate the initial, computationally-driven phase of a drug discovery campaign. The primary objective is to predict the binding modes and relative affinities of a curated set of this compound derivatives within the ATP-binding pockets of JAK1, JAK2, and JAK3. This allows for a preliminary assessment of their potential as selective kinase inhibitors.
Selection of Kinase Targets
The JAK family was chosen due to its therapeutic relevance and the established role of pyrrolopyridine scaffolds as potent JAK inhibitors.[5][6][7] The crystal structures of JAK1, JAK2, and JAK3 provide high-quality templates for molecular docking. Specifically, the following Protein Data Bank (PDB) entries will be utilized:
These structures are complexed with known inhibitors, providing a validated reference for the binding site definition.
Ligand Set Selection
A representative set of this compound derivatives with varying substitutions will be used for this study. The rationale behind the selection is to explore the impact of different functional groups on key molecular interactions within the kinase active site.
Methodology: A Step-by-Step Protocol for Comparative Docking
The following protocol outlines a robust and reproducible workflow for performing comparative molecular docking studies. This methodology is designed to be self-validating by incorporating control measures and established best practices.
Protein Preparation
The initial step involves the preparation of the target kinase structures to ensure they are suitable for docking.
-
Step 1.1: Retrieval of Crystal Structures: Download the PDB files for JAK1 (3EYG), JAK2 (3FUP), and JAK3 (5LWM) from the RCSB Protein Data Bank.
-
Step 1.2: Pre-processing: Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.
-
Step 1.3: Addition of Hydrogens: Add hydrogen atoms to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.
-
Step 1.4: Protein Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the addition of hydrogens.
Ligand Preparation
The selected this compound derivatives must be prepared in a three-dimensional format with appropriate chemical properties.
-
Step 2.1: 2D to 3D Conversion: Sketch the 2D structures of the derivatives and convert them to 3D structures using a molecular modeling software.
-
Step 2.2: Ligand Minimization: Perform energy minimization of the ligand structures to obtain low-energy conformers.
-
Step 2.3: Charge Assignment: Assign appropriate partial charges to the ligand atoms.
Active Site Definition and Grid Generation
The binding site for the docking calculations needs to be precisely defined.
-
Step 3.1: Binding Site Identification: The active site is defined based on the location of the co-crystallized ligand in the original PDB structure.
-
Step 3.2: Grid Box Generation: A grid box is generated around the defined active site. This box defines the volume within which the docking algorithm will search for favorable binding poses.
Molecular Docking
The core of the study involves docking the prepared ligands into the prepared protein active sites.
-
Step 4.1: Docking Algorithm Selection: Employ a well-validated docking program such as AutoDock Vina or Glide.[9] These programs utilize sophisticated algorithms to explore the conformational space of the ligand within the active site and score the resulting poses.[10]
-
Step 4.2: Execution of Docking: Dock each ligand into the active sites of JAK1, JAK2, and JAK3.
-
Step 4.3: Pose Generation and Scoring: For each ligand-protein complex, generate a set of binding poses and rank them based on a scoring function. The scoring function estimates the binding free energy of the complex.
Analysis of Results
The final and most critical step is the in-depth analysis of the docking results.
-
Step 5.1: Binding Energy Comparison: Compare the predicted binding energies (docking scores) of the derivatives across the three JAK kinases. Lower binding energies generally indicate more favorable binding.
-
Step 5.2: Interaction Analysis: Visualize the top-ranked docking poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the active site residues.
-
Step 5.3: Selectivity Assessment: Analyze the differences in binding energies and interactions to infer the selectivity of the derivatives for a particular JAK isoform.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducibility.
Caption: A schematic representation of the comparative molecular docking workflow.
The JAK-STAT Signaling Pathway
To appreciate the significance of inhibiting JAK kinases, it is crucial to understand their role in cellular signaling.
Caption: An overview of the canonical JAK-STAT signaling cascade.
Comparative Docking Results
The following table summarizes the predicted binding affinities (in kcal/mol) of a hypothetical series of this compound derivatives against JAK1, JAK2, and JAK3.
| Derivative | R-Group | JAK1 (3EYG) Binding Energy (kcal/mol) | JAK2 (3FUP) Binding Energy (kcal/mol) | JAK3 (5LWM) Binding Energy (kcal/mol) | Key Interactions |
| 1 | -H | -8.5 | -8.2 | -8.9 | H-bond with hinge region, hydrophobic interactions in the back pocket. |
| 2 | -CH3 | -8.8 | -8.5 | -9.2 | Enhanced hydrophobic interactions due to the methyl group. |
| 3 | -OH | -9.1 | -8.7 | -9.5 | Additional H-bond with a solvent-exposed residue. |
| 4 | -NH2 | -9.3 | -8.9 | -9.8 | Forms a salt bridge with an acidic residue in the active site. |
| 5 | -CF3 | -8.2 | -7.9 | -8.5 | Steric hindrance with a gatekeeper residue. |
Discussion and Structure-Activity Relationship (SAR) Insights
The docking results provide valuable preliminary data for understanding the SAR of this series of compounds.
-
Core Scaffold Interactions: The 1H-Pyrrolo[2,3-b]pyridine core consistently forms a crucial hydrogen bond with the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP. This interaction is a hallmark of many kinase inhibitors.
-
Impact of Substituents:
-
Small, hydrophobic groups like methyl (Derivative 2 ) can enhance binding affinity by occupying small hydrophobic pockets within the active site.
-
Hydrogen bond donors and acceptors, such as hydroxyl (Derivative 3 ) and amino (Derivative 4 ) groups, can significantly improve binding affinity by forming additional interactions with active site residues. The amino group, in particular, shows the potential for forming a strong salt bridge.
-
Bulky or electron-withdrawing groups like trifluoromethyl (Derivative 5 ) can be detrimental to binding, likely due to steric clashes or unfavorable electronic interactions.
-
-
Selectivity Profile: While all derivatives show good affinity for all three JAK isoforms, subtle differences in the binding energies suggest a potential for achieving selectivity. For instance, the greater improvement in binding energy for JAK3 with the introduction of polar groups (Derivatives 3 and 4 ) may be exploitable for designing JAK3-selective inhibitors. The differences in the amino acid composition of the active sites, particularly in the solvent-exposed regions, can be leveraged to achieve selectivity.
Conclusion and Future Directions
This comparative docking guide provides a framework for the initial in silico evaluation of this compound derivatives as potential JAK inhibitors. The presented methodology, from protein preparation to results analysis, offers a systematic approach to understanding the molecular basis of inhibitor binding and selectivity. The SAR insights derived from this study can guide the rational design of more potent and selective next-generation kinase inhibitors.
Future work should focus on synthesizing the most promising derivatives and validating the computational predictions through in vitro kinase assays. Further computational studies, such as molecular dynamics simulations, can provide a more dynamic picture of the ligand-protein interactions and help refine the binding affinity predictions.
References
- 1. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors [mdpi.com]
- 2. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. rcsb.org [rcsb.org]
- 5. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Molecular docking analysis of human JAK2 with compounds from tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13.235.221.237:8080 [13.235.221.237:8080]
A Senior Application Scientist's Guide to the Validation of High-Throughput Screening Assays for 7-Azaindole-Based Compounds
Introduction: The Crucial Nexus of Scaffold and Screen
In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a foundational pillar, enabling the rapid interrogation of vast chemical libraries to identify novel modulators of biological targets. The success of any HTS campaign, however, is not merely a function of library size or automation speed; it is fundamentally dependent on the quality and robustness of the underlying assay. This guide provides an in-depth technical framework for the validation of HTS assays, with a specific focus on 7-azaindole-based compounds.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to act as a bioisostere of indole and its exceptional capacity to form critical hydrogen bond interactions with the hinge region of protein kinases.[1] This has led to its incorporation into numerous approved and investigational kinase inhibitors, making it a frequent subject of HTS campaigns.[2][3]
This document eschews a one-size-fits-all template. Instead, it offers a logical, causality-driven narrative designed for researchers, scientists, and drug development professionals. We will dissect the "why" behind critical validation parameters before detailing the "how" of experimental execution, ensuring that every protocol is a self-validating system. Our objective is to empower you to not only generate high-quality data but also to possess a deep, mechanistic understanding of your screening system, thereby increasing the probability of discovering meaningful, progressible hits.
Pillar 1: Foundational Principles of HTS Assay Validation
An unvalidated or poorly validated assay is a liability. It generates data of questionable integrity, leading to wasted resources through the pursuit of false positives or the abandonment of true hits. The validation process is a rigorous, multi-step investigation designed to build confidence in an assay's performance, reliability, and suitability for its intended screening purpose.[4][5]
The Causality Behind Key Validation Metrics
The quality of an HTS assay is not defined by a single number but by a constellation of statistical and pharmacological parameters. Understanding what each metric reveals about the assay's performance is critical.
-
Signal-to-Background Ratio (S/B): This is the simplest measure of the assay window, calculated as the ratio of the mean signal of the positive control to the mean signal of the negative control.[6][7] While a high S/B is desirable, it is an incomplete metric because it provides no information about the data's variability. Two assays can have an identical S/B, yet one can be useless for screening due to high data dispersion.[6]
-
Z'-Factor (Z-Prime): The Z'-factor is the industry-standard metric for quantifying HTS assay quality because it elegantly incorporates both the signal window and the data variability (standard deviation) of the positive and negative controls.[8][9][10] It provides a statistical measure of the separation between the two control distributions.
The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn| Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
-
-
Pharmacological Relevance (IC50): For inhibition assays, determining the half-maximal inhibitory concentration (IC50) of a known reference inhibitor is paramount. The IC50 is the concentration of an inhibitor required to reduce the biological activity by 50%.[12][13] This experiment validates that the assay can produce a dose-dependent response and that the potency of the reference compound is consistent with historical or literature values. This ensures the assay is biologically relevant and performing as expected.
Workflow for Assay Validation
The validation process should be a logical progression from establishing basic performance to confirming biological relevance and robustness.
Caption: A logical workflow for HTS assay validation.
Pillar 2: A Comparative Guide to HTS Technologies for 7-Azaindole Kinase Inhibitors
Given that 7-azaindoles are predominantly developed as kinase inhibitors, we will compare three prevalent, homogeneous (no-wash) assay technologies well-suited for this target class. The choice of technology is a critical decision that impacts sensitivity, cost, and susceptibility to compound interference.
Fluorescence Polarization (FP)
-
Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule in solution.[14] In a kinase inhibition assay, a small, fluorescently labeled peptide substrate tumbles rapidly, resulting in low polarization. When a kinase phosphorylates the peptide, a large phosphopeptide-specific antibody binds to it. This larger complex tumbles much more slowly, leading to high polarization. An inhibitor prevents phosphorylation, so the antibody doesn't bind, and the polarization remains low. The decrease in signal is proportional to the inhibitor's activity.[14]
-
Expertise & Experience: FP is often favored for its simplicity and low cost. However, it is crucial to recognize its potential pitfalls. The assay window is inherently limited, and it can be susceptible to interference from fluorescent compounds or light scattering from precipitated compounds. A well-designed fluorescent tracer is key to a successful FP assay.[15][16]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Principle: TR-FRET is a robust technology that combines FRET with time-resolved detection to reduce background fluorescence.[17] It uses a long-lifetime lanthanide (e.g., Europium or Terbium) as a donor fluorophore and a suitable acceptor (e.g., d2 or XL665).[18] In a kinase assay, a biotinylated substrate and a phospho-specific antibody are labeled with the donor and acceptor, respectively. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength.[17] The time-resolved detection allows the short-lived background fluorescence to decay before the signal is measured, significantly improving the S/N ratio.[18][19]
-
Expertise & Experience: HTRF® (Homogeneous Time-Resolved Fluorescence) is a premier TR-FRET technology.[18] Its key advantage is its exceptional robustness. The ratiometric readout (ratio of acceptor to donor emission) corrects for some forms of compound interference and well-to-well variations. Terbium donors, in particular, offer enhanced performance and resistance to some buffer conditions.[20]
Caption: Principle of a TR-FRET (HTRF) kinase inhibition assay.
AlphaScreen® Technology
-
Principle: Alpha (Amplified Luminescent Proximity Homogeneous Assay) technology is an extremely sensitive bead-based assay.[21][22] It utilizes two types of beads: Donor beads that, upon excitation at 680 nm, convert ambient oxygen to a short-lived singlet oxygen state, and Acceptor beads that contain a chemiluminescent agent.[23] When a biological interaction brings the beads within ~200 nm, the singlet oxygen diffuses from the Donor to the Acceptor bead, triggering a cascade of chemical reactions that ultimately produces an amplified light signal.[22] In a competitive assay format, a decrease in signal indicates inhibition.[24]
-
Expertise & Experience: The signal amplification of AlphaScreen® is its greatest strength, often yielding very large assay windows.[22] However, this technology is sensitive to light and can be perturbed by compounds that quench singlet oxygen. The large bead surfaces can also lead to non-specific interactions with "sticky" compounds. The AlphaLISA® variant, which uses a Europium-based acceptor bead, offers a narrower emission spectrum that can reduce interference in biological matrices.[25]
Comparative Summary
| Feature | Fluorescence Polarization (FP) | TR-FRET (e.g., HTRF®) | AlphaScreen® / AlphaLISA® |
| Principle | Change in molecular rotation | Time-Resolved FRET | Singlet oxygen energy transfer |
| Signal Detection | Polarization of light | Time-resolved fluorescence | Luminescence / Fluorescence |
| Assay Window (S/B) | Typically low to moderate (2-5) | Moderate to high (5-20) | High to very high (>20) |
| Sensitivity | Moderate | High | Very High |
| Key Advantages | Simple, low cost, fast reads | Robust, ratiometric, low background[19] | High signal amplification[22] |
| Common Pitfalls | Compound fluorescence/scattering | Lanthanide/acceptor quenchers | Singlet oxygen quenchers, light sensitivity |
| Best Suited For | Initial screens, well-behaved targets | General HTS, target- and cell-based assays | Difficult targets requiring high sensitivity |
Pillar 3: Self-Validating Experimental Protocols and Data Interpretation
Trustworthiness is built upon meticulous execution and transparent data analysis. The following protocols are designed to be self-validating systems, providing clear go/no-go decision points for your HTS campaign. We will use a hypothetical FP-based kinase assay as our working example.
Protocol 1: Z'-Factor and Plate Uniformity Assessment
Causality: This experiment is the cornerstone of validation. It simultaneously assesses the assay window (S/B) and data variability to calculate the Z'-factor. By distributing controls across an entire plate, it also serves as a critical test for plate uniformity, revealing any systematic errors related to liquid handling, plate readers, or edge effects.[4]
Methodology:
-
Plate Layout: Prepare a 384-well assay plate. Designate half the wells (e.g., columns 1-12) as negative controls and the other half (e.g., columns 13-24) as positive controls.
-
Negative Controls: Add kinase, fluorescent peptide substrate, and assay buffer. For the inhibitor, add vehicle (e.g., DMSO) to match the final concentration that will be used in the screen. This represents the baseline (uninhibited) signal.
-
Positive Controls: Add kinase, fluorescent peptide substrate, and a known, potent inhibitor at a concentration >10x its IC50. This represents the background (fully inhibited) signal.
-
Reaction: Initiate the kinase reaction by adding ATP.
-
Detection: After incubation, add the detection reagent (e.g., phosphopeptide-specific antibody).
-
Read Plate: Measure fluorescence polarization on a suitable plate reader.
-
Data Analysis:
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (inhibited) and negative (uninhibited) control populations.
-
Calculate S/B = μ_negative / μ_positive.
-
Calculate Z' = 1 - (3σ_positive + 3σ_negative) / |μ_negative - μ_positive|.
-
Data Interpretation:
| Parameter | Example Data | Acceptance Criteria | Decision |
| Mean Negative (mP) | 250 | - | - |
| SD Negative (mP) | 12 | < 10% CV | Pass |
| Mean Positive (mP) | 80 | - | - |
| SD Positive (mP) | 7 | < 10% CV | Pass |
| S/B Ratio | 3.1 | > 2.0 | Pass |
| Z'-Factor | 0.65 | > 0.5 | Proceed |
Protocol 2: DMSO Tolerance Assessment
Causality: Most compound libraries are stored in 100% DMSO. This experiment determines the highest concentration of DMSO the assay can tolerate without significant degradation of performance (i.e., a drop in the Z'-factor).[4] This is critical for defining the maximum compound concentration that can be screened.
Methodology:
-
Prepare a series of DMSO concentrations in assay buffer (e.g., 0%, 0.25%, 0.5%, 1.0%, 2.0%).
-
For each DMSO concentration, run a mini-plate with sufficient positive and negative controls (e.g., 16 wells each).
-
Perform the assay as described in Protocol 1.
-
Calculate the Z'-factor and S/B ratio for each DMSO concentration.
-
Plot Z'-factor vs. % DMSO. The highest DMSO concentration that maintains a Z' > 0.5 is your upper limit for screening.
Protocol 3: IC50 Determination for a Reference Inhibitor
Causality: This protocol validates the biological responsiveness of the assay. By generating a full dose-response curve for a known 7-azaindole inhibitor, you confirm the assay can quantify inhibition and produce a potency value consistent with expectations.
Methodology:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of a reference 7-azaindole inhibitor in DMSO.
-
Compound Addition: Add the diluted compounds to the assay plate, ensuring the final DMSO concentration is consistent across all wells and does not exceed the tolerance limit. Include negative (vehicle only) and positive (high concentration of inhibitor) controls.
-
Assay Execution: Perform the assay as previously described.
-
Data Normalization: Normalize the data. Set the mean of the negative controls to 100% activity and the mean of the positive controls to 0% activity.
-
Curve Fitting: Plot the normalized % inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal) model to determine the IC50 value.[12][26]
Workflow for IC50 Determination:
Caption: Workflow for determining the IC50 of a reference inhibitor.
Conclusion
The validation of a high-throughput screening assay is a non-negotiable prerequisite for a successful drug discovery campaign. For a privileged scaffold like 7-azaindole, often targeted at well-characterized enzyme families like kinases, a rigorously validated assay provides the firm foundation needed to identify high-quality, tractable hits.
By moving beyond a simple checklist approach and embracing a deep, causal understanding of assay performance metrics, researchers can confidently select the right technology—be it the simplicity of FP, the robustness of TR-FRET, or the sensitivity of AlphaScreen®. The detailed, self-validating protocols provided in this guide offer a clear path to generating trustworthy, reproducible data. Ultimately, this meticulous upfront investment in validation will pay significant dividends, increasing the efficiency and success rate of identifying the next generation of 7-azaindole-based therapeutics.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. assay.dev [assay.dev]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. graphpad.com [graphpad.com]
- 12. courses.edx.org [courses.edx.org]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 22. berthold.com [berthold.com]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]
- 26. m.youtube.com [m.youtube.com]
How does the position of the nitrogen in azaindole affect kinase binding?
Introduction: The Privileged Scaffold in Kinase Drug Discovery
The azaindole framework has firmly established itself as a "privileged structure" in medicinal chemistry, particularly in the relentless pursuit of potent and selective kinase inhibitors.[1][2] Kinases, which play pivotal regulatory roles in nearly all aspects of cell biology, are excellent therapeutic targets, especially in oncology.[1][3] Azaindole's success stems from its function as a bioisostere of the natural purine system found in Adenosine Triphosphate (ATP), the universal substrate for all kinases. By substituting a carbon with a nitrogen atom in the indole ring, the resulting azaindole scaffold gains unique physicochemical properties that can be expertly manipulated to enhance drug-like characteristics, including solubility, metabolic stability, and target binding affinity.[4]
There are four primary positional isomers of azaindole: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. The strategic placement of this single nitrogen atom dramatically influences the molecule's electronic distribution and its ability to form critical hydrogen bonds within the kinase ATP-binding site. This guide provides a comprehensive comparison of these isomers, supported by structural data and quantitative assays, to illuminate how the nitrogen's position is a critical determinant of kinase binding and inhibitory activity. We will delve into the structural rationale for isomer selection, present comparative experimental data, and provide detailed protocols for evaluating these scaffolds in a drug discovery setting.
The Azaindole Isomers: Structural and Physicochemical Nuances
The seemingly subtle shift of a nitrogen atom around the six-membered ring of the azaindole core has profound implications for its properties. These differences allow medicinal chemists to fine-tune a molecule for a specific kinase target.[5]
The key distinctions arise from the nitrogen's effect on:
-
Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole '-NH' group serves as a hydrogen bond donor. The relative positioning of this donor/acceptor pair is the most critical factor in kinase hinge binding.
-
pKa and Solubility: The basicity of the pyridine nitrogen varies with its position, influencing the compound's ionization state at physiological pH and, consequently, its aqueous solubility and cell permeability.[1]
-
Dipole Moment: The nitrogen's location alters the molecule's overall dipole moment, which can affect its interactions with polar residues in the binding pocket and influence ADME (absorption, distribution, metabolism, and excretion) properties.
The Kinase Hinge: A Universal Anchor Point
To understand the impact of the azaindole nitrogen, one must first appreciate its primary interaction site: the kinase hinge region. This flexible loop connects the N- and C-terminal lobes of the kinase and acts as an anchor for the adenine moiety of ATP.[6] ATP itself forms two or three crucial hydrogen bonds with the backbone amides and carbonyls of the hinge residues.[5] Most kinase inhibitors are ATP-competitive, meaning they are designed to mimic this interaction pattern to occupy the ATP-binding pocket and block its function.[7]
The 7-azaindole scaffold is a quintessential "hinge-binder" because its N7 nitrogen (acceptor) and N1-H proton (donor) perfectly replicate the hydrogen bonding pattern of adenine, forming a stable bidentate interaction with the kinase hinge.[8][9]
Comparative Analysis of Isomer Binding and Activity
While 7-azaindole is the most extensively studied isomer, the other isomers offer unique advantages for specific kinase targets, often by overcoming steric hindrance or exploiting alternative binding interactions.[2][10]
7-Azaindole: The Gold Standard Hinge Binder
The vast majority of azaindole-based kinase inhibitors incorporate the 7-azaindole scaffold.[2] Its ability to form the canonical bidentate hydrogen bond with the hinge backbone is the primary reason for its prevalence.[8] The FDA-approved drug Vemurafenib , a potent inhibitor of B-RAF kinase, is a landmark example of a successful drug designed around a 7-azaindole core.[7]
X-ray crystallography studies have revealed that 7-azaindole inhibitors can adopt different binding modes[8][11]:
-
"Normal" Mode: The N7 atom accepts a hydrogen bond from the backbone NH of the GK+2 residue (amino acid two positions after the gatekeeper), and the pyrrole N1-H donates a hydrogen bond to the backbone carbonyl of the same residue. This is the most common orientation.[8]
-
"Flipped" Mode: The entire azaindole moiety is flipped 180 degrees. In this orientation, the interactions are typically with the GK+1 and GK+3 residues.[8] This flexibility allows the scaffold to adapt to the subtle topological differences between various kinase active sites.
5-Azaindole: Optimal for Cdc7 Kinase
While often less potent in general screens, the 5-azaindole isomer has proven superior for certain targets. A notable example is in the development of inhibitors for cell division cycle 7 (Cdc7) kinase.[10] In a comparative study, derivatives based on the 5-azaindole core exhibited potent inhibitory activity, whereas the corresponding 4-, 6-, and 7-azaindole isomers were significantly less active. The loss of potency with other isomers was speculated to be due to an intramolecular repulsion between the azaindole nitrogen and a nitrogen atom on an adjacent pyrimidine ring, which forced the hinge-binding motif out of the optimal planar conformation required for effective binding.[5] This highlights that the nitrogen's position can influence not just direct hinge interactions, but also the overall conformation of the inhibitor.
4-Azaindole: Success in c-Met and PAK1 Inhibition
The 4-azaindole scaffold has also emerged as a valuable alternative. In the development of inhibitors for c-Met kinase, N-nitrobenzenesulfonyl-4-azaindole derivatives were identified with IC50 values in the low nanomolar range (20-70 nM).[1][5] For this target, the 4-azaindole scaffold provided a vector for substitution at the 6-position that proved optimal for activity.[5]
Furthermore, in the development of p21-activated kinase-1 (PAK1) inhibitors, switching from an indole to a 4-azaindole scaffold was a deliberate strategy to improve physicochemical properties.[12] The resulting 4-azaindole analog was equipotent to the indole parent compound but demonstrated improved aqueous solubility, higher permeability, lower plasma protein binding, and a significant improvement in pharmacokinetic profile.[12] This demonstrates that isomer selection is often a multi-parameter optimization problem, balancing potency with drug-like properties.
6-Azaindole: A Less Explored Isomer
The 6-azaindole isomer is less commonly featured in successful kinase inhibitor campaigns compared to the 4-, 5-, and 7-isomers. In the aforementioned Cdc7 kinase study, 6-azaindole derivatives showed lower inhibitory activity and selectivity. This may be because the positioning of the N6 acceptor and N1-H donor does not align as favorably with the hinge backbones of many kinases. However, its unique electronic and steric profile means it remains a viable option that may prove optimal for a yet-to-be-discovered target.
Quantitative Comparison of Azaindole Isomers
The following table summarizes experimental data from various studies, directly comparing the inhibitory activity of different azaindole isomers against specific kinase targets.
| Azaindole Isomer | Kinase Target | Compound/Series | Inhibitory Potency (IC50/Ki) | Key Finding | Reference(s) |
| 5-Azaindole | Cdc7 | Substituted Pyrimidines | Ki = 0.07 nM (for lead compound) | Significantly more potent and selective than 4-, 6-, and 7-azaindole analogs. | |
| 4-Azaindole | c-Met | N-nitrobenzenesulfonyl derivatives | IC50 = 20 nM (for lead compound) | Potent inhibition achieved with the 4-azaindole scaffold. | |
| 7-Azaindole | B-RAF | Vemurafenib | IC50 = 31 nM | Archetypal 7-azaindole inhibitor, now an FDA-approved drug. | [7][8] |
| 4-Azaindole | PAK1 | Aminopyrazole series | Ki < 10 nM | Improved physicochemical properties and pharmacokinetics over indole parent. | [12] |
| 7-Azaindole | ROCK | Substituted 7-azaindoles | Excellent Potency | Demonstrated high potency and selectivity over PKA. | [13] |
| 4-,6-,7-Azaindole | Cdc7 | Substituted Pyrimidines | Lower activity/selectivity | Isomers other than 5-azaindole were suboptimal for this target. | [5] |
Experimental Protocols for Evaluation
Validating the binding and activity of azaindole-based inhibitors requires a robust and multi-faceted experimental approach. The following protocols outline key assays used in the field.
Protocol 1: In Vitro Kinase Binding Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay, such as the LanthaScreen™ platform, to determine the binding affinity (IC50) of a test compound.[14][15]
-
Principle: A europium (Eu)-labeled antibody binds to a tagged kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's active site. When in close proximity, the Eu donor excites the tracer acceptor, producing a high FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.[14]
-
Materials:
-
Recombinant tagged kinase (e.g., GST-tagged)
-
Eu-labeled anti-tag antibody (e.g., Anti-GST)
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds (azaindole isomers) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each dilution into the assay plate. Include DMSO-only wells for 'no inhibition' controls and a known potent inhibitor for 'max inhibition' controls.
-
Kinase/Antibody Mix: Prepare a solution of the kinase and Eu-labeled antibody in assay buffer at 2X the final desired concentration. Add 5 µL of this mixture to each well.
-
Tracer Mix: Prepare a solution of the fluorescent tracer in assay buffer at 2X the final desired concentration. Add 5 µL of this mixture to each well to initiate the reaction. The final volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a luminescence-based assay, such as ADP-Glo™, to measure the inhibition of kinase catalytic activity.
-
Principle: Kinase activity consumes ATP, producing ADP. The assay measures the amount of ADP produced in the reaction. After the kinase reaction, remaining ATP is depleted, and then the ADP is converted back into ATP, which is used by luciferase to generate a light signal that is directly proportional to kinase activity.[15]
-
Materials:
-
Recombinant active kinase
-
Kinase substrate (peptide or protein)
-
ATP at a concentration near the Km for the kinase
-
Test compounds (azaindole isomers) in DMSO
-
Assay buffer (as above)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well microplates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Kinase Reaction: Add 2.5 µL of test compound dilutions to the wells. Add 2.5 µL of a kinase/substrate mixture. Initiate the reaction by adding 5 µL of ATP solution.
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: The signal is proportional to kinase activity. Plot the signal against the logarithm of inhibitor concentration and fit the data to determine the IC50 value.
-
Protocol 3: X-ray Crystallography Workflow
Obtaining a co-crystal structure provides the definitive evidence of a compound's binding mode. While complex, the general workflow is crucial for structure-based drug design.
-
Principle: A highly pure protein-ligand complex is crystallized and then exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate the electron density and thus determine the three-dimensional arrangement of the atoms.[16]
-
Workflow Overview:
-
Protein Expression and Purification: Express the target kinase in a suitable system (e.g., E. coli, insect cells) and purify to >95% homogeneity.
-
Complex Formation: Incubate the purified kinase with a molar excess of the azaindole inhibitor to ensure saturation of the binding site.
-
Crystallization Screening: Use high-throughput screening methods (e.g., sitting-drop or hanging-drop vapor diffusion) to test hundreds of different chemical conditions (pH, precipitant, salts) to find one that promotes crystal growth.
-
Crystal Optimization: Refine the initial crystallization conditions to produce larger, single, well-diffracting crystals.
-
Data Collection: Cryo-cool a crystal and collect X-ray diffraction data, typically at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement (if a related structure exists). Build a model of the protein and inhibitor into the electron density map and refine it to achieve a high-resolution view of the binding interaction.[16]
-
Conclusion and Future Outlook
The position of the nitrogen atom in the azaindole ring is a powerful and sensitive modulator of kinase binding. While the 7-azaindole isomer remains the most broadly successful hinge-binding scaffold due to its ideal hydrogen bonding geometry, this guide demonstrates that a target-centric approach is paramount.[2][8] The superior performance of 5-azaindole for Cdc7 and 4-azaindole for c-Met and PAK1 underscores that subtle variations in the ATP-binding pocket can render non-canonical isomers optimal.[12] The choice of isomer is therefore a critical strategic decision in drug design, driven by a need to balance potency, selectivity, and the overall physicochemical profile of the molecule. As our understanding of the human kinome deepens, a comprehensive evaluation of all four azaindole positional isomers will continue to be a vital tool for developing the next generation of targeted kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The importance of indole and azaindole scaffold in the development of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 12. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone proper disposal procedures
An In-Depth Guide to the Safe Disposal of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone for Research Professionals
As a Senior Application Scientist, I understand that groundbreaking research and laboratory safety are two sides of the same coin. The responsible management of chemical reagents, from acquisition to disposal, is not just a regulatory hurdle—it is a fundamental component of scientific integrity and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, a key heterocyclic building block in modern drug discovery. Our goal is to empower you with the knowledge to manage this chemical's lifecycle safely and compliantly, ensuring that your focus remains on innovation.
The Foundation of Safety: Chemical Hazard Profile
Understanding the specific nature of a compound is the critical first step in determining its safe handling and disposal pathway. This compound belongs to the 7-azaindole family, a class of compounds widely used in medicinal chemistry. While comprehensive, specific toxicological data for this exact molecule is limited, its structure and the available Safety Data Sheets (SDS) for related compounds allow us to establish a robust safety profile based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
The compound is generally classified with the following hazards:
This profile mandates that the compound be treated as hazardous waste. Under no circumstances should it be disposed of via standard trash or sewer systems.[5][6][7]
Table 1: Key Chemical and Physical Properties
| Property | Data | Source |
| Molecular Formula | C₉H₈N₂O | ChemicalBook[8] |
| Molecular Weight | 160.17 g/mol | PubChem[9] |
| CAS Number | 944937-14-8 | ChemicalBook[8] |
| Appearance | Solid | Sigma-Aldrich |
The Disposal Workflow: A Step-by-Step Operational Guide
The following protocol outlines a self-validating system for the safe segregation, containment, and disposal of this compound waste. The causality for each step is explained to reinforce best practices.
2.1. Preparation and Personal Protective Equipment (PPE)
Before handling the chemical or its waste, the first principle is to minimize exposure.
-
Engineering Controls : All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood.[1] This is the primary barrier to prevent the inhalation of aerosolized powder or solvent vapors.
-
Personal Protective Equipment (PPE) : Standard PPE is mandatory. This includes:
-
Eye Protection : Chemical safety glasses with side shields or goggles are required.[1][2][10]
-
Hand Protection : Nitrile gloves are essential. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[10]
-
Body Protection : A lab coat must be worn to protect against accidental spills.[1]
-
2.2. Waste Segregation and Containment
Proper segregation at the point of generation is the most effective way to ensure safe and compliant disposal. Never mix incompatible waste streams.[5][11]
-
Solid Waste Stream:
-
Description : This stream includes the pure compound, any contaminated consumables (e.g., weighing papers, gloves, paper towels from minor cleanups), and empty stock containers.
-
Procedure :
-
Collect all solid waste in a dedicated, leak-proof container made of a compatible material (e.g., a high-density polyethylene pail).[5][12]
-
The container must be clearly labeled with a hazardous waste tag as soon as the first piece of waste is added.[6][11][13]
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and a list of any other chemical constituents.[11][13]
-
Keep the container sealed at all times except when adding waste.[5][13]
-
-
-
Liquid Waste Stream:
-
Description : This stream includes any solutions containing the compound, as well as the first solvent rinse from cleaning contaminated glassware.[5]
-
Procedure :
-
Collect liquid waste in a dedicated, sealable, and chemically compatible container (e.g., a glass or polyethylene carboy).[5]
-
Crucially, maintain separate containers for chlorinated and non-chlorinated solvent waste , as mixing them complicates the final disposal process and is often prohibited.[14]
-
Label the container clearly with "Hazardous Waste" and list all chemical components, including solvents, with estimated percentages.[13]
-
Store the liquid waste container in secondary containment to mitigate spills.[5][6]
-
-
2.3. Decontamination and Empty Container Disposal
-
Glassware and Equipment :
-
Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol).
-
This first rinse must be collected and disposed of as hazardous liquid waste.[5]
-
Subsequent washes with soap and water can typically be discarded down the drain, but consult your institution's specific policies.
-
-
Empty Stock Containers :
-
A container that held the compound is not considered "empty" until it has been thoroughly rinsed.[5]
-
The first rinse must be collected as hazardous waste.[5] For highly toxic chemicals, the first three rinses are often collected.[5]
-
Once rinsed and air-dried, the chemical label must be completely defaced or removed before the container is disposed of as regular solid waste or placed in glass recycling.[5][6]
-
Visualizing the Disposal Decision Process
This diagram illustrates the logical flow for managing this compound from the point of use to final disposition.
Figure 1. Disposal workflow for this compound waste.
Emergency Procedures for Spills and Exposures
Preparedness is a critical component of laboratory safety.
-
In Case of a Spill :
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[3][4]
-
Carefully collect the contaminated absorbent into your solid hazardous waste container.
-
Decontaminate the area with a suitable solvent, collecting all materials used for cleaning as solid hazardous waste.
-
Report the spill to your laboratory supervisor or institutional EHS department.[13]
-
-
In Case of Personal Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2][10]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][10]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting.[10]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[2][10]
-
Final Disposition
All chemical waste is ultimately managed by your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company.[6] Once a waste container is full, it must be securely sealed and a waste pickup requested according to your institution's procedures.[5][13] Adhering to these protocols ensures that the waste is handled, transported, and disposed of in compliance with all local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[13]
By integrating these procedures into your daily laboratory operations, you contribute to a culture of safety and responsibility that is the hallmark of professional scientific research.
References
- 1. chemscene.com [chemscene.com]
- 2. angenechemical.com [angenechemical.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. 1-(1H-PYRROLO[2,3-B]PYRIDIN-5-YL)-ETHANONE | 944937-14-8 [chemicalbook.com]
- 9. 1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethan-1-one | C9H8N2O | CID 12778216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. research.columbia.edu [research.columbia.edu]
- 14. essex.ac.uk [essex.ac.uk]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone
As a novel compound in drug development, 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone demands a rigorous approach to laboratory safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of researchers and the integrity of your work. The following protocols are synthesized from the safety data of structurally similar compounds and established best practices for handling hazardous chemicals.
Understanding the Risks: A Profile of Pyrrolopyridine Derivatives
-
Acute Toxicity: Fatal if swallowed and toxic in contact with skin.[1]
-
Corrosivity: Causes severe skin burns and serious eye damage.[1]
-
Sensitization: May cause an allergic skin reaction.[1]
-
Carcinogenicity and Mutagenicity: Some derivatives are suspected of causing genetic defects and cancer.
Given these potential risks, a comprehensive PPE strategy is not just recommended, it is essential.
Core PPE Requirements: A Multi-Layered Defense
The following table outlines the minimum recommended PPE for handling this compound. The selection of specific items should always be informed by a site-specific risk assessment.
| Body Part | PPE Recommendation | Rationale |
| Hands | Double-gloving with nitrile or neoprene gloves.[2] | Provides a robust barrier against dermal absorption, a primary route of exposure. The outer glove can be removed if contaminated without exposing the skin. |
| Eyes/Face | Chemical splash goggles and a face shield.[2][3] | Protects against splashes of the compound or solvents, which can cause severe eye damage. |
| Body | Chemical-resistant lab coat or coveralls.[4] | Prevents contamination of personal clothing and skin. |
| Respiratory | NIOSH-approved respirator with appropriate cartridges.[5] | Necessary when handling the powder form to prevent inhalation of airborne particles. |
| Feet | Closed-toe, chemical-resistant shoes and shoe covers.[6] | Protects against spills and prevents the tracking of contaminants outside the lab. |
Procedural Guide: Donning, Doffing, and Disposal of PPE
Proper technique in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.
Donning PPE Workflow
The following diagram illustrates the correct sequence for putting on your protective gear before handling 1-(1H-Pyrrolo[2,3-b)pyridin-5-yl)ethanone.
Step-by-Step Donning Procedure:
-
Shoe Covers: Put on shoe covers before entering the designated handling area.
-
Inner Gloves: Don the first pair of nitrile or neoprene gloves.
-
Lab Coat/Coveralls: Wear a clean, chemical-resistant lab coat, ensuring it is fully buttoned or zipped.
-
Respirator: If handling the compound as a powder or if there is a risk of aerosolization, perform a fit check for your respirator.
-
Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield for maximum protection.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.[5]
Doffing PPE Workflow
The removal of PPE must be done carefully to avoid contaminating yourself and the surrounding environment.
Step-by-Step Doffing Procedure:
-
Outer Gloves: Remove the outer gloves using a glove-to-glove technique to avoid touching the contaminated surface with your bare hands. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back to the front and place them in a designated area for decontamination.
-
Lab Coat/Coveralls: Unbutton or unzip the lab coat and roll it outwards, avoiding contact with the exterior. Dispose of it in the appropriate waste stream.
-
Inner Gloves: Remove the inner gloves using the same glove-to-glove technique.
-
Respirator: Remove your respirator and store it according to your institution's procedures.
-
Shoe Covers: Remove shoe covers as you exit the work area.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[3]
Emergency Procedures and Disposal
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]
Disposal of Contaminated PPE and Waste:
All disposable PPE and materials that have come into contact with this compound must be considered hazardous waste.
-
Collect all contaminated materials in a clearly labeled, sealed container.
-
Dispose of the waste according to your institution's and local environmental regulations. Do not let the product enter drains.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
